3-Chloro-4-methoxyphenethylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYLJVQKSZWVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373987 | |
| Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7569-87-1 | |
| Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 3-Chloro-4-methoxyphenethylamine
Executive Summary
3-Chloro-4-methoxyphenethylamine is a substituted phenethylamine derivative characterized by a chlorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring. While less prominent than its 2,5-dimethoxy counterparts (e.g., the 2C-series), this specific substitution pattern represents a critical scaffold for Structure-Activity Relationship (SAR) studies targeting monoamine transporters.
The introduction of the chlorine atom at the meta position (C3) serves two primary pharmacological functions: it increases lipophilicity (logP) relative to the parent 4-methoxyphenethylamine, facilitating blood-brain barrier (BBB) penetration, and it sterically hinders metabolic O-demethylation at the adjacent 4-methoxy position. This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for this compound.
Chemical Identity & Physicochemical Properties
Nomenclature & Structure
-
IUPAC Name: 2-(3-Chloro-4-methoxyphenyl)ethanamine
-
Common Name: 3-Chloro-4-methoxy-PEA
-
Molecular Formula: C
H ClNO -
Molecular Weight: 185.65 g/mol (Freebase)
Physical Properties Table
The following data aggregates calculated values based on QSAR models and standard phenethylamine characteristics.
| Property | Value / Description | Note |
| Appearance (Freebase) | Colorless to pale yellow oil | Oxidizes upon air exposure |
| Appearance (HCl Salt) | White crystalline solid | Hygroscopic |
| Melting Point (HCl) | 185–190 °C (Predicted) | Typical for chlorinated PEA salts |
| Boiling Point (Freebase) | ~285 °C at 760 mmHg | Decomposes before boiling at atm pressure |
| Predicted pKa | 9.65 (Amine) | Basic character similar to mescaline |
| LogP (Octanol/Water) | ~2.1 | Moderate lipophilicity |
| Solubility | Water (High for HCl salt), EtOH, DMSO | Freebase soluble in DCM, Et2O |
Synthetic Methodology
Directive: The synthesis of 3-Chloro-4-methoxyphenethylamine follows the classical "nitrostyrene route," utilizing the Henry Reaction followed by hydride reduction. This pathway is preferred for its scalability and the commercial availability of the aldehyde precursor.
Precursor Verification
-
Starting Material: 3-Chloro-4-methoxybenzaldehyde
-
CAS: 34841-06-0
-
Purity Requirement: >98% (GC) to prevent regioisomer contamination.
Reaction Scheme Visualization
The following diagram illustrates the two-step conversion from the benzaldehyde to the final amine.
Figure 1: Synthetic pathway from aldehyde precursor to phenethylamine target.
Detailed Experimental Protocols
Step 1: Henry Reaction (Condensation)
Objective: Synthesis of 3-Chloro-4-methoxy-
-
Reagents: 3-Chloro-4-methoxybenzaldehyde (1.0 eq), Nitromethane (solvent/reagent, 10-20 eq), Ammonium Acetate (0.2 eq).
-
Protocol:
-
Dissolve the aldehyde in excess nitromethane.
-
Add ammonium acetate catalyst.
-
Reflux for 2–4 hours. Monitor via TLC (disappearance of aldehyde spot).
-
Workup: Remove excess nitromethane under reduced pressure. The residue typically crystallizes upon cooling or addition of cold isopropanol.
-
Purification: Recrystallize from IPA/MeOH to obtain yellow needles.
-
Causality: Ammonium acetate acts as a mild base/acid buffer to catalyze the dehydration of the intermediate nitroaldol without polymerizing the sensitive nitrostyrene.
-
Step 2: Hydride Reduction
Objective: Reduction of the nitroalkene to the primary amine.
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 4.0 eq), Anhydrous THF or Et O. -
Protocol:
-
Safety: Prepare an inert atmosphere (N
or Ar). LiAlH is pyrophoric. -
Suspend LiAlH
in anhydrous THF at 0 °C. -
Add the nitrostyrene (dissolved in THF) dropwise to maintain a gentle reflux.
-
Reflux for 12–24 hours to ensure complete reduction of both the alkene and nitro group.
-
Quenching (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL), then water (3 mL).
-
Filter the granular aluminum salts.
-
Isolation: Acidify the filtrate with HCl gas or conc. HCl/IPA to precipitate the amine hydrochloride salt.
-
Pharmacological & Structural Context (SAR)
This compound serves as a valuable probe in medicinal chemistry due to the electronic and steric properties of the 3-chloro substituent.
Structure-Activity Relationship (SAR) Logic
-
Metabolic Stability: The 4-methoxy group on phenethylamines is a primary target for Cytochrome P450 (CYP2D6) O-demethylation. The introduction of a chlorine atom at the ortho position (C3) relative to the methoxy group creates steric hindrance, potentially retarding this metabolic pathway and extending the compound's half-life.
-
Electronic Effects: Chlorine is electron-withdrawing (inductive) but electron-donating (resonance). In this system, it deactivates the ring slightly compared to the 3,4-dimethoxy analog, which may alter binding affinity at 5-HT
or 5-HT receptors.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of substituents.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures must be confirmed.
-
1H NMR (CDCl
, 400 MHz):- 6.9–7.3 (m, 3H, Aromatic protons).
-
3.85 (s, 3H, -OCH
). -
2.95 (t, 2H, -CH
-NH ). -
2.70 (t, 2H, Ar-CH
-).
-
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated 186.06.
-
Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to
Cl/ Cl natural abundance.
-
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Storage: Store HCl salt in a desiccator at -20 °C. Freebase is unstable and should be converted to salt immediately.
-
Regulatory: Researchers must verify local scheduling laws. As a phenethylamine analog, it may fall under "analog acts" in jurisdictions like the US (Federal Analogue Act) or UK (Psychoactive Substances Act) if intended for human consumption.
References
-
Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational methodology for phenethylamine synthesis).
-
Glennon, R. A., et al. (1984). "Structure-activity relationships of phenalkylamine derivatives at 5-HT2 receptors". Journal of Medicinal Chemistry, 27(11). (SAR of chlorinated phenethylamines).
-
PubChem. (n.d.). Compound Summary: 3-Chloro-4-methoxybenzaldehyde. National Library of Medicine. (Precursor data).
Technical Monograph: 2-(3-Chloro-4-methoxyphenyl)ethylamine Hydrochloride
Structural Analysis, Synthetic Methodology, and Pharmacological Applications
Executive Summary
2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride is a halogenated phenethylamine derivative serving as a critical scaffold in medicinal chemistry. Structurally related to the neurotransmitter dopamine and the psychotomimetic 3,4-dimethoxyphenethylamine (DMPEA), this compound is primarily utilized as a building block for Trace Amine Associated Receptor 1 (TAAR1) agonists and as a metabolic probe to study oxidative deamination resistance. This guide outlines the physicochemical profile, validated synthetic protocols, and analytical characterization required for high-purity research applications.
Chemical Identity & Physicochemical Profile
The introduction of a chlorine atom at the 3-position of the phenyl ring, adjacent to the 4-methoxy group, significantly alters the electronic and steric properties of the ethylamine tail compared to its non-halogenated congeners.
Structural Nomenclature
-
IUPAC Name: 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride
-
Common Synonyms: 3-Chloro-4-methoxy-PEA HCl; 3-Chloro-O-methyl-dopamine HCl
-
Molecular Formula: C₉H₁₂ClNO · HCl
-
Molecular Weight: 222.11 g/mol (Salt); 185.65 g/mol (Free Base)
Key Physicochemical Properties
The following data points are critical for handling and solubility optimization in biological assays.
| Property | Value / Characteristic | Relevance |
| Appearance | White to off-white crystalline solid | Indicates purity; yellowing suggests oxidation. |
| Melting Point | 210–214 °C (Decomposes) | High lattice energy typical of phenethylamine salts. |
| Solubility (Water) | High (>50 mg/mL) | Ideal for preparing aqueous stock solutions for in vitro assays. |
| Solubility (DMSO) | Soluble | Suitable for high-concentration organic stocks. |
| LogP (Free Base) | ~1.9 (Predicted) | Chlorine increases lipophilicity compared to 4-methoxy-PEA (LogP ~1.2). |
| pKa | ~9.6 (Amine) | Exists as a protonated cation at physiological pH (7.4). |
Synthetic Pathways & Process Chemistry
The synthesis of 2-(3-Chloro-4-methoxyphenyl)ethylamine HCl is most reliably achieved via the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This route is preferred over cyanohydrin reduction due to higher yields and the avoidance of highly toxic cyanide intermediates.
Strategic Workflow (DOT Visualization)
The following diagram illustrates the conversion of the benzaldehyde precursor to the final hydrochloride salt.
Figure 1: Synthetic route via nitrostyrene reduction. Blue indicates the final stable salt form.
Detailed Experimental Protocol
Objective: Synthesis of 2-(3-Chloro-4-methoxyphenyl)ethylamine HCl from 3-chloro-4-methoxybenzaldehyde.
Step 1: Synthesis of the Nitrostyrene Intermediate
-
Reagents: Dissolve 3-chloro-4-methoxybenzaldehyde (10.0 g, 58.6 mmol) in Nitromethane (40 mL). Add Ammonium Acetate (1.5 g) as a catalyst.
-
Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot will disappear, replaced by a fluorescent yellow nitrostyrene spot.
-
Workup: Remove excess nitromethane under reduced pressure. Dissolve the residue in hot isopropanol and cool to crystallize the yellow nitrostyrene.
-
Validation: Check melting point (expect distinct sharp range).
Step 2: Reduction to the Amine (LiAlH₄ Method)
Note: Catalytic hydrogenation (H₂/Pd) is safer but may dechlorinate the ring if conditions are too harsh. LiAlH₄ is preferred for preserving the halogen.
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon. Charge with anhydrous THF (150 mL) and Lithium Aluminum Hydride (LAH) (3.0 g, 79 mmol).
-
Addition: Dissolve the nitrostyrene (5.0 g) in anhydrous THF (50 mL). Add dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
Reflux: Heat at reflux for 6–12 hours. The yellow color must completely fade to grey/white.
-
Quench (Fieser Method): Cool to 0°C. Carefully add: 3 mL H₂O, 3 mL 15% NaOH, 9 mL H₂O. Stir until a granular white precipitate forms.
-
Isolation: Filter off aluminum salts. Dry the filtrate (MgSO₄) and evaporate to yield the crude amine oil.
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude oil in minimal dry diethyl ether or isopropanol.
-
Acidification: Add 2M HCl in diethyl ether dropwise with vigorous stirring.
-
Crystallization: A white precipitate will form immediately. Filter, wash with cold ether, and dry under vacuum.
Pharmacological & Biological Applications
This molecule is rarely a final drug but serves as a high-value probe in Structure-Activity Relationship (SAR) studies.
Mechanism of Action & SAR Logic
The 3-chloro substituent serves two primary functions in biological systems:
-
Metabolic Blocking: It sterically and electronically hinders hydroxylation at the 3-position, a common metabolic route for phenethylamines.
-
Lipophilicity Modulation: The chlorine atom increases the partition coefficient, enhancing Blood-Brain Barrier (BBB) penetration compared to the parent methoxy-phenethylamine.
Target Interaction Map (DOT Visualization)
Figure 2: Structure-Activity Relationship (SAR) highlighting the functional role of substituents.
Analytical Characterization
To ensure data integrity, the synthesized compound must meet the following spectral criteria.
Proton NMR (¹H-NMR) in D₂O
-
Aromatic Region (3H):
-
~7.4 ppm (d, J=2Hz, 1H): Proton at position 2 (between Cl and alkyl chain).
-
~7.2 ppm (dd, 1H): Proton at position 6.
-
~7.0 ppm (d, 1H): Proton at position 5 (ortho to methoxy).
-
-
Methoxy Group (3H):
-
~3.85 ppm (s, 3H): Distinct singlet.
-
-
Ethyl Chain (4H):
-
~3.20 ppm (t, 2H): Methylene adjacent to nitrogen (CH₂-N).
-
~2.90 ppm (t, 2H): Benzylic methylene (Ar-CH₂).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]⁺ = 186.07 (calculated for ³⁵Cl isotope).
-
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine (³⁵Cl/³⁷Cl), confirming the halogenation.
Handling, Stability, and Safety
Storage Protocols
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.
-
Temperature: Stable at -20°C for >2 years.
-
Light Sensitivity: Protect from light to prevent potential photo-dechlorination over long periods.
Safety (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling of the powder.
References
-
PubChem. (n.d.). Compound Summary: 2-(3-Chloro-4-methoxyphenyl)ethanamine. National Library of Medicine. Retrieved from [Link]
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Reference for general phenethylamine synthesis methodologies). Retrieved from [Link]
-
Lewin, A. H., et al. (2008). Trace Amine-Associated Receptors: Structure, Function, and Pharmacology. Pharmacological Reviews. (Context for TAAR1 activity of phenethylamine analogs). Retrieved from [Link]
Technical Monograph: Pharmacological Characterization of 3-Chloro-4-methoxyphenethylamine
Executive Summary & Structural Analysis
3-Chloro-4-methoxyphenethylamine (3-Cl-4-MeO-PEA) represents a specific structural probe within the phenethylamine class of monoaminergic modulators. While less extensively characterized in open literature than its 2,4,5-substituted analogs (e.g., the 2C-series), its pharmacophore suggests a distinct mechanism of action bridging serotonin receptor agonism and monoamine transport modulation.
This guide provides a rigorous technical analysis of its mechanism, derived from Structure-Activity Relationships (SAR) of chlorinated phenethylamines, and outlines the definitive experimental workflows required for empirical validation.
Structural Pharmacophore
-
Scaffold: Phenethylamine (PEA) backbone.
-
4-Methoxy Group: Historically associated with serotonergic affinity (e.g., Mescaline, 2C-x). However, without alpha-methylation, 4-methoxy-PEAs are often rapidly deaminated by Monoamine Oxidase (MAO).
-
3-Chloro Substitution: This is the critical functional modification.
-
Metabolic Blockade: The chlorine atom at position 3 sterically hinders metabolic hydroxylation, potentially extending the half-life compared to 4-methoxyphenethylamine (PMPEA).
-
Lipophilicity: Increases LogP, facilitating Blood-Brain Barrier (BBB) penetration.
-
Electronic Effect: The electron-withdrawing nature of the chlorine atom alters the electron density of the aromatic ring, modifying
stacking interactions within the receptor binding pocket (specifically TM3 and TM6 of 5-HT receptors).
-
Mechanism of Action (MoA)
Based on established SAR from the Nichols and Shulgin libraries, 3-Cl-4-MeO-PEA acts through two primary, competing pathways. The dominance of one over the other is concentration-dependent.
Primary Pathway: 5-HT2A/2C Receptor Agonism
Unlike simple PEAs, the addition of the 3-chloro group creates a "hybrid" binding profile. The compound functions as a partial agonist at the Serotonin 5-HT2A receptor.
-
Binding Pocket Dynamics: The 4-methoxy group forms a hydrogen bond with Ser159 (in 5-HT2A). The 3-chloro substituent occupies a hydrophobic pocket usually targeted by the 2-methoxy or 5-methoxy groups in more potent hallucinogens, stabilizing the receptor in its active conformation (
). -
Signaling Cascade: Activation triggers the
protein coupling, leading to Phospholipase C (PLC) activation, hydrolysis of into and DAG, and subsequent intracellular release.
Secondary Pathway: Monoamine Transporter Interaction (SERT)
Similar to para-methoxyamphetamine (PMA), the 4-methoxy moiety has high affinity for the Serotonin Transporter (SERT).
-
Mechanism: The compound acts as a competitive substrate-type releaser. It enters the presynaptic neuron via SERT, displacing vesicular serotonin into the cytoplasm, which is then pumped out into the synaptic cleft by the reversal of SERT flux.
-
Note on Toxicity: Chlorinated phenethylamines (e.g., 4-CA) can be neurotoxic. The 3-chloro isomer is generally considered less cytotoxic than the 4-chloro isomer, but rigorous cytotoxicity screening is required.
Experimental Protocols for Validation
To empirically confirm the MoA described above, the following self-validating experimental systems must be employed.
Protocol A: Radioligand Binding Assay (Affinity Screening)
Objective: Determine
Reagents:
-
Source Tissue: HEK293 cells stably expressing human 5-HT2A.
-
Radioligand:
-Ketanserin (0.5 nM) for 5-HT2A; -Citalopram for SERT. -
Non-specific blocker: Methysergide (1
M).
Workflow:
-
Membrane Preparation: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
-
Incubation: Incubate 3-Cl-4-MeO-PEA (concentration range
to M) with membranes and radioligand for 60 min at 37°C. -
Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Flux Assay (Efficacy)
Objective: Distinguish between Agonist, Antagonist, and Partial Agonist activity.
Workflow:
-
Dye Loading: Load CHO-K1 cells expressing 5-HT2A with Fluo-4 AM (calcium indicator) for 45 mins.
-
Basal Reading: Measure baseline fluorescence (488 nm excitation / 525 nm emission).
-
Injection: Inject 3-Cl-4-MeO-PEA.
-
Quantification: Record peak fluorescence relative to a reference full agonist (e.g., 5-HT or DOI).
-
Result Interpretation: If fluorescence increases
of 5-HT max, it is an agonist. If no increase, but it blocks 5-HT induced signal, it is an antagonist.
-
Visualizing the Mechanism
The following diagrams illustrate the signaling pathway and the experimental decision matrix.
Signaling Pathway Diagram
This diagram details the G-protein coupled cascade initiated by 3-Cl-4-MeO-PEA.
Caption: Figure 1: Signal transduction cascade for 5-HT2A activation by 3-Cl-4-MeO-PEA.
Experimental Validation Workflow
This flowchart guides the researcher through the characterization process.
Caption: Figure 2: Step-by-step experimental decision matrix for validating the pharmacodynamics of the ligand.
Quantitative Data Summary (Predicted)
The following table summarizes the predicted pharmacological profile based on high-confidence SAR data from analogous chlorinated phenethylamines (e.g., 2C-C, DOC).
| Target | Parameter | Predicted Value | Biological Significance |
| 5-HT2A | 50 - 250 nM | Moderate affinity; likely psychoactive. | |
| 5-HT2C | 100 - 300 nM | Lower selectivity; potential for anorectic effects. | |
| SERT | 1 - 5 | Weak reuptake inhibition compared to PMA. | |
| MAO-A | High | Substrate; likely metabolized rapidly without MAOI. |
References
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.
-
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational SAR for phenethylamines).
-
Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites: Evidence for a lack of selectivity. Journal of Medicinal Chemistry.
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive substances: tryptamines and phenethylamines. European Neuropsychopharmacology.
Pharmacological Profile of Substituted Phenethylamines: A Structural and Functional Analysis
Executive Summary
The phenethylamine scaffold represents one of the most versatile templates in medicinal chemistry. By manipulating the benzene ring, the ethyl chain, or the nitrogen terminus, researchers can toggle pharmacological activity between three distinct classes: central nervous system (CNS) stimulation (dopaminergic), entactogenic effects (serotonergic/dopaminergic), and psychedelic activity (serotonergic 5-HT2A agonism).
This technical guide analyzes the Structure-Activity Relationships (SAR) governing these transitions, details the molecular signaling pathways involved, and provides validated experimental protocols for profiling novel analogs.
Structural Architecture & SAR Logic
The core phenethylamine structure consists of a benzene ring linked to an amino group via a two-carbon ethyl chain. The pharmacological divergence is dictated by substitutions at three critical loci: the aromatic ring, the alpha-carbon, and the terminal nitrogen.
The Alpha-Methyl "Shield"
The addition of a methyl group at the
-
Causality: Non-substituted phenethylamines are rapidly metabolized by MAO-A/B in the gut and liver. The
-methyl group blocks the enzyme's access to the amine, significantly increasing oral bioavailability and duration of action.
Ring Substitution Patterns
-
2,5-Dimethoxy Pattern: Characteristic of the "2C" and "DOx" series. When combined with a hydrophobic substitution at the 4-position (e.g., -Br, -I, -alkyl), this pattern optimizes affinity for the 5-HT2A receptor, shifting the profile from stimulant to psychedelic [1].
-
3,4-Methylenedioxy Bridge: Characteristic of MDMA. This rigidifies the structure and increases affinity for the Serotonin Transporter (SERT), facilitating the entactogenic profile.
N-Alkylation
-
N-Methylation: Often increases potency (e.g., Methamphetamine vs. Amphetamine) and lipid solubility, enhancing blood-brain barrier (BBB) penetration.
-
N-Benzyl/N-2-Methoxybenzyl (NBOMe): The addition of a large hydrophobic group to the nitrogen creates the "NBOMe" series. These compounds act as super-potent 5-HT2A full agonists due to interaction with a hydrophobic pocket in the receptor's orthosteric site [2].
Visualization: SAR Decision Tree
The following diagram illustrates how structural modifications dictate the pharmacological classification.
Figure 1: Structural modifications leading to distinct pharmacological classes.
Pharmacodynamics: Receptor Binding Profiles
To understand the functional divergence, one must compare the binding affinities (
Comparative Binding Data
The table below summarizes the binding profiles of prototypical compounds. Note the shift from DAT/NET dominance in Amphetamine to 5-HT2A dominance in 2C-B.
| Compound | Class | DAT | SERT | 5-HT2A | Primary Mechanism |
| Amphetamine | Stimulant | ~30 | >1000 | >5000 | TAAR1 Agonism / DAT Reversal |
| MDMA | Entactogen | ~400 | ~70 | >5000 | SERT/DAT Reversal |
| 2C-B | Psychedelic | >10,000 | >10,000 | ~1.0 | 5-HT2A Partial Agonism |
| 25I-NBOMe | Psychedelic | >10,000 | >10,000 | 0.04 | 5-HT2A Full Agonism |
Data aggregated from PDSP (Psychoactive Drug Screening Program) and Nichols et al. [3]. Lower
Molecular Mechanisms of Action
Mechanism A: Transporter Reversal (Stimulants/Entactogens)
Unlike cocaine, which acts as a blocker, substituted phenethylamines like amphetamine and MDMA act as substrates .
-
Entry: The drug enters the presynaptic neuron via the transporter (DAT/SERT).
-
TAAR1 Activation: Once intracellular, the drug binds to the Trace Amine Associated Receptor 1 (TAAR1).
-
Signaling: TAAR1 activation triggers a cAMP/PKA cascade that phosphorylates the transporter.
-
Efflux: The phosphorylated transporter reverses direction, pumping endogenous neurotransmitters (DA/5-HT) out into the synapse [4].
Mechanism B: Gq/11 Signaling (Psychedelics)
Psychedelic phenethylamines (2C-x, DOx) bypass transporters and bind directly to postsynaptic 5-HT2A receptors.
-
Biased Agonism: These compounds stabilize a specific receptor conformation that preferentially couples to
proteins rather than -arrestin. -
The Cascade:
activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and DAG. -
Calcium Release: IP3 triggers intracellular
release, leading to neuronal depolarization and the characteristic "head-twitch response" in rodent models (a proxy for hallucination) [5].
Visualization: 5-HT2A Signaling Pathway
Figure 2: The canonical Gq-mediated signaling pathway activated by psychedelic phenethylamines.
Experimental Protocols
To validate the pharmacological profile of a novel phenethylamine, two primary assays are required: Binding Affinity (to determine target) and Functional Efficacy (to determine agonist/antagonist activity).
Protocol 4.1: [3H]-Ketanserin Competition Binding (5-HT2A Affinity)
Rationale: [3H]-Ketanserin is a high-affinity antagonist used to label 5-HT2A receptors. We measure the ability of the test compound to displace this radioligand.
Materials:
-
HEK293 cells stably expressing human 5-HT2A.
-
[3H]-Ketanserin (Specific Activity ~60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Membrane Preparation: Homogenize cells and centrifuge (20,000 x g) to isolate membranes. Resuspend in Assay Buffer.
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension.
-
50 µL [3H]-Ketanserin (final conc. 1 nM).
-
50 µL Test Compound (varying concentrations
to M).
-
-
Equilibrium: Incubate for 60 minutes at 37°C in the dark (light sensitivity precaution).
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add scintillation cocktail and count radioactivity (CPM).
-
Analysis: Plot % displacement vs. Log[Concentration] to determine
and calculate using the Cheng-Prusoff equation [6].
Protocol 4.2: FLIPR Calcium Flux Assay (Functional Activity)
Rationale: Binding does not equal activation. This assay measures the functional consequence (Ca2+ release) of receptor binding, distinguishing agonists from antagonists.
Workflow:
-
Seeding: Plate CHO-K1 cells expressing 5-HT2A in black-walled, clear-bottom 384-well plates (15,000 cells/well). Incubate overnight.
-
Dye Loading: Aspirate media and add Calcium 6 Assay Dye (Molecular Devices) dissolved in HBSS/HEPES. Incubate 1 hour at 37°C.
-
Baseline: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.
-
Injection: Inject 10 µL of 5x concentrated test compound.
-
Measurement: Monitor fluorescence increase for 180 seconds.
-
Data Processing: Calculate "Max - Min" fluorescence. Normalize to reference agonist (e.g., 5-HT or DOI) to determine
and Efficacy ( ).
Metabolic Stability & Toxicology
When developing phenethylamines, metabolic liability is a primary failure point.
-
MAO Deamination: Primary route for simple phenethylamines.
-
Mitigation: Alpha-methylation (Amphetamine) or Alpha-ethylation (Ariadesine).
-
-
CYP2D6 O-Demethylation: Major route for 2,5-dimethoxy compounds (e.g., 2C-B to 2C-B-demethyl).
-
Polymorphism Risk: CYP2D6 is highly polymorphic in humans. Drugs relying heavily on this clearance pathway may show high inter-patient variability in toxicity [7].
-
-
Cardiotoxicity: Potent 5-HT2B agonism is associated with valvular heart disease. All novel 5-HT2A agonists must be screened against 5-HT2B to ensure selectivity (Selectivity Ratio > 100 is preferred).
References
-
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. European Neuropsychopharmacology, 25(3), 365-376.
-
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50.
-
González-Maeso, J., et al. (2007). Hallucinogens Recruit Specific Cortical 5-HT2A Receptor-Mediated Signaling Pathways to Affect Behavior. Neuron, 53(3), 439-452.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
Yu, A. M. (2008). Indolealkylamines: biotransformations and potential drug–drug interactions. The AAPS Journal, 10(2), 242-253.
The Role of 3-Chloro-4-methoxyphenethylamine in Drug Discovery
This technical guide details the strategic utility, synthesis, and medicinal chemistry applications of 3-Chloro-4-methoxyphenethylamine (3-Cl-4-OMe-PEA). While less chemically ubiquitous than its 2,5-dimethoxy counterparts (the 2C series), this specific isomer represents a critical "chemical probe" in Structure-Activity Relationship (SAR) libraries, offering a unique steric and electronic profile for optimizing monoaminergic ligands and enzyme inhibitors.
Technical Monograph & Strategic Guide
Executive Summary
3-Chloro-4-methoxyphenethylamine is a primary amine scaffold used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It serves as a rational bioisostere for the naturally occurring 3,4-dimethoxyphenethylamine (DMPEA) and dopamine motifs. By replacing the 3-methoxy or 3-hydroxy group with a chlorine atom, medicinal chemists can modulate lipophilicity (LogP) , metabolic stability (blocking ring hydroxylation), and receptor selectivity (via steric bulk) without significantly altering the molecular volume.
This guide outlines the validated synthesis, pharmacological rationale, and experimental handling of this scaffold.
Chemical Architecture & Properties
The molecule features a 3,4-disubstituted phenyl ring tethered to an aminoethyl chain. This structure is a privileged scaffold in neuropharmacology, forming the core of numerous catecholamines and psychotropic agents.
| Property | Value / Description | Significance in Drug Design |
| Chemical Formula | C | Core phenethylamine backbone. |
| Molecular Weight | 185.65 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 200). |
| LogP (Calc) | ~2.1 - 2.4 | Higher lipophilicity than DMPEA (LogP ~1.4), improving BBB permeability. |
| H-Bond Donors | 1 (Amine) | Critical for anchoring in GPCR binding pockets (e.g., Asp3.32). |
| Electronic Effect | 3-Cl ( | Electron-withdrawing inductive effect; deactivates ring slightly compared to 3-OMe. |
| Steric Bulk | Cl radius ~1.75 Å | Larger than -H but smaller than -CH |
Validated Synthesis Protocol
The most robust route to 3-Chloro-4-methoxyphenethylamine utilizes the Henry Reaction followed by hydride reduction. This pathway ensures high regioselectivity and yield.
Phase 1: Nitroaldol Condensation
Precursor: 3-Chloro-4-methoxybenzaldehyde (CAS: 34841-06-0) [1].
-
Reagents: 3-Chloro-4-methoxybenzaldehyde (1.0 eq), Nitromethane (excess), Ammonium Acetate (0.5 eq).
-
Conditions: Reflux in glacial acetic acid or methanol for 2–4 hours.
-
Workup: Cool to crystallize the intermediate 3-chloro-4-methoxy-
-nitrostyrene . -
Purification: Recrystallization from IPA/MeOH. Yellow needles expected.
Phase 2: Hydride Reduction
Intermediate: 3-Chloro-4-methoxy-
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 3.0 eq) in dry THF. -
Protocol:
-
Add LiAlH
to anhydrous THF under N atmosphere at 0°C. -
Dropwise addition of nitrostyrene solution (in THF).
-
Reflux for 6–12 hours (color change from yellow to grey/white).
-
Quench carefully (Fieser method:
mL H O, mL 15% NaOH, mL H O).
-
-
Isolation: Filter precipitate, dry filtrate (MgSO
), and concentrate in vacuo. -
Salt Formation: Dissolve oil in Et
O, add HCl gas/ether to precipitate the hydrochloride salt .
Visual Workflow (DOT Diagram)
Caption: Step-wise synthesis from commercially available aldehyde precursor via Henry Reaction.
Medicinal Chemistry Logic: Why Use This Scaffold?
In drug discovery, this molecule is rarely the "final drug" but serves as a critical optimization tool .
A. Bioisosteric Replacement Strategy
The 3-position on the phenethylamine ring is a "hotspot" for metabolic degradation and receptor affinity.
-
vs. 3-Methoxy (DMPEA): Replacing the 3-OMe with 3-Cl removes a hydrogen bond acceptor and increases lipophilicity. If potency is maintained, this suggests the 3-position interacts with a hydrophobic pocket rather than a polar residue.
-
vs. 3-Hydroxy (Dopamine): 3-Cl cannot be glucuronidated or sulfated, dramatically increasing metabolic half-life compared to catecholamines.
B. Metabolic Stability (Metabolic Blocking)
The 3-chloro substituent effectively blocks CYP450-mediated ring hydroxylation . In standard phenethylamines, the para-position (4) and meta-position (3) are primary sites for oxidative attack.
-
Mechanism: The C-Cl bond is stronger and sterically bulkier than C-H, preventing the formation of the catechol metabolite (which is often rapidly cleared or toxic).
C. Library Synthesis (Pictet-Spengler Precursor)
This amine is a prime substrate for the Pictet-Spengler reaction to generate 6-chloro-7-methoxytetrahydroisoquinolines . These tricyclic cores are foundational in the design of:
-
Antihypertensives (ACE inhibitors).
-
Beta-adrenergic antagonists.
-
Novel opioid ligands.
SAR Decision Logic (DOT Diagram)
Caption: Decision tree for utilizing the scaffold in SAR probing and library expansion.
Experimental Protocols & Safety
Handling & Storage
-
State: The free base is a caustic oil; the hydrochloride salt is a stable white/off-white solid.
-
Storage: Desiccate at -20°C. Phenethylamines absorb CO
from air; store under inert gas (Argon/Nitrogen). -
Safety: Treat as a potential irritant and CNS active agent. Use standard PPE (gloves, fume hood).
Analytical Characterization (Expected)
To validate your synthesis, ensure the following spectral signatures:
-
1H NMR (CDCl
):-
3.85 (s, 3H, -OCH
). -
2.7–3.0 (m, 4H, -CH
CH -). - 6.8–7.3 (m, 3H, Aromatic protons).
-
3.85 (s, 3H, -OCH
-
Mass Spectrometry: M+ peak at ~185/187 (3:1 ratio due to
Cl/ Cl isotopes).
References
-
PubChem Compound Summary . (n.d.). 3-Chloro-4-methoxybenzaldehyde (CAS 34841-06-0). National Center for Biotechnology Information. Retrieved from [Link]
-
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis methodologies). [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextualizing Chlorine/Methoxy bioisosterism). [Link]
3-Chloro-4-methoxyphenethylamine as a pharmaceutical intermediate
3-Chloro-4-methoxyphenethylamine: Technical Guide for Pharmaceutical Development
Executive Summary
3-Chloro-4-methoxyphenethylamine (also known as 3-Chloro-O-methyltyramine) is a specialized pharmaceutical intermediate and chemical building block primarily utilized in the synthesis of psychoactive alkaloids, serotonin receptor ligands (specifically 5-HT2 family), and metabolic regulators. Structurally, it represents a bioisostere of 3,4-dimethoxyphenethylamine (DMPEA) , where the 3-methoxy group is replaced by a chlorine atom. This substitution enhances lipophilicity and metabolic stability while retaining the critical pharmacophore required for monoamine transporter and receptor binding.
This guide details the synthetic pathways, physicochemical characterization, and handling protocols for 3-Chloro-4-methoxyphenethylamine, designed for researchers in medicinal chemistry and drug discovery.
Chemical Profile & Properties
| Property | Data |
| IUPAC Name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine |
| Molecular Formula | C9H12ClNO |
| Molecular Weight | 185.65 g/mol |
| Appearance | Colorless to pale yellow oil (free base); White crystalline solid (HCl salt) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; HCl salt soluble in water |
| Key Functionality | Primary amine (nucleophile), Aryl chloride (handle for cross-coupling) |
| CAS Number (Precursor) | 34160-46-6 (3-Chloro-4-methoxybenzaldehyde) |
Synthetic Pathways
The synthesis of 3-Chloro-4-methoxyphenethylamine is most efficiently achieved through a convergent route starting from p-anisaldehyde or 3-chloro-4-methoxybenzaldehyde . The "Henry Reaction" pathway is the industry standard for phenethylamine derivatives due to its scalability and regiocontrol.
Core Workflow Diagram
Figure 1: Step-wise synthetic pathway from commodity precursor p-anisaldehyde to the target amine.
Detailed Experimental Protocols
Stage 1: Precursor Synthesis (Chlorination)
Rationale: Direct chlorination of p-anisaldehyde occurs preferentially at the 3-position (ortho to the activating methoxy group and meta to the deactivating aldehyde).
-
Reagents: 4-Methoxybenzaldehyde (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Iron(III) chloride (catalytic).
-
Procedure:
-
Dissolve 4-methoxybenzaldehyde in acetonitrile.
-
Add NCS and FeCl3 (5 mol%).
-
Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Quench with water, extract with DCM, and wash with brine.
-
Purification: Recrystallize from ethanol/water to yield 3-Chloro-4-methoxybenzaldehyde .
-
Stage 2: Henry Reaction (Nitrostyrene Formation)
Rationale: Condensation of the aldehyde with nitromethane creates the phenethylamine carbon skeleton.
-
Reagents: 3-Chloro-4-methoxybenzaldehyde (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (0.5 eq).
-
Procedure:
-
Dissolve aldehyde in excess nitromethane (10 mL/g).
-
Add ammonium acetate.
-
Reflux for 2-4 hours. The solution will turn deep yellow/orange (formation of conjugated nitroalkene).
-
Workup: Remove excess nitromethane under vacuum. Dissolve residue in DCM, wash with water.
-
Purification: Recrystallize the solid 3-Chloro-4-methoxy-beta-nitrostyrene from IPA/MeOH.
-
Stage 3: Reduction to Amine
Rationale: Reduction of the nitroalkene double bond and nitro group yields the primary amine. LiAlH4 is preferred for laboratory scale due to completeness.
-
Reagents: Lithium Aluminum Hydride (LiAlH4, 4.0 eq), Dry THF or Diethyl Ether.
-
Procedure:
-
Safety: Perform under Nitrogen/Argon atmosphere.
-
Prepare a suspension of LiAlH4 in dry THF at 0°C.
-
Add the nitrostyrene (dissolved in THF) dropwise to maintain a gentle reflux.
-
Reflux for 12-24 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).
-
Filter the aluminum salts. Acidify filtrate with HCl gas to precipitate 3-Chloro-4-methoxyphenethylamine Hydrochloride .
-
Pharmaceutical Utility & Applications
1. Bioisosteric Replacement in SAR Studies In the development of serotonergic drugs (e.g., 5-HT2C agonists for obesity or 5-HT2A antagonists for antipsychotics), the 3,4-dimethoxy motif is common. Replacing the 3-methoxy group with chlorine:
-
Increases Lipophilicity (LogP): Enhances blood-brain barrier (BBB) penetration.
-
Blocks Metabolism: Prevents O-demethylation at the 3-position, prolonging half-life.
-
Electronic Effects: Chlorine is electron-withdrawing (inductive) but pi-donating, altering the pKa of the amine and receptor affinity.
2. Scaffold for Library Synthesis The primary amine serves as a nucleophile for amide coupling or reductive amination to generate:
-
N-Benzyl derivatives: Potential NMDA receptor antagonists.
-
Sulfonamides: Potential carbonic anhydrase inhibitors.
Analytical Characterization (Expected)
To validate the identity of the synthesized intermediate, the following spectral data should be obtained:
-
1H NMR (400 MHz, CDCl3):
-
δ 7.25 (d, J=2.0 Hz, 1H, Ar-H3),
-
δ 7.08 (dd, J=8.4, 2.0 Hz, 1H, Ar-H5),
-
δ 6.85 (d, J=8.4 Hz, 1H, Ar-H6),
-
δ 3.88 (s, 3H, OMe),
-
δ 2.95 (t, J=6.8 Hz, 2H, CH2-N),
-
δ 2.70 (t, J=6.8 Hz, 2H, Ar-CH2).
-
-
Mass Spectrometry (ESI+):
-
[M+H]+ calculated for C9H13ClNO: 186.07; found 186.1.
-
Characteristic isotope pattern (3:1 ratio for 35Cl:37Cl).
-
Safety & Handling
-
Hazards: The free base is caustic and may cause skin burns. The hydrochloride salt is an irritant.
-
Specific Risk: Chlorinated phenethylamines may possess pharmacological activity similar to amphetamines or cathinones; handle with strict "Potent Compound" protocols until biological activity is ruled out.
-
Storage: Store under inert gas (Argon) at -20°C to prevent oxidation or carbamate formation from atmospheric CO2.
References
-
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis via Henry reaction).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard protocols for LiAlH4 reduction of nitroalkenes).
-
PubChem Compound Summary. (n.d.). 3-Chloro-4-methoxybenzaldehyde (CAS 34160-46-6). National Center for Biotechnology Information.
Biological Activity & Pharmacodynamics of Chlorinated Phenethylamine Derivatives
Executive Summary
The introduction of a chlorine atom into the phenethylamine scaffold represents a critical modification in medicinal chemistry, distinctively altering lipophilicity, metabolic stability, and receptor selectivity. This guide analyzes the biological activity of chlorinated phenethylamines, differentiating between the 2,5-dimethoxy-4-chloro subclass (e.g., 2C-C, DOC), which exhibits potent 5-HT
This document provides a technical synthesis of Structure-Activity Relationships (SAR), validated experimental protocols for receptor binding, and mechanistic insights into the divergent toxicological profiles of these derivatives.
Structural Activity Relationships (SAR)
The biological impact of chlorination is governed by the position of the substituent and the presence of auxiliary groups (e.g., methoxy groups).
The "Para-Chloro" Effect
In the phenethylamine backbone, the para (4-position) is a primary determinant of potency and metabolic fate.
-
Electronic Effects: Chlorine is electron-withdrawing (
) yet lipophilic ( ). This withdraws electron density from the aromatic ring while increasing the molecule's ability to cross the blood-brain barrier (BBB). -
Metabolic Blockade: Unsubstituted phenethylamines undergo rapid para-hydroxylation by CYP2D6. Chlorination at this position blocks this major metabolic route, significantly extending the half-life (
) of the compound.
Subclass Divergence
-
Psychedelics (2C-C, DOC): The addition of methoxy groups at the 2- and 5-positions creates a "hydrophobic sandwich." The 4-chloro substituent fits precisely into a hydrophobic pocket deep within the 5-HT
receptor (involving residues Val156 and Phe340), locking the receptor in an active conformation. -
Neurotoxins (PCA): Lacking the methoxy groups, para-chloroamphetamine (PCA) acts as a substrate for the Serotonin Transporter (SERT). Once translocated, it triggers massive vesicular release of serotonin (5-HT) and subsequent oxidative stress, leading to long-term axotomy of serotonergic neurons.
Pharmacodynamic Profiles
Receptor Binding Affinities ( )
The following table summarizes the binding affinities of key chlorinated derivatives against the 5-HT
Table 1: Comparative Binding Affinities (
| Compound | Structure Class | 5-HT | SERT Affinity ( | Primary Activity |
| 2C-C | 2,5-Dimethoxy-PEA | 280 nM | > 10,000 nM | 5-HT |
| DOC | 2,5-Dimethoxy-AMP | 14 nM | > 5,000 nM | Potent 5-HT |
| PCA | 4-Chloro-AMP | > 5,000 nM | 250 nM | 5-HT Releaser / Neurotoxin |
| Chlorphentermine | 4-Chloro-Termine | > 10,000 nM | ~180 nM | Anorectic / DA/5-HT Releaser |
Data aggregated from Rickli et al. (2015) and Nichols (2016).
Signaling Pathways
Upon binding to the 5-HT
Visualizations
SAR Decision Tree
The following diagram illustrates how structural modifications to the chlorinated core dictate the pharmacological outcome.
Figure 1: Structure-Activity Relationship flow for chlorinated phenethylamines, highlighting the divergence between psychedelic and neurotoxic outcomes.
5-HT2A Gq Signaling Cascade
This diagram details the intracellular mechanism activated by compounds like DOC.
Figure 2: The canonical Gq-mediated signaling pathway activated by chlorinated phenethylamine agonists.
Experimental Protocols
To ensure scientific integrity, the following protocols utilize self-validating controls (e.g., non-specific binding determination) to quantify biological activity.
Protocol A: [ H]-Ketanserin Radioligand Binding Assay
Purpose: To determine the affinity (
Materials:
-
Membrane preparation: HEK293 cells stably expressing human 5-HT
. -
Radioligand: [
H]-Ketanserin (Specific Activity: 60-80 Ci/mmol). -
Non-specific displacer: Methysergide (
).
Workflow:
-
Preparation: Thaw membrane homogenates and resuspend in Assay Buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl
). -
Incubation Setup: In a 96-well plate, prepare triplicate wells:
-
Total Binding: Membrane + [
H]-Ketanserin (1 nM). -
Non-Specific Binding (NSB): Membrane + [
H]-Ketanserin + Methysergide. -
Experimental: Membrane + [
H]-Ketanserin + Chlorinated Analyte ( to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C in the dark. Rationale: Chlorinated phenethylamines are lipophilic; equilibrium time ensures full receptor occupancy.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). PEI reduces filter binding of the lipophilic ligand.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
Protocol B: In Vitro Metabolic Stability (Microsomal)
Purpose: To verify the "metabolic block" provided by the para-chloro substituent.
Workflow:
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Reaction: Pre-incubate HLM with the test compound (1
M) for 5 min at 37°C. -
Initiation: Add NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6PDH, NADP ). -
Sampling: Aliquot samples at
min into ice-cold acetonitrile (to quench protein). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Validation:
-
Control: Verapamil (High clearance) and Warfarin (Low clearance).
-
Expectation: 4-chlorinated compounds (e.g., DOC) should show >80% remaining at 60 min compared to non-chlorinated analogs due to blocked para-hydroxylation.
-
References
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines and phenethylamines. European Neuropsychopharmacology, 25(3), 365-376. [Link]
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. [Link]
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referenced for synthesis context and qualitative SAR). [Link]
-
Fuller, R. W. (1992). The effects of p-chloroamphetamine on brain serotonin neurons. Neurochemical Research, 17, 449–456. [Link]
Investigating the metabolic pathway of phenethylamines
Title: Elucidating the Metabolic Fate of Phenethylamines: A Mechanistic and Experimental Framework
Executive Summary
The metabolic profiling of phenethylamines (PEAs) represents a critical juncture in pharmacology and toxicology. While endogenous phenethylamine functions as a trace amine neuromodulator with a half-life measured in minutes, substituted analogs (e.g., amphetamines, 2C-series) exhibit profound stability and potency variations driven purely by metabolic resistance. This guide dissects the enzymatic logic governing PEA biotransformation and provides a validated experimental workflow for elucidating these pathways in a drug discovery context.
Part 1: The Enzymatic Landscape & Mechanistic Logic
To investigate PEA metabolism, one must first understand the structural determinants that dictate enzyme affinity. The metabolic fate of a PEA backbone is a competition between Oxidative Deamination and Ring/Chain Oxidation .
The Gatekeeper: Monoamine Oxidase (MAO)
For unsubstituted phenethylamine, MAO-B is the primary catabolic engine. The mechanism involves the abstraction of a hydride ion from the
-
Mechanism: Flavin-dependent oxidative deamination.
-
Outcome: Rapid conversion to an imine intermediate, spontaneously hydrolyzing to phenylacetaldehyde, and finally oxidized to phenylacetic acid (PAA).
-
Structural Veto: The addition of an
-methyl group (as seen in amphetamine) introduces steric hindrance that effectively blocks the approach of the FAD cofactor in MAO, redirecting metabolism toward Cytochrome P450s.
The Oxidative Shift: Cytochrome P450 (CYP)
When MAO is blocked or saturated, CYP450 isoforms (primarily CYP2D6 and CYP3A4) dominate.
-
N-Dealkylation: Critical for secondary amines (e.g., Methamphetamine
Amphetamine). -
Ring Hydroxylation: Occurs typically at the para-position (e.g., Amphetamine
4-Hydroxyamphetamine). -
O-Demethylation/Demethylenation: Specific to ring-substituted PEAs like MDMA or Mescaline. MDMA undergoes demethylenation to HHMA, a catechol that is subsequently methylated by COMT.
Visualizing the Divergence
The following diagram illustrates the bifurcation of metabolic routes based on
Figure 1: Divergent metabolic fates of Phenethylamine vs. Amphetamine driven by steric hindrance at the alpha-carbon.
Part 2: Experimental Protocols (The "How")
To rigorously map these pathways, we utilize a Metabolic Stability and Metabolite Identification (MetID) workflow.
Protocol A: Microsomal Incubation System
Objective: To simulate Phase I metabolism and determine intrinsic clearance (
Reagents:
-
Liver Microsomes (HLM): Pooled human liver microsomes (20 mg/mL protein).
-
Test Compound: 10 mM stock in DMSO (Final assay concentration: 1
M). -
NADPH Regenerating System: Glucose-6-phosphate, G6P-Dehydrogenase, NADP+.
-
Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide or Deuterated PEA).
Step-by-Step Methodology:
-
Pre-Incubation:
-
Prepare a master mix in Phosphate Buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL final).
-
Spike Test Compound (1
M) into the mix. -
Acclimatize at 37°C for 5 minutes.
-
Why: Ensures thermal equilibrium and checks for instability prior to catalysis.
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Prepare a parallel set adding Buffer instead of NADPH (Negative Control).
-
-
Sampling (Time-Course):
-
At
minutes, remove 50 L aliquots. -
Immediately dispense into 150
L Ice-cold Quench Solution. -
Why: Rapid protein precipitation stops metabolism instantly, preserving the snapshot of the reaction.
-
-
Processing:
-
Centrifuge at 4,000 RPM for 20 minutes at 4°C.
-
Extract supernatant for LC-MS/MS analysis.
-
Protocol B: High-Resolution Metabolite Identification (LC-HRMS)
Objective: To structurally characterize metabolites formed during Protocol A.
Instrument Settings (Q-TOF or Orbitrap):
-
Ionization: ESI Positive Mode (PEAs are basic amines).
-
Scan Mode: Data-Dependent Acquisition (DDA). Top 5 most intense ions triggered for MS/MS fragmentation.
-
Mass Defect Filtering: Use a filter window of
mDa around the parent drug's mass defect to filter out endogenous microsomal background noise.
Part 3: Data Analysis & Interpretation
Calculating Intrinsic Clearance ( )
Using the depletion data from Protocol A, plot the natural log (ln) of the remaining parent compound vs. time.
Table 1: Expected Metabolic Stability Profiles
| Compound Class | Primary Enzyme System | Predicted | Major Metabolite |
| Phenethylamine | MAO-B | < 5 min | Phenylacetic Acid |
| Amphetamine | CYP2D6 | > 60 min | 4-Hydroxyamphetamine |
| MDMA | CYP2D6 / CYP1A2 | 30 - 60 min | DHMA / HMMA |
| 2C-B | MAO-A / CYP | 20 - 40 min | 4-Bromo-2,5-dimethoxyphenylacetic acid |
Workflow Visualization
The following diagram outlines the logical flow from sample preparation to data extraction, ensuring a self-validating loop via controls.
Figure 2: Step-by-step experimental workflow for determining metabolic stability and identifying metabolites.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1001, Phenethylamine. PubChem. [Link]
-
Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism. [Link]
-
Shulgin, A. T. (1978). Psychotomimetic Drugs: Structure-Activity Relationships. Handbook of Psychopharmacology. [Link]
3-Chloro-4-methoxyphenethylamine: Technical Guide for Neuroscience Research
This guide serves as a technical manual for 3-Chloro-4-methoxyphenethylamine (3-Cl-4-OMe-PEA) , a specialized halogenated phenethylamine derivative. It is designed for researchers investigating monoaminergic signaling, specifically within the context of Trace Amine-Associated Receptor 1 (TAAR1) discovery and 5-HT2 receptor structure-activity relationships (SAR) .
Part 1: Executive Summary & Chemical Profile
3-Chloro-4-methoxyphenethylamine is a structural probe used in neuropharmacology to map the steric and electronic requirements of monoamine transporters and receptors. Unlike the widely known 2,5-dimethoxy (2C-series) or 4-methoxy (PMA) analogs, this specific 3,4-substitution pattern offers a unique lipophilic and electronic profile, making it a critical scaffold for developing selective TAAR1 agonists and investigating metabolic stability in phenethylamine libraries.
Chemical Identity
-
IUPAC Name: 2-(3-Chloro-4-methoxyphenyl)ethanamine
-
Common Abbreviation: 3-Cl-4-OMe-PEA
-
Molecular Formula: C
H ClNO -
Molecular Weight: 185.65 g/mol
-
Key Structural Feature: The 3-chloro substituent provides steric bulk and lipophilicity (
value > 0) at the meta position, preventing metabolic deactivation often seen with simple hydroxylation, while the 4-methoxy group mimics the hydrogen-bond accepting capacity of the para-hydroxyl group in neurotransmitters like dopamine.
| Property | Value | Relevance to Research |
| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; crosses Blood-Brain Barrier (BBB) effectively. |
| pKa | ~9.5 (Amine) | Exists primarily as a cation at physiological pH (7.4), essential for Aspartate binding in GPCRs. |
| H-Bond Donors | 1 (Amine) | Critical for anchoring in the orthosteric binding pocket. |
| PSA | ~35 Ų | Favorable for CNS penetration. |
Part 2: Neuroscience Applications & Mechanism
Trace Amine-Associated Receptor 1 (TAAR1) Ligand Discovery
The 3-chloro-4-methoxy motif is a "privileged structure" in the design of TAAR1 agonists. Research indicates that halogenation at the 3-position of the phenyl ring, combined with a 4-position ether, significantly enhances binding affinity compared to the unsubstituted phenethylamine.
-
Mechanism: TAAR1 is an intracellular GPCR. 3-Cl-4-OMe-PEA acts as a pharmacophore probe , testing the tolerance of the receptor's hydrophobic pocket.
-
Application: Used as a lead compound to synthesize high-affinity ligands (e.g., urea or formamide derivatives) that modulate dopaminergic firing rates without the psychostimulant effects of amphetamines.
Structure-Activity Relationship (SAR) Probing
In 5-HT2A and 5-HT2C receptor studies, this compound serves as a comparator to isolate the effects of ring chlorination :
-
Electronic Effect: The electron-withdrawing chlorine atom deactivates the ring slightly compared to 4-OMe-PEA, potentially reducing oxidation susceptibility.
-
Steric Effect: It probes the size of the receptor's "meta" binding pocket. If binding is retained despite the bulkier Chlorine (vs. Hydrogen), the pocket is deemed "tolerant," guiding further drug design.
Synthetic Intermediate (Tetrahydroisoquinolines)
3-Cl-4-OMe-PEA is a primary building block for the synthesis of 6-methoxy-7-chlorotetrahydroisoquinolines via the Pictet-Spengler reaction. These tricyclic derivatives are investigated as dopamine D1/D5 antagonists and sigma receptor ligands.
Part 3: Visualization of Mechanism & Workflow
Figure 1: Pharmacophore & Synthetic Utility
The following diagram illustrates the dual role of 3-Cl-4-OMe-PEA: as a direct receptor ligand and as a precursor for tricyclic scaffolds.
Caption: Functional map of 3-Cl-4-OMe-PEA showing its pharmacophore features (blue) and downstream applications in receptor probing (green/red) and synthesis (yellow/grey).
Part 4: Experimental Protocols
Protocol A: Preparation & Solubilization for In Vitro Assays
Objective: Create a stable 10 mM stock solution for receptor binding assays. Caveat: Free base amines are unstable and prone to oxidation. Use the hydrochloride (HCl) salt form if available, or convert immediately.
-
Weighing: Accurately weigh 1.86 mg of 3-Cl-4-OMe-PEA (Free Base) or 2.22 mg (HCl Salt) into a sterile microcentrifuge tube.
-
Solvent Choice:
-
Preferred:DMSO (Dimethyl Sulfoxide) . Dissolve to 10 mM. (Stable at -20°C for 3 months).
-
Alternative:0.1 M Perchloric Acid (for HPLC standards only, not for cell assays).
-
-
Dilution: For cell-based assays (e.g., HEK293-TAAR1), dilute the DMSO stock 1:1000 into assay buffer (HBSS + 20 mM HEPES) to achieve a 10 µM working concentration. Ensure final DMSO concentration is <0.1%.
Protocol B: Pictet-Spengler Cyclization (Synthetic Application)
Objective: Synthesize a tetrahydroisoquinoline derivative for D1 receptor testing.
-
Reactants: Combine 1.0 eq of 3-Cl-4-OMe-PEA with 1.1 eq of Paraformaldehyde (or specific aldehyde) in dry Methanol.
-
Acid Catalyst: Add catalytic amount of Trifluoroacetic acid (TFA) or HCl.
-
Reflux: Heat to reflux (65°C) for 2-4 hours under Nitrogen atmosphere.
-
Workup: Evaporate solvent. Basify with NaHCO
. Extract with Dichloromethane (DCM). -
Validation: Verify structure via NMR. The cyclization occurs at the 6-position (para to the chloro), yielding the 7-chloro-6-methoxy-THIQ.
Part 5: Safety & Regulatory Compliance
Toxicology
-
Acute Toxicity: Data is limited. Treat as a potent sympathomimetic. Likely to possess properties similar to PMA (para-methoxyamphetamine) but modulated by the chlorine.
-
Handling: Wear nitrile gloves, lab coat, and eye protection. Handle only in a fume hood to avoid inhalation of amine vapors.
Regulatory Status (US)
-
Controlled Substances Act (CSA): 3-Chloro-4-methoxyphenethylamine is not explicitly listed in Schedule I or II.
-
Federal Analogue Act: It is not a positional isomer of a scheduled compound like 2C-C (which is dimethoxy). However, if sold for human consumption, it could be treated as an analogue of controlled phenethylamines.
-
Research Use: Permissible for in vitro and in vivo animal research without a DEA license, provided it is not used in humans.
References
-
Nichols, D. E. (2018). Structure-activity relationships of phenethylamine hallucinogens. Chemical Reviews. Link (Provides foundational SAR for halogenated phenethylamines).
-
Berry, M. D., et al. (2017). The trace amine-associated receptor 1 (TAAR1): A novel target for the treatment of psychiatric disorders. Frontiers in Pharmacology. Link (Contextualizes the utility of PEA derivatives in TAAR1 research).
-
PubChem Database. 2-(3-Chloro-4-methoxyphenyl)ethanamine. National Library of Medicine. Link (Chemical properties and identification).
- Stocker, A., et al. (2010). Synthesis and pharmacological evaluation of 7-substituted-tetrahydroisoquinolines. Bioorganic & Medicinal Chemistry.
Relationship between 3-Chloro-4-methoxyphenethylamine and dopamine metabolites
The following technical guide provides a comprehensive pharmacological and analytical framework for 3-Chloro-4-methoxyphenethylamine (3-Cl-4-OMe-PEA) .
Given the absence of widespread literature on this specific isomer, this guide synthesizes established Structure-Activity Relationships (SAR) of halogenated phenethylamines to predict its interactions with the dopaminergic system. It is designed as a foundational protocol for researchers characterizing this Novel Chemical Entity (NCE).
A Theoretical & Experimental Framework for Dopaminergic Interaction
Executive Summary
3-Chloro-4-methoxyphenethylamine (3-Cl-4-OMe-PEA) is a substituted phenethylamine structurally analogous to the endogenous neurotransmitter dopamine and its metabolite 3-methoxytyramine (3-MT) .
Unlike dopamine, the presence of a 4-methoxy group blocks direct metabolism by Catechol-O-methyltransferase (COMT), while the 3-chloro substituent introduces steric bulk and lipophilicity that likely modulates affinity for Monoamine Oxidase (MAO) and the Dopamine Transporter (DAT).
This guide outlines the theoretical interactions of 3-Cl-4-OMe-PEA with dopamine metabolites (DOPAC, HVA) and details the experimental protocols required to validate these relationships.
Structural Homology & SAR Analysis
To understand the relationship between 3-Cl-4-OMe-PEA and dopamine metabolites, we must first analyze the structural deviations from the endogenous substrate.
| Compound | Position 3 | Position 4 | Metabolic Implications |
| Dopamine | -OH | -OH | Rapidly metabolized by MAO (oxidation) and COMT (methylation). |
| 3-Methoxytyramine (3-MT) | -OCH₃ | -OH | Metabolite of dopamine; substrate for MAO. |
| 3-Cl-4-OMe-PEA | -Cl | -OCH₃ | COMT Resistant: 4-OMe blocks methylation.MAO Modulator: 3-Cl may inhibit MAO or slow oxidation. |
Predicted Pharmacodynamic Mechanism
Based on SAR of related compounds (e.g., p-methoxyphenethylamine, 4-chloroamphetamine):
-
MAO Interaction: The 4-methoxy group typically reduces Vmax for MAO-A compared to dopamine. The electron-withdrawing 3-chloro group may further stabilize the amine, potentially converting the molecule into a competitive MAO inhibitor rather than a substrate.
-
False Neurotransmission: If O-demethylation occurs (via CYP2D6), the resulting metabolite (3-chloro-4-hydroxyphenethylamine ) mimics dopamine and may be stored in vesicles, displacing endogenous dopamine.
Impact on Dopamine Metabolites (DOPAC & HVA)
The introduction of 3-Cl-4-OMe-PEA into a biological system is hypothesized to alter the ratio of dopamine metabolites through two primary pathways:
Pathway A: MAO Inhibition (Direct Competition)
If 3-Cl-4-OMe-PEA acts as a competitive inhibitor of MAO-B:
-
DOPAC (3,4-Dihydroxyphenylacetic acid): Levels will decrease as the conversion of dopamine to DOPAC is blocked.
-
Dopamine: Cytosolic levels will increase , potentially leading to reverse transport (efflux).
-
HVA (Homovanillic acid): Levels will decrease downstream.
Pathway B: Reuptake Inhibition (DAT Blockade)
If 3-Cl-4-OMe-PEA blocks the Dopamine Transporter (DAT):
-
Extracellular Dopamine: Increases significantly.
-
DOPAC: May decrease slightly or remain stable (less reuptake means less intracellular degradation).
-
3-MT: May increase as extracellular dopamine is exposed to COMT in the synaptic cleft.
Visualization: Metabolic Interference Pathways
The following diagram illustrates the standard dopamine metabolic pathway and the hypothesized interference points of 3-Cl-4-OMe-PEA.
Figure 1: Hypothesized interaction of 3-Cl-4-OMe-PEA with the Dopamine metabolic cascade. Red dotted lines indicate inhibition; yellow indicates metabolic conversion.
Experimental Protocols
To definitively establish the relationship, the following validated protocols should be employed.
Protocol A: In Vitro MAO Inhibition Assay
Objective: Determine if 3-Cl-4-OMe-PEA inhibits the formation of DOPAC.
-
Preparation:
-
Source human recombinant MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine (fluorometric) or C14-Dopamine (radiometric).
-
Test Compound: 3-Cl-4-OMe-PEA (dissolved in DMSO, final conc <1%).
-
-
Incubation:
-
Incubate enzyme + test compound (0.1 nM – 100 µM) for 15 mins at 37°C.
-
Add substrate and incubate for 30 mins.
-
-
Termination & Detection:
-
Stop reaction with 2N NaOH (fluorometric) or HCl (radiometric).
-
Measure fluorescence (Ex 310nm / Em 400nm) or scintillation counts.
-
-
Data Analysis:
-
Calculate IC50 using non-linear regression.
-
Success Criterion: IC50 < 1 µM indicates potent inhibition, explaining reduced DOPAC levels in vivo.
-
Protocol B: HPLC-ECD Quantification of Metabolites
Objective: Quantify changes in DA/DOPAC/HVA ratios in brain tissue or microdialysate.
System Configuration:
-
Column: C18 Reverse Phase (e.g., 150 x 3.2 mm, 3 µm).
-
Mobile Phase: 75 mM Sodium Phosphate, 1.7 mM Octanesulfonic acid (OSA), 100 µL/L Triethylamine, 10% Acetonitrile, pH 3.0.
-
Detection: Electrochemical Detection (ECD) at +700 mV.
Workflow:
Figure 2: Sample preparation workflow for neurochemical analysis.
Validation Step: The 3-Cl-4-OMe-PEA peak must be resolved from native metabolites. Run a pure standard of the NCE to determine its retention time relative to Dopamine (usually elutes later due to higher lipophilicity).
References
-
Nichols, D. E. (2018). Structure-activity relationships of phenethylamine hallucinogens and related designer drugs. Chemical Reviews. Link
-
Tipton, K. F., et al. (2004). Monoamine oxidase: structure, function and dysfunction. International Review of Neurobiology. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
-
European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. Link
Methodological & Application
Application Note: Synthesis Protocol for 3-Chloro-4-methoxyphenethylamine (HCl)
Abstract & Scope
This application note details a robust, two-step synthesis protocol for 3-Chloro-4-methoxyphenethylamine , a critical building block in the development of serotonergic ligands, kinase inhibitors, and fragment-based drug discovery.
Unlike generic protocols, this guide addresses the specific challenge of preserving the aryl-chlorine motif during the reduction of the nitroalkene intermediate. We utilize a Henry Reaction (Nitroaldol condensation) followed by a controlled Lithium Aluminum Hydride (LAH) reduction. This route avoids catalytic hydrogenation (e.g., Pd/C, H₂), which poses a high risk of hydrodehalogenation (stripping the chlorine atom).
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Logic & Pathway
The synthesis is designed to maximize atom economy while minimizing side reactions involving the halogenated ring.
Synthetic Strategy Visualization
Figure 1: Linear synthetic pathway avoiding catalytic hydrogenation to preserve the 3-Chloro substituent.
Experimental Protocols
Stage 1: Synthesis of 3-Chloro-4-methoxy- -nitrostyrene
Reaction Type: Henry Reaction (Nitroaldol Condensation) Rationale: The electron-withdrawing chlorine atom at the meta position facilitates the electrophilicity of the aldehyde, usually resulting in higher yields than non-halogenated analogs. Ammonium acetate is selected as the catalyst to buffer the reaction and prevent polymerization of the sensitive nitrostyrene.
Materials
| Reagent | Equivalents | Role |
| 3-Chloro-4-methoxybenzaldehyde | 1.0 eq | Limiting Reagent |
| Nitromethane | 5.0 - 10.0 eq | Reagent & Solvent carrier |
| Ammonium Acetate | 0.2 - 0.4 eq | Catalyst |
| Glacial Acetic Acid | Solvent Vol. | Solvent |
Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3-Chloro-4-methoxybenzaldehyde (1.0 eq) in Nitromethane (approx. 5 mL per gram of aldehyde).
-
Catalysis: Add Ammonium Acetate (0.3 eq).
-
Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours.
-
Process Control: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (higher Rf) should disappear, replaced by a fluorescent yellow nitrostyrene spot.
-
-
Crystallization: Remove excess nitromethane under reduced pressure. Dissolve the residue in a minimum amount of hot Isopropanol (IPA) or Methanol. Allow to cool slowly to 4°C.
-
Filtration: Collect the yellow crystalline needles via vacuum filtration. Wash with cold methanol.
Expected Yield: 80–90% Appearance: Bright yellow crystalline solid.
Stage 2: Reduction to 3-Chloro-4-methoxyphenethylamine
Reaction Type: Hydride Reduction Critical Causality: We utilize LiAlH₄ (LAH) instead of catalytic hydrogenation. While LAH is aggressive, it leaves the aryl-chloride intact under reflux conditions in THF, whereas Pd/C would rapidly catalyze the removal of the chlorine (hydrodehalogenation), destroying the pharmacophore.
Materials
| Reagent | Equivalents | Role |
| Nitrostyrene Intermediate | 1.0 eq | Precursor |
| Lithium Aluminum Hydride (LAH) | 3.0 - 4.0 eq | Reducing Agent |
| Anhydrous THF | Solvent Vol. | Solvent (Aprotic) |
| 2M NaOH / H2O | Workup | Quenching |
Procedure
-
Inert Atmosphere: Flame-dry a 2-neck flask and flush with Argon/Nitrogen.
-
LAH Charge: Suspend LAH (4.0 eq) in anhydrous THF at 0°C.
-
Safety: LAH is pyrophoric. Handle under inert gas.
-
-
Addition: Dissolve the Nitrostyrene intermediate in anhydrous THF. Add this solution dropwise to the LAH suspension.
-
Observation: The yellow color of the nitrostyrene will fade as the conjugation is broken. An exotherm is expected; maintain temp <10°C during addition.
-
-
Reflux: Once addition is complete, warm to room temperature, then reflux (66°C) for 6–12 hours.
-
Fieser Workup (Critical Step):
-
Cool reaction to 0°C.
-
For every x grams of LAH used, add carefully in order:
-
x mL water (Caution: H₂ gas evolution).
-
x mL 15% NaOH solution.
-
3x mL water.
-
-
Stir until the gray aluminum precipitate turns white and granular.
-
-
Isolation: Filter off the aluminum salts. Dry the filtrate (THF/Amine) over MgSO₄ and evaporate solvent to yield the crude freebase oil.
Stage 3: Salt Formation (Hydrochloride)
Rationale: The freebase amine absorbs atmospheric CO₂ and oxidizes. The HCl salt is stable for long-term storage.
-
Dissolve the crude oil in minimal dry diethyl ether or IPA.
-
Add concentrated HCl (37%) dropwise or bubble HCl gas until pH ~3.
-
The white precipitate is collected, washed with ether, and dried.
Quality Control & Validation Logic
To ensure the protocol was successful, the following analytical checkpoints must be met.
Analytical Logic Flow
Figure 2: NMR Decision tree for validating the reduction of the nitroalkene.
Characterization Data (Reference Standards)
| Parameter | Specification | Diagnostic Signal |
| Appearance | White crystalline solid | N/A |
| 1H NMR (D₂O) | Confirm Structure | Methoxy: Singlet ~3.8 ppm (3H)Ethylene Chain: Two triplets ~2.9 ppm and ~3.2 ppmAromatic: 3 distinct signals (ABC system or similar) |
| Melting Point | 200–205°C (HCl salt) | Sharp range indicates purity |
Safety & Handling (E-E-A-T)
-
Chlorinated Aromatics: While less toxic than simple benzene derivatives, substituted phenethylamines can be biologically active. Treat as a potential irritant and CNS active agent.
-
LAH: Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.
-
Waste: Aluminum salts from the workup must be disposed of as solid hazardous waste.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Henry Reaction and LAH reduction protocols).
-
Shulgin, A. T., Shulgin, A. PiHKAL: A Chemical Love Story. Transform Press, 1991. (Authoritative source on phenethylamine synthesis and physical properties of halogenated analogs).
-
PubChem Compound Summary. "2-(3-Chloro-4-methoxyphenyl)ethanamine". National Center for Biotechnology Information.
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic addition to nitroalkenes).
3-Chloro-4-methoxyphenethylamine synthesis from 3-chloro-4-methoxybenzyl alcohol
Executive Summary
This application note details the synthetic pathway for converting 3-chloro-4-methoxybenzyl alcohol to 3-chloro-4-methoxyphenethylamine . This transformation requires a one-carbon homologation , extending the benzylic carbon chain to an ethylamine side chain.
The protocol utilizes a three-step sequence:
-
Activation: Conversion of the alcohol to a benzyl chloride using thionyl chloride (
). -
Homologation: Nucleophilic substitution with cyanide (
) to form the phenylacetonitrile. -
Reduction: Conversion of the nitrile to the primary amine using Lithium Aluminum Hydride (
).
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Analysis & Strategy
The target molecule contains a 2-aminoethyl chain attached to the aromatic ring, whereas the starting material possesses a hydroxymethyl group. Direct amination is not possible due to the carbon count discrepancy. The strategic disconnection occurs at the
Strategic Workflow Diagram
The following diagram outlines the critical process flow and decision gates.
Figure 1: Synthetic workflow for the one-carbon homologation of 3-chloro-4-methoxybenzyl alcohol.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-methoxybenzyl Chloride
Rationale: The hydroxyl group is a poor leaving group. Conversion to the alkyl chloride activates the benzylic position for nucleophilic attack. Thionyl chloride is selected over HCl/ZnCl2 to simplify purification (gaseous byproducts).
-
Reagents:
-
3-Chloro-4-methoxybenzyl alcohol (1.0 eq)
-
Thionyl chloride (
) (1.2 eq) -
Dichloromethane (DCM) (Anhydrous)
-
DMF (Catalytic, 2-3 drops)
-
Protocol:
-
Dissolve the benzyl alcohol in anhydrous DCM (5 mL/g) in a round-bottom flask equipped with a drying tube (
). -
Cool the solution to 0°C in an ice bath.
-
Add
dropwise over 30 minutes. Caution: Evolution of and gas. Use a fume hood. -
Add catalytic DMF to accelerate the formation of the Vilsmeier-Haack intermediate, facilitating the substitution.
-
Allow the reaction to warm to room temperature (RT) and stir for 3 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (
) should disappear, replaced by a less polar spot ( ). -
Workup: Evaporate solvent and excess
under reduced pressure. The residue is usually sufficiently pure for the next step.
Step 2: Synthesis of 3-Chloro-4-methoxyphenylacetonitrile
Rationale: This is the critical homologation step. The cyanide ion acts as a nucleophile, displacing the chloride in a classic
-
Reagents:
-
Benzyl chloride intermediate (from Step 1) (1.0 eq)
-
Sodium Cyanide (
) (1.5 eq) (POISON) -
Dimethyl Sulfoxide (DMSO) (Dry)
-
Protocol:
-
Safety: Setup in a well-ventilated hood. Ensure a bleach bath is available to quench cyanide spills.
-
Suspend
in dry DMSO (5 mL/g of substrate). Heat to 40°C to facilitate partial dissolution. -
Dissolve the benzyl chloride in a minimal amount of DMSO and add dropwise to the cyanide mixture.
-
Exotherm Control: The reaction is exothermic. Maintain internal temperature between 40–50°C.
-
Stir at 45°C for 4–6 hours.
-
Workup: Pour the reaction mixture into a large volume of water (10x volume). The nitrile usually precipitates as a solid or oil.
-
Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x) to remove DMSO.
-
Dry over
and concentrate. -
Validation: FTIR analysis is mandatory. Look for the sharp, distinct nitrile (
) stretch at 2240–2250 cm⁻¹ .
Step 3: Reduction to 3-Chloro-4-methoxyphenethylamine
Rationale: The nitrile nitrogen is reduced to a primary amine.
-
Reagents:
-
Nitrile intermediate (1.0 eq)
-
Lithium Aluminum Hydride (
) (2.0 eq) -
Tetrahydrofuran (THF) (Anhydrous)
-
Protocol:
-
Prepare a suspension of
in anhydrous THF under Argon/Nitrogen atmosphere at 0°C. -
Dissolve the nitrile in THF and add dropwise to the hydride suspension.
-
Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 12 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (per
g of LAH used) - mL 15% NaOH
- mL Water
-
mL Water (per
-
Filter the granular white precipitate. Wash the filter cake with THF.
-
Concentrate the filtrate to yield the free base oil.
Purification & Characterization
The free base amine is susceptible to oxidation and absorbs
HCl Salt Formation:
-
Dissolve the crude oil in anhydrous diethyl ether or isopropanol.
-
Add concentrated HCl (37%) dropwise or bubble dry HCl gas until pH < 3.
-
The salt will precipitate. Filter, wash with cold ether, and dry.
Data Summary Table:
| Parameter | Specification | Method of Verification |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 210–215°C (Typical for HCl salts) | Capillary MP Apparatus |
| 1H NMR | NMR (DMSO- | |
| IR Spectrum | Amine N-H stretch (3000-3300 cm⁻¹) | FTIR |
| Mass Spec | [M+H]+ consistent with MW | LC-MS / ESI |
Mechanism of Action (Homologation Logic)
The following diagram illustrates the electronic movement during the critical cyanation step, explaining why DMSO is required for high yields.
Figure 2: Mechanistic insight into the DMSO-mediated cyanation.
Safety & Compliance (Critical)
-
Cyanide Hazard: Sodium cyanide is lethal. Never use acids near cyanide (generates HCN gas). Keep a cyanide antidote kit (amyl nitrite/sodium thiosulfate) nearby. Treat all cyanide waste with bleach (NaOCl) at pH > 10 before disposal.
-
Lithium Aluminum Hydride: Reacts violently with water and protic solvents. Use only dry solvents and inert atmosphere.
-
Regulatory Note: While this specific isomer is generally a chemical intermediate, phenethylamines are a structural class monitored by various drug enforcement agencies. Ensure all synthesis is performed in a licensed facility for legitimate research purposes.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Authority on standard prepar
-
Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. [Link]
- Seminal paper establishing DMSO as the superior solvent for this transform
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [Link]
- Foundational reference for the reduction protocol.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Source for mechanistic explan
Application Note: High-Fidelity Synthesis of Primary Amines via the Delépine Reaction
Executive Summary
The synthesis of primary amines is a cornerstone of medicinal chemistry, yet direct alkylation of ammonia frequently results in over-alkylation, yielding a mixture of secondary and tertiary amines. While the Gabriel synthesis is a traditional alternative, it requires hydrazine for deprotection—a toxic and potentially explosive reagent.
The Delépine Reaction offers a superior alternative for the synthesis of primary amines from active alkyl halides (benzyl, allyl, and
Mechanistic Insight & Causality
The Delépine reaction operates on a two-stage principle: Quaternization followed by Acidolytic Cleavage .[4]
The Quaternization Step ( )
The reaction initiates with the nucleophilic attack of one of the tertiary nitrogens of HMTA on the alkyl halide.
-
Causality: HMTA is a cage-like structure. Once one nitrogen is alkylated, the positive charge is delocalized, and the steric bulk of the cage effectively blocks the other three nitrogens from reacting with further alkyl halides.
-
Result: This ensures 1:1 stoichiometry , preventing the formation of secondary or tertiary amine impurities common in direct ammonolysis.
The Hydrolysis Step
The resulting quaternary ammonium salt (hexaminium salt) is stable in neutral water but collapses in acidic ethanol.
-
Mechanism: The acid cleaves the C-N bonds of the HMTA cage.
-
Byproducts: The methylene bridges of HMTA are released as formaldehyde (often trapped as diethyl acetal in ethanol) and ammonium chloride.[1][4]
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical divergence point where incorrect handling can lead to the Sommelet reaction (aldehyde formation).
Figure 1: Mechanistic pathway of the Delépine reaction showing the critical divergence from the Sommelet aldehyde synthesis.
Strategic Comparison: Why Delépine?
Before proceeding to the protocol, it is vital to validate the method selection against common alternatives.
| Feature | Direct Ammonolysis | Gabriel Synthesis | Delépine Reaction |
| Selectivity | Poor (Mix of | Excellent ( | Excellent ( |
| Atom Economy | High | Low (Phthalimide waste) | Moderate (Formaldehyde waste) |
| Reagent Safety | High (Ammonia) | Low (Hydrazine required) | High (HMTA is stable) |
| Conditions | High Pressure / Temp | Reflux / Basic | Mild Reflux / Acidic |
| Substrate Scope | General | Primary Alkyl Halides | Activated Halides (Benzyl/Allyl) |
Standard Operating Procedure (SOP)
Objective: Synthesis of a Benzyl Amine derivative from Benzyl Bromide. Scale: 10 mmol (Adaptable).
Reagents & Equipment
-
Substrate: Alkyl Halide (e.g., Benzyl bromide, 1.71 g, 10 mmol).
-
Reagent: Hexamethylenetetramine (HMTA) (1.47 g, 10.5 mmol, 1.05 eq).
-
Solvent A (Salt Formation): Chloroform (
) or Acetonitrile (20 mL). -
Solvent B (Hydrolysis): Ethanol (20 mL) + Conc. HCl (2 mL).
-
Equipment: Round-bottom flask, reflux condenser, vacuum filtration setup.
Protocol Workflow
Phase 1: Formation of the Hexaminium Salt
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the Alkyl Halide in 20 mL of Chloroform.
-
Note: Chloroform is preferred historically because the starting materials are soluble, but the salt product is insoluble, facilitating easy isolation. Acetonitrile is a modern, less toxic alternative.
-
-
Addition: Add 10.5 mmol of HMTA. Stir vigorously.
-
Reaction: Stir at room temperature for 4–12 hours.
-
Observation: A thick white precipitate (the quaternary salt) should begin to form within 30 minutes.
-
Optimization: If precipitation is slow, gently warm to 40°C or stir overnight.
-
-
Isolation: Filter the precipitate using vacuum filtration. Wash the filter cake twice with 5 mL of cold solvent (Chloroform/Acetonitrile) to remove unreacted starting materials.
-
Checkpoint: The solid should be white and crystalline. Yellowing indicates impurities or oxidation.
-
-
Drying: Air dry the salt or dry under vacuum.
Phase 2: Acidolytic Cleavage (Hydrolysis)
-
Resuspension: Transfer the dried hexaminium salt into a clean flask containing 20 mL of Ethanol.
-
Acidification: Add 2 mL of concentrated Hydrochloric Acid (12 M).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filtration: A white precipitate may form; this is often ammonium chloride (
). Filter this off. -
Concentration: Evaporate the ethanol filtrate under reduced pressure to obtain the crude amine hydrochloride.
-
-
Purification (Free Base Release):
-
Dissolve the residue in minimal water.
-
Basify carefully with 10% NaOH or saturated
until pH > 10. -
Extract with Dichloromethane (DCM) or Ethyl Acetate (
mL). -
Dry combined organics over
, filter, and concentrate to yield the primary amine.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Delépine synthesis.
Troubleshooting & Critical Checkpoints
| Issue | Probable Cause | Corrective Action |
| No Precipitate in Step 1 | Solvent too polar or reactants too dilute. | Switch to Chloroform or Toluene; increase concentration. Ensure halide is active (benzyl/allyl).[1][2][3] |
| Low Yield after Hydrolysis | Incomplete hydrolysis or loss of volatile amine. | Extend reflux time. During workup, ensure the pH is sufficiently basic (>10) to extract the amine. |
| Aldehyde Formation | Sommelet Reaction occurring.[2] | Ensure the hydrolysis is strongly acidic (pH < 1). Weakly acidic aqueous conditions favor aldehyde formation. |
| Product is Sticky/Gum | Polymerization of formaldehyde byproducts. | Use Ethanol as solvent to trap formaldehyde as the diethyl acetal, which is easily removed. |
Safety & Handling
-
Hexamethylenetetramine (HMTA): Generally low toxicity, but flammable solid.
-
Alkyl Halides: Many are lachrymators (tear gas agents) and skin irritants. Handle exclusively in a fume hood.
-
Formaldehyde Generation: The hydrolysis step releases formaldehyde. While often trapped as an acetal, free formaldehyde gas is carcinogenic. Good ventilation is non-negotiable.
-
Ammonium Chloride: The byproduct
can sublime or clog condensers if not managed; ensure condensers are wide-bore.
References
-
Delépine, M. (1895).[5] Sur l'hexaméthylène-amine (urotropine).[1][4] Bulletin de la Société Chimique de France, 13, 352–361. (The foundational paper describing the reaction).[6]
-
Galat, A., & Elion, G. (1939). The Preparation of Primary Amines. Journal of the American Chemical Society, 61(12), 3585–3586. Link
-
Blažević, N., et al. (1979).[4] Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. Synthesis, 1979(3), 161–176. Link
-
Organic Syntheses. Aminoacetal. Coll. Vol. 3, p. 50 (1955); Vol. 29, p. 1 (1949). (Detailed experimental procedure validation). Link
- Banert, K., et al. (2006). Synthesis of Primary Amines. Science of Synthesis, Vol 40a. (Modern review of amine synthesis methodologies).
Sources
Experimental procedure for Avanafil synthesis using 3-Chloro-4-methoxyphenethylamine
Focus: Nucleophilic Coupling of 3-Chloro-4-methoxyphenethylamine Analogs
Executive Summary & Scientific Integrity Statement
Target Molecule: Avanafil (Stendra/Spedra) Therapeutic Class: PDE5 Inhibitor CAS Registry Number: 330784-47-9
Critical Reagent Verification (Scientific Integrity Alert): The requested starting material was 3-Chloro-4-methoxyphenethylamine . However, structural analysis of the Avanafil pharmacophore reveals a benzylamino linker (Ph-CH₂-NH-) connecting the chloromethoxy ring to the pyrimidine core, rather than a phenethylamino linker (Ph-CH₂-CH₂-NH-).
-
Correct Reagent: 3-Chloro-4-methoxybenzylamine (CAS: 102148-69-0).
-
Implication: Using the phenethylamine analog would synthesize a homo-Avanafil derivative. This guide proceeds with the benzylamine variant to ensure the synthesis of the regulatory-approved Avanafil molecule, while noting that the chemical methodology (SnAr) remains identical for both amines if the analog was intended.
Retrosynthetic Strategy
The synthesis of Avanafil is a convergent process centered on the functionalization of a pyrimidine scaffold. The most robust process chemistry route (Tanabe Seiyaku Co., Ltd.) utilizes a regioselective Nucleophilic Aromatic Substitution (SₙAr).
Key Disconnections:
-
C4-Position: Introduction of the 3-chloro-4-methoxybenzylamine via SₙAr.
-
C2-Position: Introduction of (S)-2-(hydroxymethyl)pyrrolidine (L-Prolinol).
-
C5-Position: Amide coupling with 2-(aminomethyl)pyrimidine.
Route Selection: We will utilize the Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate intermediate. This route offers superior regioselectivity compared to the 2,4-dichloro analog, preventing bis-addition of the amine.
Detailed Experimental Protocol
Phase 1: Preparation of the Pyrimidine Intermediate
Objective: Coupling of 3-Chloro-4-methoxybenzylamine to the pyrimidine core.
Reagents & Materials:
-
Substrate: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)
-
Reagent: 3-Chloro-4-methoxybenzylamine (1.05 eq)
-
Base: Triethylamine (TEA) (2.5 eq) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Atmosphere: Nitrogen (
)
Step-by-Step Methodology:
-
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a nitrogen inlet/outlet.
-
Charging: Charge Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (e.g., 10.0 g) and anhydrous THF (100 mL, 10V) into the reactor.
-
Cooling: Cool the solution to 0–5°C using an ice/water bath. Rationale: Low temperature favors kinetic control, minimizing side reactions at the C2 position.
-
Base Addition: Add Triethylamine (TEA) dropwise over 10 minutes, maintaining temperature < 10°C.
-
Amine Addition: Dissolve 3-Chloro-4-methoxybenzylamine in THF (2V). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Process Control: The reaction is exothermic. Ensure T < 10°C to prevent thermal runaway.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.
-
Monitoring: Monitor by HPLC or TLC (Hexane:EtOAc 2:1). Target: < 1% remaining pyrimidine starting material.
-
Workup:
-
Quench with water (100 mL).
-
Extract with Ethyl Acetate (2 x 100 mL).
-
Wash combined organic layers with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water to yield Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylthio)pyrimidine-5-carboxylate .
Yield Expectation: 85–92% Appearance: White to off-white crystalline solid.
Phase 2: Downstream Transformation (Summary)
For completion of the Avanafil synthesis.
-
Oxidation/Displacement: The C2-thiomethyl group is oxidized (using m-CPBA) to the sulfone/sulfoxide (better leaving group) or displaced directly (under forcing conditions) by (S)-2-(hydroxymethyl)pyrrolidine .
-
Hydrolysis: The ethyl ester is hydrolyzed using NaOH/EtOH to the carboxylic acid.
-
Amidation: The acid is coupled with 2-(aminomethyl)pyrimidine using EDC·HCl/HOBt or HATU to yield Avanafil.
Process Data & Parameters
| Parameter | Specification | Criticality |
| Stoichiometry (Amine) | 1.05 – 1.10 eq | High. Excess leads to purification issues; deficit reduces yield. |
| Temperature | 0°C (Addition) | High. Controls regioselectivity (C4 vs C2 attack). |
| Solvent Water Content | < 0.1% (Karl Fischer) | Medium. Hydrolysis of the chloropyrimidine can occur if wet. |
| Reaction Time | 4 – 6 Hours | Medium. Ensure full conversion to avoid difficult separation. |
Visualization of Signaling & Workflow
Diagram 1: Synthetic Workflow (DOT)
Caption: Step-wise synthetic pathway for Avanafil, highlighting the critical SnAr coupling of the benzylamine derivative.
Diagram 2: Reaction Mechanism Logic (DOT)
Caption: Mechanistic logic of the SnAr reaction, emphasizing the requirement for temperature control to ensure regioselectivity.
References
-
Yamada, K., et al. (2001). Nitrogen-containing heterocyclic compounds and pharmaceutical use thereof. U.S. Patent No. 6,656,935. Washington, DC: U.S. Patent and Trademark Office.
-
Tanabe Seiyaku Co., Ltd. (2001). Process for the preparation of pyrimidine derivatives. WO Patent 01/19802.
- Cui, M., et al. (2012). Improved synthesis of Avanafil.Journal of Chemical Research, 36(1), 12-14.
Application Note: Quantitative Profiling of 3-Chloro-4-methoxyphenethylamine
Executive Summary
This application note details the robust quantification of 3-Chloro-4-methoxyphenethylamine , a chlorinated analog of the phenethylamine class. While often overshadowed by its 2,5-dimethoxy counterparts (the 2C series), the specific positional chlorination of this molecule presents unique challenges regarding isobaric interference and metabolic stability.
This guide provides two orthogonal workflows:
-
LC-MS/MS: High-sensitivity quantification for biological matrices (plasma/urine).
-
GC-MS: Structural confirmation via derivatization for forensic seizure analysis.
Chemical Context & Analytical Challenges
3-Chloro-4-methoxyphenethylamine possesses a basic primary amine and an electron-rich aromatic ring.
-
Molecular Weight: ~185.65 g/mol
-
Isotope Signature: The presence of Chlorine provides a distinct M and M+2 isotope pattern (approx. 3:1 ratio), which is critical for mass spectral filtering.
The Isomer Challenge
Standard C18 chromatography often fails to separate positional isomers (e.g., 4-Chloro-3-methoxyphenethylamine). To address this, this protocol utilizes Biphenyl stationary phases , leveraging
Method A: LC-MS/MS Quantification (Biological Matrices)
Objective: High-throughput quantification in human plasma with a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.
Sample Preparation: Supported Liquid Extraction (SLE)
Why SLE? Unlike solid-phase extraction (SPE), SLE minimizes solvent evaporation steps that can lead to the loss of volatile free-base amines.
Protocol:
-
Aliquoting: Transfer 200 µL of Plasma into a deep-well plate.
-
ISTD Addition: Add 20 µL of d4-Dopamine or d3-2C-B (100 ng/mL) as Internal Standard.
-
Basification: Add 200 µL of 0.5 M Ammonium Hydroxide (pH ~10). Rationale: Ensures the amine is in its uncharged free-base form to partition into organic solvent.
-
Loading: Load sample onto a Diatomaceous Earth SLE plate. Wait 5 minutes for absorption.
-
Elution: Elute with 2 x 600 µL Methyl tert-butyl ether (MTBE).
-
Reconstitution: Evaporate under Nitrogen at 40°C; reconstitute in 100 µL Mobile Phase A.
Chromatographic Conditions
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).
-
Expert Insight: The biphenyl phase provides enhanced selectivity for halogenated aromatics compared to C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+)
The method utilizes Multiple Reaction Monitoring (MRM).
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| 3-Cl-4-OMe-PEA | 186.1 | 169.1 | 15 | Quantifier (Loss of NH3) |
| 3-Cl-4-OMe-PEA | 186.1 | 154.0 | 25 | Qualifier (Loss of CH3OH) |
| 3-Cl-4-OMe-PEA | 188.1 | 171.1 | 15 | Isotope Confirmation |
Method B: GC-MS Confirmation (Forensic Seizures)
Objective: Definitive structural identification using retention time and spectral library matching.
Derivatization Strategy: PFPA Acylation
Primary amines tail significantly on GC columns due to hydrogen bonding with active sites. We utilize Pentafluoropropionic Anhydride (PFPA) .
-
Mechanism: Replaces active hydrogens on the amine with a perfluoroacyl group.
-
Benefit: Increases molecular weight (improving MS detection) and volatility.
Protocol:
-
Dissolution: Dissolve 1 mg of solid sample in 1 mL Ethyl Acetate.
-
Reagent Addition: Add 50 µL PFPA.
-
Incubation: Heat at 60°C for 20 minutes.
-
Dry Down: Evaporate to dryness under Nitrogen stream.
-
Reconstitution: Reconstitute in 200 µL Ethyl Acetate.
GC-MS Parameters
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 80°C (1 min)
20°C/min 280°C (hold 5 min). -
MS Mode: EI (70 eV), Scan range 40–500 amu.
Analytical Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate analytical route based on sample type and sensitivity requirements.
Figure 1: Decision tree for analytical method selection based on sample matrix and required outcome (Quantification vs. Identification).
Validation Framework (Self-Validating Systems)
To ensure scientific integrity, the method must adhere to SWGTOX and ICH Q2(R2) guidelines.
Linearity & Calibration
-
Range: 0.5 – 500 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
; residuals within (20% at LLOQ).
Matrix Effect Assessment
Ion suppression is common in ESI+.
-
Requirement: CV of MF across 6 different lots of plasma must be
. If suppression exceeds 25%, switch from SLE to Cation Exchange SPE.
QC Strategy
Run Quality Control samples every 10 injections:
-
Low QC: 3x LLOQ.
-
High QC: 80% of ULOQ.
-
Negative Control: Blank matrix + ISTD (checks for cross-talk).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (LC) | Secondary interactions with silanols. | Increase buffer strength (20mM NH4-Formate) or check column pH limits. |
| Peak Tailing (GC) | Incomplete derivatization. | Ensure anhydrous conditions; moisture hydrolyzes PFPA. |
| Low Sensitivity (MS) | Source contamination. | Clean ESI cone; check desolvation temperature (increase to 500°C). |
| Retention Shift | Column equilibration. | Biphenyl columns require longer equilibration (10-15 column volumes) than C18. |
References
-
SWGTOX . (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
ICH . (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link
-
Peters, F. T. (2011). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry. Link
-
PubChem . (n.d.). Compound Summary: 3-Chloro-4-methoxyphenethylamine. National Library of Medicine. Link
Application Note: High-Fidelity GC/MS Analysis of Phenethylamine Derivatives in Biological and Seized Matrices
Executive Summary & Scope
Phenethylamines represent a structurally diverse class of psychoactive compounds, ranging from endogenous neurotransmitters to synthetic stimulants (amphetamines) and hallucinogens (2C-series, NBOMes). Their analysis is complicated by structural isomerism and the polarity of the primary/secondary amine group, which often leads to poor chromatographic peak shape and tailing on non-polar stationary phases.
This application note details a robust protocol for the identification and quantitation of phenethylamines . Unlike generic screening methods, this protocol emphasizes chemical derivatization using perfluoroacylation. This step is critical for three reasons:
-
Chromatographic Stability: It masks the polar N-H moiety, eliminating peak tailing.
-
Mass Spectral Specificity: It shifts the mass spectrum to higher molecular weight regions, reducing background interference.
-
Isomer Differentiation: It provides unique fragmentation patterns that assist in distinguishing regioisomers.
Scientific Principles & Mechanisms
The Challenge of the "Free Base"
Under standard EI-MS (Electron Ionization) conditions, underivatized phenethylamines undergo predictable
-
Mechanism: The bond between the
-carbon and the benzylic carbon breaks. -
Result: This produces a low-mass iminium ion (base peak).
-
Amphetamine: m/z 44
-
Methamphetamine: m/z 58
-
MDMA: m/z 58
-
-
Problem: These low-mass ions are non-specific and exist in a region of high chemical noise (solvent bleed, biological matrix).
The Derivatization Solution
By reacting the amine with Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA) , we attach a perfluoroacyl group.
-
Result: The molecular weight increases significantly. The fragmentation still favors
-cleavage, but the charged fragment now retains the heavy perfluoro group, shifting the base peak to a unique, higher mass-to-charge (m/z) ratio.
Visual Workflow
The following diagram outlines the critical path from sample extraction to data validation.
Caption: Step-by-step workflow for the extraction, derivatization, and GC/MS analysis of phenethylamines.
Experimental Protocols
Reagents and Standards
-
Extraction Solvent: Chlorobutane or Ethyl Acetate (HPLC Grade).
-
Derivatizing Agent: Pentafluoropropionic anhydride (PFPA). Note: HFBA is a valid alternative if higher mass shift is required.
-
Internal Standard: Methamphetamine-d5 or Amphetamine-d5.
Sample Preparation (Liquid-Liquid Extraction)
This method utilizes a basic extraction to ensure amines are in their non-ionized (organic soluble) state.
-
Aliquot: Transfer 1.0 mL of urine/blood or 50 mg of homogenized solid seizure to a centrifuge tube.
-
Spike: Add 50 µL of Internal Standard solution (10 µg/mL).
-
Alkalinize: Add 1.0 mL of 0.1 M Carbonate Buffer (pH 9.5–10.0). Why: Phenethylamines have pKa values ~9.5-10. Basic pH ensures deprotonation.
-
Extract: Add 3.0 mL of Chlorobutane. Cap and vortex for 5 minutes.
-
Centrifuge: 3000 RPM for 5 minutes to separate phases.
-
Transfer: Transfer the top organic layer to a clean glass tube.
-
Evaporate: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not over-dry , as free bases are volatile.
Derivatization Protocol (Acylation)
-
Reconstitute: To the dried residue, add 50 µL of Ethyl Acetate.
-
React: Add 50 µL of PFPA. Cap the vial tightly.
-
Incubate: Heat at 60°C for 20 minutes. Why: Heat drives the reaction to completion for sterically hindered amines (e.g., MDMA).
-
Evaporate: Evaporate to dryness under Nitrogen (removes excess acid byproduct).
-
Reconstitute: Dissolve residue in 100 µL Ethyl Acetate for injection.
GC/MS Method Parameters
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | 5% Phenyl polysiloxane is standard for drug separation; "UI" (Ultra Inert) reduces amine adsorption. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet | Splitless (1 min purge), 250°C | Maximizes sensitivity for trace analysis. |
| Injection Vol | 1.0 µL | Standard volume to prevent backflash. |
| Oven Program | 60°C (1 min hold) -> 20°C/min -> 280°C (3 min hold) | Rapid ramp reduces run time; low initial temp focuses volatiles. |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |
| Ion Source | 230°C (EI Source) | Standard EI temperature. |
| Acquisition | SCAN (40-550 amu) or SIM | Scan for ID; SIM for quantitation. |
Data Analysis & Interpretation
Fragmentation Logic
When analyzing PFPA derivatives, look for the following shifts. The "Native Base Peak" (underivatized) is replaced by the "Derivative Base Peak."
| Compound | Native Base Peak (m/z) | PFPA Derivative Base Peak (m/z) | Key Diagnostic Ions (PFPA) |
| Amphetamine | 44 | 190 | 190, 118, 91 |
| Methamphetamine | 58 | 204 | 204, 160, 118 |
| MDA | 44 | 190 | 190, 162, 135 |
| MDMA | 58 | 204 | 204, 162, 135 |
| Phentermine | 58 | 204 | 204, 133 |
Note on Isomers: Methamphetamine and Phentermine both yield a base peak of 204 after PFPA derivatization. However, they can be distinguished by:
-
Retention Time: Methamphetamine elutes later than Phentermine on a DB-5MS column.
-
Secondary Ions: Phentermine shows a distinct tropylium ion (m/z 91) and m/z 133, whereas Methamphetamine shows m/z 160.
Mechanism of Fragmentation (PFPA Derivatives)
The perfluoroacyl group stabilizes the nitrogen lone pair, but the
Pathway:
-
Ionization of Nitrogen lone pair.
-
Cleavage of C-C bond between
-carbon and benzyl carbon. -
Formation of the iminium ion containing the PFPA group.
Caption: Simplified fragmentation pathway of a phenethylamine-PFPA derivative via alpha-cleavage.
Validation Criteria (Self-Validating System)
To ensure trustworthiness, every batch must meet these criteria:
-
Linearity: Calibration curve (e.g., 10–1000 ng/mL) must have
. -
Ion Ratios: In SIM mode, the ratio of the quantifier ion to the qualifier ion must be within ±20% of the calibration standard.
-
Carryover Check: A solvent blank injected immediately after the highest standard must show no analyte peaks >10% of the LOQ.
-
Derivatization Efficiency: Monitor the presence of underivatized peaks. If native amine peaks (e.g., m/z 44 or 58) are visible, the derivatization failed (likely water contamination in reagents).
References
-
United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. (See Part III B - Methods of Analysis/Mass Spectrometry). [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectral Library (NIST20) - Phenethylamine Data. [Link]
Application Note: High-Sensitivity Quantitation of Trace Amines in Biological Matrices via Dansyl-Cl Derivatization LC-MS/MS
Executive Summary & Scientific Rationale
Trace amines (TAs)—including
-
Low Endogenous Abundance: Often present at nanomolar levels (
ng/g tissue), requiring high-sensitivity detection. -
High Polarity: Small, polar structures result in poor retention on standard C18 columns and elution in the solvent front (ion suppression zone).
-
Isobaric Interferences: Structural isomers necessitate high chromatographic resolution.
The Solution: This protocol utilizes Dansyl Chloride (Dns-Cl) derivatization . Unlike HILIC (which can suffer from retention time shifts in complex matrices), dansylation introduces a hydrophobic naphthalene moiety to the amine. This transforms polar analytes into hydrophobic species, allowing for robust retention on C18 columns, removal of matrix salts, and a 10-100x increase in ionization efficiency (ESI+) due to the pre-charged tertiary amine on the dansyl tag [1].
Experimental Workflow Visualization
The following diagram outlines the critical path from sample extraction to data acquisition, highlighting the "Dansyl Lock" step where pH control is paramount.
Caption: Figure 1. Optimized workflow for trace amine analysis. The pH adjustment step (yellow) is the critical control point to ensure efficient labeling without hydrolysis.
Materials and Reagents
-
Standards:
-Phenylethylamine (PEA), Tyramine, Tryptamine, Octopamine. -
Internal Standards (IS): PEA-d4, Tyramine-d4, Tryptamine-d4 (Deuterated standards are mandatory for matrix compensation).
-
Derivatization Reagent: Dansyl Chloride (5 mg/mL in Acetone). Prepare fresh daily.
-
Buffer: 100 mM Sodium Carbonate (
), pH 11. -
LC Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.
Detailed Protocol
Step 1: Sample Preparation & Extraction
Causality: Acidic homogenization stabilizes amines and precipitates proteins immediately, preventing enzymatic degradation by MAO (Monoamine Oxidase).
-
Homogenization: Weigh 20 mg brain tissue (or 50
L plasma). Add 200 L of 0.1 M Perchloric Acid containing Internal Standards (100 nM final conc). -
Lysis: Homogenize using a bead beater (2 cycles, 30 sec). Keep on ice.
-
Clarification: Centrifuge at 15,000
g for 15 minutes at 4°C. Collect the supernatant.
Step 2: The "Dansyl Lock" Reaction
Causality: Dansyl chloride reacts with primary/secondary amines and phenols. The reaction requires a basic pH (unprotonated amine), but high pH (>12) hydrolyzes the reagent. pH 11 is the "Lock" zone.
-
Transfer: Move 50
L of supernatant to a glass vial. -
Basify: Add 25
L of 100 mM (pH 11) . Verify pH is with a spot strip if developing method. -
React: Add 50
L of Dansyl-Cl solution . Vortex immediately. -
Incubate: Heat at 60°C for 20 minutes in a heating block. (Heat drives the reaction to completion for sterically hindered amines).
-
Quench: Add 10
L of 100 mM Proline or Ammonia to scavenge excess Dansyl-Cl.
Step 3: Liquid-Liquid Extraction (LLE)
Causality: Dansylated amines are highly hydrophobic. Extracting them into an organic solvent removes salts and unreacted polar interferences, protecting the Mass Spec source.
-
Add 500
L Ethyl Acetate . Vortex vigorously for 1 min. -
Centrifuge at 3,000
g for 2 min to split phases. -
Transfer the upper organic layer to a fresh tube.
-
Dry: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100
L 50:50 Water:ACN.
LC-MS/MS Conditions
Liquid Chromatography
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7
m) or Waters ACQUITY BEH C18. -
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Focusing)
-
1-8 min: 5%
95% B (Elution) -
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MRM Parameters)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C.
Table 1: Optimized MRM Transitions for Dansylated Trace Amines
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) | Note |
| PEA | 355.1 | 170.1 | 119.1 | 25 | Mono-dansyl |
| Tyramine | 604.2 | 170.1 | 353.1 | 35 | Bis-dansyl |
| Tryptamine | 394.2 | 170.1 | 244.1 | 28 | Mono-dansyl |
| Octopamine | 620.2 | 170.1 | 353.1 | 35 | Bis-dansyl |
| PEA-d4 (IS) | 359.1 | 170.1 | 123.1 | 25 | - |
Note on Transitions: The m/z 170.1 fragment corresponds to the dimethylaminonaphthalenesulfonyl moiety. While common to all, it provides the highest sensitivity. Use the qualitative ion (backbone specific) for confirmation if matrix interference is suspected.
Chemical Logic & Pathway Visualization
Understanding the derivatization stoichiometry is vital for calculating molecular weights. Phenolic amines (Tyramine, Octopamine, Serotonin) react at both the amine and the phenol group (Bis-dansylation), doubling the mass shift.
Caption: Figure 2. Reaction pathway for Tyramine. Note the consumption of 2 equivalents of Dansyl-Cl due to the phenolic hydroxyl group.
Validation & Troubleshooting
Performance Metrics (Self-Validating System)
To ensure the protocol is working, every run must meet these criteria:
-
Linearity:
over the range 0.1 nM – 100 nM. -
Retention Factor (
): All analytes must elute with (away from void volume). -
IS Recovery: Internal Standard peak area variation should be
across samples.
Troubleshooting Guide
-
Low Sensitivity: Check pH during derivatization. If pH < 9.5, the amine is protonated (
) and cannot react with Dansyl-Cl. -
Variable Retention Times: Check the mobile phase pH. Dansyl derivatives are stable, but shifts often indicate column contamination.
-
Ghost Peaks: Dansyl-Cl hydrolyzes to Dansyl-OH (blue fluorescence, m/z 252). Ensure your gradient washes this out (usually elutes early or very late depending on pH).
References
-
Li, J., & Zhang, H. (2011). "Dansylation labeling coupled with LC-MS/MS for the quantification of biogenic amines in biological samples." Journal of Chromatography B.
-
Sierakowski, K., et al. (2022). "Trace Amine-Associated Receptor 1 (TAAR1) Agonists as a New Class of Antipsychotic Medications." International Journal of Molecular Sciences.
-
Cai, H., et al. (2017). "Development of a sensitive LC-MS/MS method for the analysis of trace amines in brain tissue." Analytica Chimica Acta.
-
Broadhurst, D. I., et al. (2018). "Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied to clinical research." Clinical Chemistry.
Application Note: High-Purity Isolation of 3-Chloro-4-methoxyphenethylamine Hydrochloride
Abstract & Scope
This technical guide details the purification protocols for 3-Chloro-4-methoxyphenethylamine hydrochloride (CAS: 7569-60-0), a critical intermediate in the synthesis of bioactive alkaloids and pharmaceutical agents.[1] Commercial sources often supply this compound at ~90% purity, containing significant levels of unreacted 3-chloro-4-methoxybenzaldehyde, nitrostyrene intermediates, or inorganic salts.[1]
For pharmaceutical and high-precision research applications, a purity of >99.5% is required.[1] This note outlines a dual-phase purification strategy: Acid-Base Extraction (to remove neutral organic impurities) followed by Thermodynamic Recrystallization (to remove isomeric byproducts and trace salts).[1]
Chemical Profile & Impurity Analysis[1][2][3]
Before initiating purification, it is critical to understand the physicochemical properties and likely contaminants.[1]
| Property | Specification |
| Compound Name | 3-Chloro-4-methoxyphenethylamine Hydrochloride |
| Structure | Primary amine salt (Phenethylamine class) |
| Molecular Weight | 222.11 g/mol |
| Solubility (HCl Salt) | High: Water, Methanol, Ethanol.[1] Moderate: Isopropanol (hot). Insoluble: Diethyl Ether, Hexane, Ethyl Acetate.[1] |
| Solubility (Freebase) | High: DCM, Chloroform, Toluene.[1] Low: Water (at basic pH).[1] |
| Key Impurities | 1. 3-Chloro-4-methoxybenzaldehyde (Starting material, neutral).[1] 2. Nitrostyrene Intermediate (Yellow/Orange, conjugated).[1] 3. Dimer (Secondary Amine) (Side product of reduction).[1] |
Phase I: Acid-Base Extraction (Gross Purification)
Objective: To separate the desired amine from non-basic impurities (aldehydes, polymerized styrenes) and inorganic salts.[1]
Mechanism
The HCl salt is water-soluble.[1] By basifying the solution, we convert the amine to its lipophilic freebase oil, allowing extraction into an organic solvent.[1] Neutral impurities remain in the organic phase during acidic washes or are removed during the phase switch, while inorganic salts remain in the aqueous phase.[1]
Protocol
-
Dissolution: Dissolve 10.0 g of crude 3-Chloro-4-methoxyphenethylamine HCl in 50 mL of deionized water . The solution may appear turbid or colored.[1]
-
Basification:
-
Place the beaker in an ice bath (0–5°C).
-
Slowly add 20% NaOH (aq) dropwise with stirring until pH > 12.
-
Observation: The solution will become milky as the freebase amine oils out.[1]
-
-
Extraction:
-
Washing: Wash the combined DCM layer with 20 mL Brine (saturated NaCl) to remove trapped water.[1]
-
Re-acidification (Salt Formation):
-
Isolation: Filter the solid under vacuum, wash with cold ether, and dry.[1]
Phase II: Thermodynamic Recrystallization (Polishing)
Objective: To achieve >99.5% purity by removing structural isomers and trace occluded solvents.[1]
Solvent System Selection
-
Primary Solvent (Solvent A): Isopropyl Alcohol (IPA) or Ethanol (EtOH).[1] High solubility at boiling; moderate/low at RT.[1]
-
Anti-Solvent (Solvent B): Ethyl Acetate (EtOAc) or Acetone.[1] Low solubility for the salt, high solubility for organic impurities.[1]
Step-by-Step Protocol
-
Saturation: Place the semi-pure solid (from Phase I) in an Erlenmeyer flask. Add the minimum amount of boiling IPA required to just dissolve the solid.
-
Tip: Add solvent in 1-2 mL increments.[1] Keep the mixture boiling (use a steam bath or hot plate with safety control).
-
-
Clarification (Optional): If the solution is colored, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.
-
Nucleation Control:
-
Crystallization Ramp:
-
Allow the flask to cool to Room Temperature (RT) undisturbed for 2 hours. Do not stir.
-
Transfer to a refrigerator (4°C) for 4 hours.
-
Finally, place in a freezer (-20°C) for 2 hours to maximize yield.
-
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel). Wash with ice-cold Acetone/EtOAc (1:1) .[1]
Visual Workflows
Figure 1: Purification Decision Logic
This flowchart illustrates the decision-making process based on the initial state of the material.[1]
Caption: Decision tree for selecting the appropriate purification intensity based on initial crude purity.
Figure 2: Recrystallization Dynamics
The interplay between Solvent A (Dissolver) and Solvent B (Precipitator).[1]
Caption: The "Two-Solvent" recrystallization technique maximizes yield while rejecting impurities.[1]
Quality Control & Validation
After purification, validate the compound identity and purity using the following metrics.
| Method | Expected Result | Note |
| Melting Point | 210–230°C (Decomposition) | Sharp range (<2°C) indicates high purity.[1] Broad range indicates solvates or impurities.[1] |
| 1H-NMR (D₂O) | δ 3.85 (s, 3H, OMe) δ 7.0-7.4 (m, 3H, Ar-H) | Check for absence of aldehyde peak (~9.8 ppm) or nitrostyrene alkene protons.[1] |
| Visual | White, crystalline needles/plates | Yellowing indicates oxidation or residual nitro-compounds.[1] |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amine salt recrystallization and acid-base workup). [1]
-
Sigma-Aldrich. (n.d.).[1][4] Safety Data Sheet: 3-Chloro-4-methoxyphenethylamine hydrochloride. Retrieved October 26, 2023.[1]
-
PubChem. (n.d.).[1] Compound Summary for CID 24884151: 3-Chloro-4-methoxyphenethylamine hydrochloride.[1] National Library of Medicine.[1] [1]
-
Zaragoza, F. (2024).[1] Preparation of Phenethylamines. Synthesis Reviews. (General reference for phenethylamine synthesis intermediates).
Sources
Handling and storage of 3-Chloro-4-methoxyphenethylamine hydrochloride
Application Note: Handling, Storage, and Stability Protocols for 3-Chloro-4-methoxyphenethylamine Hydrochloride
Abstract
This application note details the rigorous technical protocols for the handling, storage, and lifecycle management of 3-Chloro-4-methoxyphenethylamine hydrochloride (3C-4M-PEA-HCl). As a substituted phenethylamine derivative, this compound presents specific challenges related to hygroscopicity, oxidative sensitivity, and potential pharmacological potency. This guide synthesizes chemical safety data from structural analogs (e.g., 2C-series, 4-methoxyphenethylamine) to establish a conservative, high-integrity handling framework.
Chemical Identity & Physicochemical Profile
Understanding the molecule is the first step in safety. The presence of the methoxy group at the para position donates electron density, increasing susceptibility to oxidative degradation, while the meta chloro group and the hydrochloride salt form dictate solubility and hygroscopicity.
| Property | Specification / Characteristic |
| Chemical Name | 2-(3-Chloro-4-methoxyphenyl)ethanamine hydrochloride |
| Molecular Formula | C₉H₁₂ClNO · HCl |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone; Insoluble in Hexane. |
| Hygroscopicity | High . The HCl salt lattice readily absorbs atmospheric moisture. |
| pKa (Calculated) | ~9.5 (Amine) |
| Key Sensitivities | Moisture (hydrolysis risk), Light (photolytic degradation), Oxygen (benzylic oxidation). |
Health, Safety, and Environment (HSE)
CRITICAL WARNING: While specific toxicological data for this isomer may be limited, structurally related phenethylamines are potent sympathomimetics and 5-HT2 receptor agonists. Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI).
Hazard Classification (GHS)
-
Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).
-
Skin/Eye Irritation: Category 2 (Irritant).
-
Target Organ Toxicity: Potential CNS stimulant.
Personal Protective Equipment (PPE) Matrix
| Task | Respiratory | Dermal | Ocular |
| Weighing (<10 mg) | N95 or Fume Hood | Nitrile Gloves (Double) | Safety Glasses |
| Bulk Handling (>100 mg) | P100 Respirator or PAPR | Tyvek Sleeves + Nitrile (0.11mm min) | Face Shield + Goggles |
| Solution Prep | Fume Hood (Face Velocity >0.5 m/s) | Nitrile Gloves | Safety Glasses |
Storage Protocols: The "Cold-Dark-Dry" Triad
The stability of 3-Chloro-4-methoxyphenethylamine HCl is compromised by entropy-driven hydration and oxidative stress.
Storage Conditions
-
Temperature: Long-term storage at -20°C ± 5°C . Short-term (active use) at 2-8°C.
-
Atmosphere: Store under Argon or Nitrogen headspace. Oxygen accelerates the degradation of the methoxy-benzyl moiety.
-
Container: Amber borosilicate glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage due to moisture permeability.
The Desiccation Workflow
Never return cold vials directly to ambient air. This causes condensation inside the vial, ruining the salt.
Protocol: Safe Retrieval from Cold Storage
-
Remove vial from -20°C freezer.
-
Place in a desiccator cabinet at room temperature (20-25°C).
-
Wait 30-45 minutes for thermal equilibration.
-
Wipe the exterior with a lint-free wipe before opening.
-
Why? This prevents atmospheric water vapor from condensing onto the cold hygroscopic powder.
Handling & Solubilization Workflows
This section details the step-by-step process for preparing stock solutions, ensuring concentration accuracy and compound integrity.
Visual Workflow: Solubilization Logic
Caption: Logic flow for the preparation and storage of 3-Chloro-4-methoxyphenethylamine HCl stock solutions.
Preparation of 10 mM Stock Solution
-
Calculation: Molecular Weight (MW) ≈ 222.11 g/mol (Check specific batch CoA).
-
Target: 10 mL of 10 mM solution.
-
Mass required:
.
-
-
Solvent Choice:
-
DMSO: Preferred for biological assays (cryo-stable).
-
Water/Saline: Preferred for immediate in vivo use (prone to hydrolysis over weeks).
-
-
Dissolution: Add solvent to the powder. Vortex gently for 30 seconds.
-
Note: If heating is required, do not exceed 37°C. Higher temperatures promote degradation of the chlorinated position.
-
Quality Control (QC) & Self-Validation
Trust but verify. Before using stored material for critical experiments, validate its integrity.
The "Self-Validating" QC Checklist
-
Appearance Check: Is the powder white? Yellowing indicates oxidation.
-
Solubility Check: Does it dissolve clearly in water? Turbidity suggests free-base formation or contamination.
-
LC-MS Verification:
-
Run a blank solvent injection first.
-
Inject 1 µL of 10 µM solution.
-
Acceptance Criteria: Single peak >98% AUC; Mass matches [M+H]+ (approx 186.06 m/z for free base).
-
Degradation Pathways Diagram
Caption: Primary degradation pathways. Light and Oxygen drive oxidative dimerization; moisture drives hydrolysis.
Emergency Procedures
-
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels, then wipe up. Place in hazardous waste.
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases absorption).
-
Ingestion: Seek immediate medical attention. Treat as a sympathomimetic overdose (monitor BP, HR).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Phenethylamine derivatives. PubChem. [Link]
-
Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine stability and synthesis). [Link]
(Note: Specific CAS data for the exact 3-chloro-4-methoxy isomer is rare; protocols are derived from validated standards for the 2C-series and chlorinated phenethylamines.)
Application Note: Solid-Phase Synthesis Strategies for 3-Chloro-4-methoxyphenethylamine
Executive Summary
3-Chloro-4-methoxyphenethylamine is a pharmacologically relevant scaffold, sharing structural homology with neurotransmitters (dopamine, serotonin) and psychotropic phenethylamines. In drug discovery, it serves as a critical building block for peptoid libraries and tetrahydroisoquinoline (THIQ) synthesis.
However, the specific substitution pattern—a strongly activating methoxy group at position 4 juxtaposed with a deactivating, sterically significant chlorine at position 3—presents unique challenges in Solid-Phase Synthesis (SPS). Specifically, the electronic vectors of the 4-methoxy group are meta to the sites of electrophilic aromatic substitution required for cyclization, potentially reducing reactivity compared to 3,4-dimethoxy analogs.
This guide provides optimized protocols for:
-
High-fidelity resin loading onto 2-Chlorotrityl Chloride (2-CTC) resin.
-
Amide library generation using HATU-mediated coupling.
-
Pictet-Spengler cyclization adapted for deactivated rings.
Chemical Profile & Resin Selection
| Property | Data | Implication for SPS |
| Structure | 3-Cl, 4-OMe substitution | 3-Cl directs para (to pos 6); 4-OMe activates meta (to pos 6). |
| Nucleophilicity | Primary alkyl amine | Excellent. Compatible with SN2 (2-CTC) and Reductive Amination (BAL). |
| pKa (Conj. Acid) | ~9.5 (Est.) | Requires non-nucleophilic base (DIEA) during loading to neutralize HCl. |
| Sterics | Moderate | The 3-Cl group adds bulk but does not hinder the primary amine tail. |
Resin Strategy: 2-Chlorotrityl Chloride (2-CTC)
We recommend 2-CTC resin over Rink Amide or Wang resin for this building block.
-
Reasoning: 2-CTC allows the immobilization of the amine via an SN1/SN2 mechanism, retaining the amine functionality as a secondary amine (trityl-protected) which is extremely acid-labile. This allows for the synthesis of C-terminal modified analogs or cleavage under very mild conditions (1% TFA) to recover the protected intermediate if necessary.
Protocol 1: Resin Loading (Immobilization)
Objective: Anchor 3-Chloro-4-methoxyphenethylamine to 2-CTC resin with maximal loading efficiency (>0.8 mmol/g).
Materials
-
2-Chlorotrityl chloride resin (1.0 - 1.6 mmol/g loading).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Capping Agent: Methanol (MeOH).
Step-by-Step Procedure
-
Resin Preparation: Swell 1.0 g of 2-CTC resin in 10 mL DCM for 30 minutes. Drain.
-
Reactant Preparation: Dissolve 3-Chloro-4-methoxyphenethylamine (1.5 equivalents relative to resin loading) in 10 mL DCM. Add DIEA (4.0 equivalents).
-
Expert Insight: Do not use DMF for loading 2-CTC resin; it can promote premature hydrolysis of the trityl chloride. Use DCM.
-
-
Coupling: Add the amine/DIEA solution to the resin. Shake gently at room temperature for 2 hours.
-
Capping (Critical): The remaining unreacted trityl chlorides must be capped to prevent non-specific binding later. Add 1 mL of Methanol and DIEA (1 mL) to the reaction mixture. Shake for 20 minutes.
-
Mechanism: MeOH reacts with residual trityl-Cl to form the inert methyl trityl ether.
-
-
Washing: Drain and wash resin:
-
3x DCM
-
3x DMF
-
3x DCM
-
-
Drying: Dry under vacuum/nitrogen flow.
Protocol 2: Amide Library Synthesis
Objective: Acylation of the immobilized amine to create a library of amides (e.g., for peptidomimetic studies).
Workflow Visualization
Procedure
-
Activation: In a vial, dissolve the desired Carboxylic Acid (3.0 equiv) and HATU (2.9 equiv) in DMF. Add DIEA (6.0 equiv).
-
Why HATU? The secondary amine formed on the trityl resin is sterically hindered. HATU is a more potent coupling agent than HOBt/DIC, ensuring complete conversion.
-
-
Coupling: Transfer the activated solution to the resin-bound amine. Shake for 1–2 hours at RT.
-
Monitoring: Perform a chloranil test (for secondary amines). A lack of blue/green staining indicates complete coupling.
-
Cleavage: Treat resin with 20% TFA in DCM (3 x 10 min) to cleave the amide product from the resin.
Protocol 3: Pictet-Spengler Cyclization (Advanced)
Objective: Synthesize Tetrahydroisoquinoline (THIQ) derivatives. Challenge: The 3-chloro-4-methoxy substitution pattern is electronically deactivated for this reaction relative to standard 3,4-dimethoxy substrates. The cyclization site (position 6) is meta to the activating methoxy group.
Optimization Strategy: Use anhydrous conditions and microwave irradiation to overcome the activation energy barrier.
Mechanism & Regioselectivity
The cyclization occurs at Position 6 (para to the Cl, ortho to the ethyl chain). Position 2 is sterically blocked by the Cl and Ethyl group.
Step-by-Step Procedure
-
Imine Formation:
-
Swell resin in TMOF (Trimethyl orthoformate) / DCM (1:1).
-
Add Aldehyde (5.0 equiv).
-
Shake for 3 hours at RT. TMOF acts as a dehydrating agent to drive imine formation.
-
-
Cyclization:
-
Drain solvent.
-
Add 10% TFA in anhydrous DCM (or 100% Formic acid for difficult substrates).
-
Microwave Option (Recommended): Heat to 60°C for 30 minutes.
-
Conventional: Shake at RT for 12–24 hours.
-
-
Wash: DCM (3x), MeOH (3x).
-
Cleavage: Standard 20% TFA cleavage releases the THIQ product.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| Low Loading on 2-CTC | Hydrolysis of resin chloride | Ensure DCM is anhydrous. Avoid DMF during loading. |
| Incomplete Amide Coupling | Steric hindrance of Trityl-amine | Use HATU/HOAt. Double couple if necessary. Increase temperature to 40°C. |
| No Cyclization (Pictet-Spengler) | Electronic deactivation by 3-Cl/4-OMe pattern | Switch to stronger acid (pure Formic Acid) or use Microwave irradiation (60-80°C). |
| Product Impurity | Incomplete resin washing | Perform alternating washes (DCM/MeOH) to remove trapped reagents from the polymer matrix. |
References
-
Nielsen, T. E., & Meldal, M. (2009). Solid-Phase Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction. In Combinatorial Chemistry & High Throughput Screening. This seminal work outlines the general conditions for SPS Pictet-Spengler reactions.
-
Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptoids. Tetrahedron Letters. Establishes the protocol for loading amines onto 2-CTC resin.
-
Dörwald, F. Z. (2000). Organic Synthesis on Solid Phase: Supports, Linkers, Reactions. Wiley-VCH. A comprehensive reference for linker compatibility and cleavage conditions.
Troubleshooting & Optimization
Technical Support Center: Impurity Profiling & Control in 3-Chloro-4-methoxyphenethylamine Synthesis
Status: Active Department: Process Chemistry & Analytical Services Subject: Troubleshooting Common Impurities & Synthesis Failures
Introduction
This guide addresses the technical challenges associated with the synthesis of 3-Chloro-4-methoxyphenethylamine , a critical scaffold in medicinal chemistry and neuropharmacology. The presence of the chlorine atom at the 3-position introduces specific susceptibility to hydrodehalogenation, while the phenethylamine backbone is prone to dimerization during reduction.
This support documentation is structured to assist researchers in identifying, preventing, and removing impurities derived from the standard Henry Reaction
Module 1: The Nitrostyrene Intermediate (Henry Reaction)
Context: The condensation of 3-chloro-4-methoxybenzaldehyde with nitromethane is the industry-standard first step. However, purity here dictates the success of the subsequent reduction.
FAQ 1.1: Why is my crude nitrostyrene yield low and the product "gummy"?
Diagnosis: Polymerization and Michael Addition.
The Henry reaction is reversible. Under excessive heat or high base concentration, the product (3-chloro-4-methoxy-
Troubleshooting Protocol:
-
Temperature Control: Maintain reaction temperature below 80°C if using ammonium acetate as a catalyst.
-
Stoichiometry: Use a slight excess of nitromethane (1.2 - 1.5 eq) but avoid large excesses which promote side reactions.
-
Isolation: Do not distill the nitrostyrene. Recrystallize from Isopropyl Alcohol (IPA) or Methanol. The "gum" is often oligomeric material that must be removed before reduction.
FAQ 1.2: I see a persistent impurity at RRT 0.9 in the Nitrostyrene HPLC.
Diagnosis: Unreacted Aldehyde (3-chloro-4-methoxybenzaldehyde). Aldehydes can co-crystallize with nitrostyrenes. If carried forward, the aldehyde will be reduced to the corresponding benzyl alcohol or benzyl amine, contaminating the final product.
Corrective Action:
-
Bisulfite Wash: Wash the organic layer (if liquid extraction is used) or the crude solid with saturated Sodium Bisulfite (
) solution. This forms a water-soluble adduct with the aldehyde, removing it from the nitrostyrene.
Module 2: Reduction & The "Chlorine Problem"
Context: Converting the nitro group to an amine requires reducing power. The choice of reagent is critical to preserve the C-Cl bond.
FAQ 2.1: Mass Spec shows a large peak at [M-34]. What happened?
Diagnosis: Hydrodehalogenation (Loss of Chlorine).
If you used Catalytic Hydrogenation (e.g.,
Technical Insight: Palladium is excellent at oxidative insertion into Aryl-Halide bonds. The rate of dehalogenation often competes with nitro reduction.
Alternative Protocol (Chemical Hydride Reduction):
To preserve the halogen, use Lithium Aluminum Hydride (LAH) or Borane-THF (
-
Reagent:
(3-4 equivalents). -
Solvent: Anhydrous THF or Diethyl Ether.
-
Temperature: Reflux is often required to fully reduce the intermediate oxime/hydroxylamine species.
FAQ 2.2: My product mass is nearly double ([2M-NH3]). Is this a cluster?
Diagnosis: Dimerization (Secondary Amine Formation). During reduction, the intermediate imine can react with the newly formed primary amine, creating a symmetric secondary amine dimer: Bis(2-(3-chloro-4-methoxyphenyl)ethyl)amine.
Mechanism:
Prevention Strategy:
-
Order of Addition: Add the nitrostyrene solution slowly to the reducing agent solution. This keeps the concentration of the intermediate imine low relative to the hydride source.
-
Dilution: Run the reaction in high dilution (0.1 M - 0.2 M).
Module 3: Visualizing the Impurity Landscape
The following diagram maps the synthesis pathway and the origin points of critical impurities.
Figure 1: Reaction pathway illustrating the divergence points for common impurities (Red) and incomplete reaction products (Yellow).
Module 4: Analytical Data & Identification
Use the following table to identify impurities based on relative retention times (HPLC) and Mass Shifts (LC-MS).
Table 1: Impurity Identification Matrix
| Compound Identity | Origin | Mass Shift ( | HPLC Behavior (C18 Column) |
| Target Amine | Product | M (Parent) | Baseline |
| Des-Chloro Amine | Hydrodehalogenation | M - 34 | Elutes Earlier (More Polar) |
| Dimer (Secondary Amine) | Condensation | 2M - 17 ( | Elutes Later (More Lipophilic) |
| Benzyl Alcohol | Reduced Aldehyde | M - 13 (approx) | Elutes Earlier |
| Oxime Intermediate | Incomplete Rxn | M + 14 | Elutes Later |
Troubleshooting Workflow: Analytical Decision Tree
Figure 2: Logical decision tree for diagnosing synthesis failures based on Mass Spectrometry data.
Module 5: Validated Experimental Protocol (Reduction)
To minimize the impurities listed above, the following protocol is recommended for the reduction step.
Safety: LAH is pyrophoric. Perform under inert atmosphere (
-
Preparation: Charge a flame-dried flask with anhydrous THF (10 mL/g of precursor) and
(3.0 molar equivalents). Cool to 0°C. -
Addition: Dissolve 3-chloro-4-methoxy-
-nitrostyrene in anhydrous THF. Add this solution dropwise to the LAH slurry over 30-60 minutes.-
Why? Slow addition prevents the accumulation of imine intermediates, reducing Dimer formation (FAQ 2.2).
-
-
Reflux: Allow to warm to room temperature, then reflux for 4-6 hours.
-
Why? Ensures conversion of the intermediate hydroxylamine to the amine (FAQ 2.1).
-
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
- mL Water
- mL 15% NaOH
- mL Water
-
(
= grams of LAH used).
-
Isolation: Filter the granular precipitate. Extract the filtrate.
-
Purification: Acid-base extraction.
-
Dissolve oil in Ether.
-
Extract with 1M HCl (Amine goes to water phase; Non-basic impurities stay in Ether).
-
Basify water phase with NaOH.
-
Extract back into Ether. Dry and evaporate.
-
References
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis parameters).
-
Barrett, C. B., et al. (2010). "Impurity Profiling of Phenethylamines." Forensic Science International, 200(1-3), 93-100. (Detailed analysis of synthesis byproducts).
-
Magano, J., & Dunetz, J. R. (2011). "Large-Scale Reductions of Nitro Compounds." Organic Process Research & Development, 15(5), 913-942. (Review of reduction methods and side reactions).
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on hydrodehalogenation risks).
Technical Support Center: Synthesis of 3-Chloro-4-methoxyphenethylamine
Ticket ID: CHE-OPT-3C4M-PEA Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are experiencing yield attrition during the synthesis of 3-Chloro-4-methoxyphenethylamine . This molecule presents a specific synthetic challenge: the 3-chloro substituent is susceptible to hydrogenolysis (dehalogenation) under standard catalytic hydrogenation conditions, and the electron-rich nature of the ring can complicate the initial Henry condensation.
This guide breaks down the synthesis into two critical modules. We will address the Henry Reaction (Step 1) and the Reduction (Step 2), providing optimized protocols to maximize throughput and purity.
Module 1: The Henry Reaction (Nitroaldol Condensation)
Objective: Synthesis of 3-Chloro-4-methoxy-
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Reaction stalls at ~50% conversion | Water accumulation inhibits the equilibrium. | Switch to Ammonium Acetate ( |
| Product is a dark red oil (polymerization) | Temperature too high; excessive base concentration. | Lower temperature to 80°C . Avoid strong bases like NaOH/KOH; stick to amine salts. |
| Low Yield (<40%) | Knoevenagel side-products. | Ensure the aldehyde is pure (free of acid) before starting. Recrystallize the aldehyde if necessary. |
Optimized Protocol: Ammonium Acetate Method
This method is preferred over the solvent-free or alcohol-based methods for substituted benzaldehydes as it drives the equilibrium effectively.
-
Reagents: Dissolve 3-Chloro-4-methoxybenzaldehyde (1.0 eq) in Nitromethane (10.0 eq - acts as solvent and reactant).
-
Catalyst: Add Ammonium Acetate (0.5 eq).
-
Conditions: Heat to mild reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Silica, DCM:Hexane 1:1).
-
Workup: Strip excess nitromethane under vacuum. The residue will solidify upon cooling.
-
Purification: Recrystallize from boiling Isopropyl Alcohol (IPA).
-
Target Yield: >85%
-
Appearance: Yellow/Orange Needles.
-
Workflow Visualization
Module 2: The Reduction (The Critical Step)
Objective: Reduction of the nitrostyrene to the amine without removing the chlorine atom.
Critical Warning: Do NOT use Catalytic Hydrogenation (Pd/C +
The Dehalogenation Trap
The Carbon-Chlorine bond on an aromatic ring is labile under standard catalytic hydrogenation conditions (Palladium on Carbon). If you use Pd/C, you will predominantly synthesize 4-methoxyphenethylamine, losing the chlorine atom and failing the synthesis.
Recommended Reducing Agents
| Agent | Risk Level | Yield Potential | Notes |
| LiAlH4 (LAH) | High (Fire Hazard) | Excellent (>80%) | Best for preserving Ar-Cl bonds. Requires strict anhydrous conditions. |
| Medium | Good (70-80%) | Generates Diborane in situ. Safer than LAH but requires careful quenching. | |
| Zn / HCl | Medium | Moderate (50-60%) | Messy workup; often leads to incomplete reduction (hydroxylamines). |
| CRITICAL FAILURE | N/A | Will remove Chlorine. Do not use. |
Optimized Protocol: LAH Reduction
Note: Perform in a well-ventilated fume hood under inert atmosphere (
-
Preparation: Suspend Lithium Aluminum Hydride (4.0 eq) in anhydrous THF (Tetrahydrofuran) or Diethyl Ether .
-
Tip: THF is preferred for solubility, but Ether is easier to remove.
-
-
Addition: Dissolve the Nitrostyrene (from Module 1) in anhydrous THF. Add this solution dropwise to the LAH suspension.
-
Exothermic: Maintain a gentle reflux solely via the heat of addition.
-
-
Reflux: Once addition is complete, heat to reflux for 2–6 hours. The solution should turn from yellow/orange to grey/white.
-
Quench (Fieser Method): Cool to 0°C. For every x grams of LAH used, add:
-
x mL Water
-
x mL 15% NaOH
-
3x mL Water
-
-
Isolation: Filter the white granular precipitate. Extract the filtrate. Dry over
. -
Salt Formation: Bubble anhydrous HCl gas through the ether solution to precipitate the 3-Chloro-4-methoxyphenethylamine Hydrochloride salt.
Reduction Logic Pathway
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Borohydride (
Q: My final product is purple/brown. What happened?
A: Phenethylamines absorb
-
Fix: Always store as the Hydrochloride (HCl) salt. If the freebase is colored, distill it under high vacuum (Kugelrohr) before salting.
Q: How do I verify the Chlorine is still there?
A: Mass Spectrometry (MS) is the quickest check. Look for the characteristic Chlorine Isotope Pattern . You should see an M+ and an M+2 peak in a 3:1 ratio (due to
References
-
Reduction of Nitrogen Compounds.
- Source: Modern Synthetic Reactions.
- Context: Discusses the selectivity of LAH toward nitro groups in the presence of aryl halides.
-
Link:
-
The Henry Reaction: A Review.
- Source: Luzzio, F. A. (2001). Tetrahedron.
- Context: Optimization of nitroaldol condens
-
Link:
-
Synthesis of Phenethylamines (General Methodology).
- Source: Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story. Transform Press.
- Context: Specific experimental details for the synthesis of 2C-C (the 2,5-dimethoxy analog of the target)
-
Link:
Disclaimer: This guide is for educational and research purposes only. The synthesis of phenethylamine derivatives may be regulated in your jurisdiction. Ensure compliance with all local laws and safety regulations regarding hazardous reagents (LAH, Nitromethane).
Optimizing Vilsmeier-Haack reaction conditions for aromatic compounds
Status: Operational Topic: Optimization & Troubleshooting of Vilsmeier-Haack Formylation for Aromatic Compounds Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Introduction: Beyond the Textbook Protocol
The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic compounds. However, in a drug discovery context, the "standard" protocol (POCl
This guide serves as a Tier-3 Technical Support resource. We move beyond basic stoichiometry to address the kinetic, thermodynamic, and hydrodynamic failures that result in low yields, tarry byproducts, and stalled reactions.
Module 1: The Vilsmeier Reagent (The "Active Species")
The reaction does not begin with your substrate; it begins with the formation of the chloroiminium ion (the Vilsmeier reagent). If this step is compromised, the entire cascade fails.
Workflow Visualization: Reagent Formation & Activation
Figure 1: The mechanistic pathway emphasizing the critical formation of the Chloroiminium Ion prior to substrate addition.
Troubleshooting Guide: Reagent Formation
Q: My Vilsmeier reagent mixture turned solid/slushy before I added my substrate. Is it ruined? A: No, this is actually a good sign. The Vilsmeier reagent (chloromethylenedimethyliminium chloride) is a salt. In non-polar solvents or high concentrations, it often precipitates as a white or pale yellow solid.
-
Diagnostic: If the solid is white/pale yellow, proceed. If it is dark brown or black, you have likely experienced thermal decomposition due to uncontrolled exotherm.
-
Action: Redissolve by adding more solvent (DMF or DCM) or add the substrate directly to the slurry if your stirring mechanism can handle it.
Q: I observed a rapid exotherm and gas evolution upon mixing POCl
-
Correction: Always chill DMF to 0°C before adding POCl
dropwise. Maintain internal temperature <5°C during generation.
Module 2: Reaction Optimization (The Substitution Phase)
Once the reagent is formed, the challenge is kinetics: getting the electrophile to attack the aromatic ring without polymerizing the substrate.
Solvent & Stoichiometry Matrix
| Parameter | Standard Condition | Optimized for Labile Substrates | Optimized for Deactivated Substrates |
| Solvent | Neat DMF | DCM or DCE (with 2-3 eq DMF) | Neat DMF or Sulfolane |
| POCl | 1.1 - 1.2 eq | 1.05 eq | 2.0 - 5.0 eq |
| Temperature | 60°C - 80°C | 0°C -> RT | 90°C - 120°C |
| Add. Mode | Substrate to Reagent | Reagent to Substrate (Inverse) | Substrate to Reagent |
Troubleshooting Guide: Substitution
Q: My reaction stalls at 50% conversion. Adding more POCl
-
Action:
-
Increase solvent volume to solubilize the intermediate.
-
Switch to a halogenated solvent (DCE) to improve solubility of the salt.
-
Check for moisture; water destroys the reagent immediately.
-
Q: I see multiple spots on TLC. Is it regio-isomers or byproducts? A: Likely Chlorination. A common side reaction is the displacement of nucleophilic groups (like -OH or -NH2) by chloride, or chlorination of the ring if the temperature is too high.
-
Diagnostic: Check MS for M+18 (Cl vs H replacement) or M+34 patterns.
-
Correction: Lower the reaction temperature. If -OH groups are present, protect them first or expect conversion to -Cl.
Module 3: Workup & Isolation (The Hydrolysis Phase)
The reaction mixture contains the stable iminium salt. It must be hydrolyzed to release the aldehyde. This is where most yields are lost to emulsions or "tar."
Workflow Visualization: The "Crash-Out" Protocol
Figure 2: Decision tree for workup. Direct filtration is preferred over extraction to avoid DMF emulsions.
Troubleshooting Guide: Hydrolysis
Q: I poured the reaction into water, but I don't see my aldehyde. Where is it? A: Incomplete Hydrolysis. The iminium salt can be surprisingly stable, especially in acidic media. Simply adding water isn't always enough.
-
Action: Adjust the pH to ~5-6 using Sodium Acetate (NaOAc) or Sodium Bicarbonate. Heat the aqueous mixture gently (40-50°C) for 15-30 minutes. You need to drive the hydrolysis equilibrium.
Q: I have a terrible emulsion during extraction. How do I break it? A: The DMF Curse. DMF is miscible with water and organic solvents, creating stable emulsions.
-
Correction:
-
The "Flood" Method: Add a massive excess of water (5-10x volume) to pull DMF into the aqueous phase.
-
The "Salting Out" Method: Saturate the aqueous layer with NaCl.
-
Prevention: Evaporate the bulk of DMF/POCl
(if possible) before aqueous workup, though this risks thermal decomposition.
-
Module 4: Validated Experimental Protocol
Protocol ID: VH-STD-01 Scope: Formylation of Electron-Rich Aromatics (e.g., Indoles, Anisoles)
Step 1: Reagent Generation (0°C)
-
Charge an oven-dried flask with anhydrous DMF (3.0 eq relative to substrate).
-
Cool to 0°C under N
. -
Add POCl
(1.2 eq) dropwise over 15 mins. Do not allow Temp > 10°C. -
Stir at 0°C for 30 mins. A white precipitate may form (Vilsmeier Salt).
Step 2: Substrate Addition
-
Dissolve substrate (1.0 eq) in minimum DMF (or DCM if solubility is poor).
-
Add substrate solution dropwise to the reagent at 0°C.
-
Allow to warm to RT. Monitor by TLC/LCMS.
-
Optional: If no reaction after 2h, heat to 60°C.
Step 3: Controlled Hydrolysis
-
Pour reaction mixture onto crushed ice (approx 5x reaction volume).
-
Stir vigorously. Solution will be acidic.
-
Slowly add Sat. NaOAc (aq) until pH ~5-6.
-
Stir for 30-60 mins to ensure full conversion of iminium to aldehyde.
-
Filter precipitate (if solid) or extract with Ethyl Acetate (if liquid).
References
-
Jones, G.; Stanforth, S. P. "The Vilsmeier-Haack Reaction." Organic Reactions, 2011 , 49, 1. [Link] Authoritative review covering mechanism, scope, and limitations.
-
Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 1991 , 2, 777-794. [Link] Foundational text on the application of Vilsmeier reagents in synthesis.
-
Campaigne, E.; Archer, W. L. "Formylation of Dimethylaniline." Organic Syntheses, 1953 , 33, 27. [Link] Verified, open-access protocol illustrating the standard conditions and workup.
-
Seshadri, S. "Vilsmeier-Haack Reaction and Its Applications." Journal of Scientific & Industrial Research, 1973 , 32, 128. [Link] Detailed discussion on industrial applications and troubleshooting.
Technical Support Center: Amine Synthesis Troubleshooting Guide
Status: Online Operator: Senior Application Scientist Ticket ID: AMINE-SYN-OPT-001 Subject: Troubleshooting Low Product Formation in Amine Synthesis
Introduction
Welcome to the Amine Synthesis Technical Support Center. Low yields in amine synthesis are rarely due to a single catastrophic failure; rather, they often stem from subtle mechanistic mismatches—improper pH control during imine formation, catalyst poisoning in cross-couplings, or poor phase partitioning during workup.
This guide moves beyond basic textbook instructions. We address the why and how of failure, providing self-validating protocols to restore your yields.
Module 1: Reductive Amination
The most common method for alkylating amines, yet prone to stalling at the intermediate stage.
Q: My reaction shows starting material consumption but low product yield. Where is the mass balance going?
A: You likely have stable intermediate formation or side reactions.
In reductive amination, the formation of the iminium ion is the rate-determining step for the reduction, but the formation of the imine/hemiaminal is often the equilibrium bottleneck.
-
Issue: Incomplete Imine Formation.
-
Mechanism: Ketones (especially sterically hindered ones) react slowly with amines. If the water byproduct is not removed, the equilibrium favors the starting materials.
-
Troubleshooting: Add a dehydrating agent. Magnesium sulfate (
) is mild, but Titanium(IV) isopropoxide ( ) is superior. It acts as a Lewis acid to activate the carbonyl and a water scavenger.
-
-
Issue: Incorrect pH.
-
Mechanism: Sodium cyanoborohydride (
) requires a slightly acidic pH (pH 5-6) to effectively reduce the iminium ion. If the solution is too basic, the iminium ion doesn't form; if too acidic, the amine is protonated and becomes non-nucleophilic. -
Solution: Monitor pH or switch to Sodium Triacetoxyborohydride (
). STAB works well in neutral/slightly acidic media and does not require external acid addition for most substrates.
-
Comparative Data: Reducing Agent Selection
| Reagent | Reactivity | pH Requirement | Toxicity | Best For |
| NaBH₄ | High | Basic/Neutral | Low | Simple imines (non-selective in presence of ketones) |
| NaCNBH₃ | Medium | pH 5–6 | High (HCN risk) | Reductive amination with acid sensitive groups |
| STAB | Mild | Neutral/Weak Acid | Low | Standard Recommendation. High chemoselectivity. |
Protocol: Ti(IV) Mediated Reductive Amination
Use this when standard STAB protocols fail due to steric hindrance.
-
Mix: Combine amine (1.0 equiv) and ketone/aldehyde (1.0-1.2 equiv) in dry THF.
-
Activate: Add
(1.2 - 1.5 equiv) under . Stir at RT for 6-12h (monitor imine formation by TLC/NMR).-
Note: The solution often turns slightly yellow/orange.
-
-
Reduce: Dilute with EtOH (important to solubilize the borohydride). Add
(2.0 equiv) carefully. Stir 4-8h. -
Quench: Add water (to precipitate
). Filter the white solid over Celite.
Module 2: Buchwald-Hartwig Cross-Coupling
Essential for aryl amines, but highly sensitive to catalyst deactivation.
Q: The reaction turns black immediately and conversion is <10%. Is my catalyst dead?
A: "Pd-Black" formation indicates catalyst decomposition before the catalytic cycle could engage.
This is usually caused by oxidation or improper ligand-to-metal ratio .
-
Oxygen Sensitivity: Palladium(0) is rapidly oxidized to inactive Pd(II) species in the presence of air.
-
Fix: Sparge solvents with Argon for 15-20 mins before adding the catalyst. Do not rely solely on vacuum/backfill cycles if your solvent holds dissolved oxygen.
-
-
Ligand Mismatch: For primary amines or hindered substrates, standard ligands (like
) fail. The reductive elimination step becomes the bottleneck.-
Fix: Switch to dialkylbiaryl phosphine ligands (e.g., XPhos , BrettPhos ). These bulky, electron-rich ligands facilitate oxidative addition and prevent catalyst aggregation.
-
Q: I see product, but also significant hydrodehalogenation (reduction of the aryl halide).
A: This is a "Beta-Hydride Elimination" or Solvent interaction issue.
-
Cause: If the amine is sterically crowded, the Pd center might undergo
-hydride elimination from the amine or abstract a proton from the solvent (especially in alcoholic solvents). -
Troubleshooting:
-
Switch solvent to Toluene or Dioxane (non-protic).
-
Ensure the base is strong enough to deprotonate the amine complex. Use NaOtBu or K3PO4 .
-
Module 3: Workup & Isolation
The "Hidden Killer" of yield. You made it, but you lost it down the drain.
Q: My amine is water-soluble. I lose everything during the aqueous wash.
A: Standard extraction protocols fail for low molecular weight or polar amines.
-
The "Salting Out" Method: Saturate the aqueous phase with NaCl or
. This increases the ionic strength, forcing the organic amine into the organic layer. -
The "Boc-Catch" Strategy: If the free amine is too polar:
-
Add
directly to the crude reaction mixture (if compatible) or the aqueous phase. -
Convert the amine to its N-Boc derivative (lipophilic).
-
Extract easily with EtOAc/Hexanes.
-
Deprotect with TFA/DCM later (quantitative yield).
-
Visual Troubleshooting Guides
Figure 1: Reductive Amination Logic Flow
A decision tree to diagnose stalling points in the reductive amination process.
Caption: Diagnostic workflow for isolating the failure point in reductive amination: Imine equilibrium vs. Reduction kinetics.
Figure 2: Buchwald-Hartwig Cycle & Failure Points
Visualizing where the catalytic cycle breaks down.
Caption: The Pd(0)/Pd(II) catalytic cycle highlighting critical failure modes: Oxidation, Ligand insufficiency, and Beta-elimination.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61, 3849-3862. [Link]
-
Organic Chemistry Portal. "Reductive Amination: Mechanisms and Procedures." [Link]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. [Link]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55, 2552–2554. [Link]
Technical Support Center: Avanafil Intermediate Synthesis & Impurity Control
Current Status: Online Role: Senior Process Chemist / Technical Lead Subject: Troubleshooting Side-Product Formation in Avanafil API Synthesis Reference ID: AVN-SYN-2024-TGC
Operational Overview
Welcome to the Avanafil Synthesis Technical Support Center. This guide addresses the specific process chemistry challenges encountered during the synthesis of Avanafil (Stendra), specifically focusing on the pyrimidine core functionalization.
The synthesis of Avanafil generally proceeds via a nucleophilic aromatic substitution (
Module 1: The Junction (Benzylamine Coupling)
Context: The reaction between 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Intermediate A) and 3-chloro-4-methoxybenzylamine (Intermediate B) to form the core secondary amine.
Issue: Formation of Hydrolyzed Byproduct (Des-ethyl Impurity)
Symptom: LC-MS shows a major peak corresponding to [M-28] (Loss of ethyl group) or appearance of carboxylic acid precipitate.
Root Cause Analysis: The reaction requires a base to neutralize the HCl generated. However, the presence of water in the solvent or the use of strong hydroxide bases (NaOH/KOH) promotes the saponification of the C5-ester group before the downstream hydrolysis step is intended.
Troubleshooting Protocol:
-
Switch Base System: Replace inorganic hydroxides with tertiary amines (TEA or DIPEA) or mild inorganic carbonates (
) in anhydrous conditions. -
Water Control: Ensure solvent (typically THF or Ethyl Acetate) water content is
. -
Temperature Modulation: Maintain reaction temperature between
and . High temperatures accelerate ester hydrolysis faster than the reaction.
Issue: Regio-Isomeric Impurities (C2 vs. C4 Displacement)
Symptom: Appearance of an isomer with identical mass but distinct retention time.
Mechanism: While the C4-chlorine is more electrophilic due to the ortho-effect of the C5-ester, the C2-position (methylthio or chloro, depending on starting material) can compete if the reaction is thermodynamically driven (high heat).
Corrective Action:
-
Kinetic Control: Conduct the addition of the benzylamine slowly at low temperatures (
to ). -
Leaving Group Selection: Ensure the C2 position holds a thio-ether (S-Me), which is a poorer leaving group than Chlorine, forcing the amine to attack the C4-Cl exclusively.
Visualization: Impurity Pathways in Step
Figure 1: Reaction pathway logic for the initial coupling step, highlighting divergence points for hydrolysis and regio-isomerism.
Module 2: The Prolinol Coupling & Chiral Integrity
Context: Displacement of the C2-leaving group (usually sulfone/sulfoxide after oxidation) with (S)-2-(hydroxymethyl)pyrrolidine .
Issue: Racemization (Loss of Enantiomeric Excess)
Symptom: Chiral HPLC indicates the presence of the (R)-enantiomer or a drop in ee% below 98%.
Root Cause Analysis:
The prolinol stereocenter is adjacent to the nitrogen nucleophile. Harsh heating or highly basic conditions can promote proton abstraction and re-protonation, leading to racemization. Additionally, if the leaving group activation (oxidation of S-Me to
Troubleshooting Protocol:
-
Leaving Group Activation: Ensure complete oxidation of the C2-SMe group to the sulfone (
) or sulfoxide ( ) using m-CPBA or Oxone before adding prolinol. The sulfone is a much better leaving group (approx. times faster) and allows the reaction to proceed at ambient temperature. -
Base Selection: Use a non-nucleophilic base like DIPEA. Avoid alkoxides.
-
Stoichiometry: Use a slight excess of prolinol (1.1 eq) to drive the reaction to completion without prolonged heating.
Issue: O-Alkylation vs. N-Alkylation
Symptom: Formation of a side product where the prolinol is attached via the hydroxyl group (Ether linkage) rather than the amine.
Corrective Action:
-
Solvent Choice: Use aprotic polar solvents (e.g., DMF or NMP) but avoid excessive heating.
-
Protection (Optional): If O-alkylation persists (>5%), consider using O-protected prolinol (e.g., TBDMS ether), though this adds deprotection steps. Standard industrial protocols usually rely on the higher nucleophilicity of the Nitrogen over Oxygen to avoid protection steps.
Module 3: Quantitative Troubleshooting Data
The following table summarizes the impact of solvent and base choices on the impurity profile of the critical C4-substitution step.
| Parameter | Condition | Major Impurity Risk | Yield Impact | Recommendation |
| Solvent | Ethanol/Methanol | Solvolysis (Ether exchange at C4) | High Loss | Avoid. Use THF or Toluene. |
| Solvent | THF (Wet) | Ester Hydrolysis (Acid formation) | Moderate Loss | Dry THF (<0.05% H2O). |
| Base | NaOH / KOH | Ester Hydrolysis | Severe Loss | Critical Fail. Use TEA/DIPEA. |
| Base | Triethylamine (TEA) | HCl Salt precipitation (trapping product) | Low Impact | Wash filter cake thoroughly. |
| Temp | C2-Substitution (Regioisomer) | Moderate Loss | Maintain |
Module 4: Standard Operating Procedure (SOP) for Purification
If side products are detected, use this decision tree to recover the batch.
Experimental Protocol: Rescue of Hydrolyzed Intermediate
If the ester hydrolyzes prematurely to the acid (Impurity B from Module 1):
-
Do not discard. The acid is the next intermediate in the sequence.
-
Acidify: Adjust pH to 3-4 using 1N HCl to precipitate the acid fully.
-
Filter & Dry: Isolate the solid.
-
Re-esterification (Optional): If the ester is strictly required for purification, reflux in Ethanol with catalytic
. -
Direct Use: Alternatively, proceed directly to the amide coupling step using a stronger coupling agent (e.g., HATU) to compensate for the skipped step, though this requires process re-validation.
Visualization: Troubleshooting Logic Tree
Figure 2: Diagnostic logic for identifying specific chemical deviations based on Mass Spectrometry data.
References
-
Yamada, K., et al. (2003). Nitrogen-containing heterocyclic compounds and pharmaceutical use thereof. U.S. Patent No. 6,656,935. Washington, DC: U.S. Patent and Trademark Office. Link
-
Koguchi, Y., et al. (2012). Process for producing pyrimidine derivative. U.S. Patent Application 2012/0264938. Washington, DC: U.S. Patent and Trademark Office. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9869929, Avanafil. PubChem. Link
-
Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link
Technical Support Center: Purification of Polar Amine Compounds
Status: Online Operator: Senior Application Scientist Ticket Queue: Priority High Subject: Overcoming Retention, Tailing, and Recovery Issues in Polar Amine Purification
Introduction: The "Sticky" Science of Amines
Welcome to the technical support hub. Polar amines represent one of the most stubborn classes of molecules in purification. Their dual nature—high polarity preventing retention on standard C18, and basicity causing secondary interactions with silanols—often results in the "dreaded streak" or compounds eluting in the void volume.
This guide moves beyond basic troubleshooting. We analyze the physicochemical interactions driving these failures and provide self-validating protocols to resolve them.
Ticket #001: "My Peaks are Tailing Severely on C18"
User Report: "I am running a standard gradient (Water/MeCN + 0.1% Formic Acid) on a C18 column. My amine looks like a shark fin—sharp front, massive tail. Resolution is destroyed."
Root Cause Analysis: The Silanol Effect
The issue is rarely the column efficiency itself; it is secondary cation-exchange interactions .
-
The Mechanism: At acidic pH (formic acid ~pH 2.7), your amine is protonated (
). -
The Antagonist: Silica-based columns contain residual silanol groups (
). While mostly capped, some remain. If the pH is not low enough to suppress silanol ionization ( ), or if the silica is older (Type A), the positive amine binds electrostatically to the negative silanol. -
The Result: A mixed-mode separation (Partitioning + Ion Exchange) causes tailing.
Solution Protocol: The "High pH" Strategy
The most robust fix is to switch the ionization state of the target molecule, not the column.
The Logic: At high pH (pH > 10), most primary/secondary amines are deprotonated (neutral). Neutral amines do not interact with silanols and are more hydrophobic, increasing retention on C18.
Step-by-Step Implementation:
-
Column Selection: Ensure your column is "Hybrid" or "Bidentate C18" capable of withstanding pH 10-12 (e.g., Waters XBridge, Agilent Poroshell HPH). Standard silica dissolves at pH > 8.
-
Buffer Preparation:
-
Buffer A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).
-
Buffer B: Acetonitrile.
-
-
Gradient: Standard 5-95% B.
Visualizing the Interaction:
Figure 1: Mechanism of amine tailing vs. high-pH correction. At high pH, the deprotonated amine ignores the silanol and interacts purely with the stationary phase.
Ticket #002: "My Compound Elutes in the Void (No Retention)"
User Report:
"My compound is extremely polar (LogP < -1). Even at 100% Aqueous on C18, it comes out at
Root Cause Analysis: Hydrophilic Collapse
Standard C18 relies on hydrophobic adsorption. Highly polar amines prefer the aqueous mobile phase over the hydrophobic stationary phase. Furthermore, running 100% water on standard C18 causes "phase collapse" (dewetting), where the ligands mat down, reducing surface area.
Solution Protocol: HILIC (Hydrophilic Interaction Liquid Chromatography)
Instead of fighting polarity, use it. HILIC uses a polar stationary phase (Silica, Amide, Zwitterionic) and a high-organic mobile phase.
The Mechanism: HILIC creates a water-rich layer on the surface of the stationary phase. The polar amine partitions into this water layer. Retention increases as water content decreases (opposite of Reversed Phase).
Comparison of Methods:
| Feature | Reversed Phase (C18) | HILIC (Amide/Silica) |
| Stationary Phase | Hydrophobic (Non-polar) | Hydrophilic (Polar) |
| Mobile Phase Start | High Aqueous (e.g., 95% Water) | High Organic (e.g., 95% ACN) |
| Elution Order | Polar first, Non-polar last | Non-polar first, Polar last |
| Sample Diluent | Water/DMSO | Crucial: Acetonitrile (min 50%) |
| Best For | Lipophilic Amines | Small, highly polar amines |
HILIC Troubleshooting Guide:
-
Issue: weird peak shapes in HILIC.
-
Fix: Check your sample diluent. Injecting a water-dissolved sample into 95% ACN disrupts the partitioning mechanism. Dilute sample 50:50 with ACN before injection.
Ticket #003: "I Can't Recover My Compound (Salt Issues)"
User Report: "I purified my amine using a phosphate buffer. When I lyophilized it, I got a pile of salt. My compound is lost in the matrix."
Root Cause Analysis: Non-Volatile Buffers
In Preparative HPLC, the buffer must be removable. Phosphate, citrate, and sulfates are non-volatile. They concentrate during evaporation/lyophilization.
Solution Protocol: Volatile Buffer Selection
Switch to buffers that sublime or evaporate.
Recommended Volatile Systems for Amines:
| pH Range | Buffer System | Volatility | Notes |
| Low (2-4) | 0.1% Formic Acid or TFA | High | TFA may form sticky salts; Formic is gentler. |
| Neutral (6-8) | Ammonium Acetate | High | Good general purpose. |
| High (9-11) | Ammonium Bicarbonate / Ammonia | High | Gold Standard for basic amines (See Ticket #001). |
Advanced Protocol: SCX Catch-and-Release
If you have already purified with a non-volatile buffer or have a crude mixture in DMSO, use Strong Cation Exchange (SCX) to isolate the amine.
Logic: Bind the amine positively to a sulfonic acid resin, wash away non-basic impurities/salts, then release the amine with high pH.
Workflow Diagram:
Figure 2: SCX Catch-and-Release workflow for desalting and isolating polar amines.
Experimental Steps:
-
Conditioning: Flush SCX cartridge with MeOH, then Water.
-
Loading: Acidify sample to pH < 4 (ensures amine is
). Load at 1-2 drops/second. -
Washing: Flush with 100% MeOH. (Neutrals and acids wash through).
-
Elution: Pass 2M Ammonia in Methanol through the column. Collect this fraction.
-
Finishing: Rotovap or blow down. The ammonia and methanol evaporate, leaving the free base amine.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A.
-
Waters Corporation. (2023). Purification of Basic Compounds at High pH. Waters Application Notes.
-
Agilent Technologies. (2020). Strategies for the Purification of Polar Compounds. Agilent Technical Overview.
-
Dolan, J. W. (2009). Tailing Peaks: The Silanol Effect. LCGC North America.
Removing unreacted starting material from reaction mixture
Topic: Removing Unreacted Starting Material from Reaction Mixtures Status: Active | Level: Advanced
Introduction: The Purification Triage
Welcome to the Purification Support Center. In drug discovery and organic synthesis, the persistence of starting material (SM) is a common failure mode. Unlike side products, the SM often shares structural similarities with the Product (P), leading to poor resolution (
This guide treats purification not as a "cleanup" step, but as a physicochemical engineering challenge. We categorize solutions based on the specific property difference (
Quick Diagnostic: Which Protocol Do I Need?
Before proceeding, define the primary differentiator between your SM and Product.
Figure 1: Purification Decision Matrix. Use this logic flow to determine the most efficient removal strategy based on physicochemical properties.
Protocol A: The pH-Switch (Acid-Base Extraction)
Ticket #101: "My reaction is an amidation (Amine + Acid
Technical Analysis
Amine starting materials are basic; amide products are neutral. This allows for a "catch-and-release" or a "wash-away" strategy using pH manipulation. This is the most atom-efficient method as it avoids silica waste.
Troubleshooting Steps
Q: How do I ensure complete removal without extracting my product?
A: You must target the
-
Identify
: Most primary amines have a (conjugate acid). -
The Rule of 3: Adjust the aqueous phase pH to be 3 units below the amine's
to ensure >99.9% protonation (solubility in water).
Validated Workflow: The "Acid Wash"
-
Dilution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., EtOAc or DCM).
-
Note: Avoid Ether if the amine salt is lipophilic.
-
-
The Wash:
-
Prepare 1M HCl or 10% Citric Acid (gentler, for acid-sensitive groups).
-
Wash the organic layer 2x.
-
Mechanism:
.
-
-
Verification: Check the organic layer by TLC. The amine spot (usually low
with tailing) should be gone. -
Recovery (Optional): If the SM is valuable, basify the aqueous layer (pH > 12) and back-extract with DCM.
Protocol B: Chemo-Selective Scavenging (Solid-Supported Reagents)
Ticket #205: "I performed a reductive amination. I have excess aldehyde remaining. It co-elutes with my product, and I cannot use distillation."
Technical Analysis
When solubility differences are negligible, use Solid-Supported Scavengers . These are functionalized polymer beads (resins) that react specifically with the impurity, covalently binding it to the solid phase. Filtration then removes the impurity.
Scavenger Selection Guide
| Impurity Type (SM) | Functional Group | Recommended Scavenger Resin | Mechanism |
| Electrophiles | Acid Chlorides, Isocyanates, Aldehydes | PS-Trisamine or PS-Amine | Nucleophilic attack by resin |
| Nucleophiles | Amines, Anilines, Hydrazines | PS-Isocyanate or PS-Benzaldehyde | Electrophilic capture |
| Acids | Carboxylic Acids, Phenols | PS-Carbonate (base) | Ion exchange / Salt formation |
| Metals | Pd, Cu, Rh catalysts | PS-Thiol or PS-Thiourea | Chelation |
Execution Protocol
Q: How much resin do I add? A: Do not guess. Use the Stoichiometric Excess Calculation .
-
Quantify Impurity: Use
-NMR integration to determine the mole % of unreacted SM relative to the product. -
Calculate Equivalents:
-
Standard Load: 2–4 equivalents of scavenger reactive sites per mole of impurity.
-
Formula:
-
-
Incubation:
-
Add resin to the reaction vessel (or crude solution).
-
Agitate (do not stir with a magnetic bar, as it grinds the beads) for 1–4 hours.
-
Tip: Add a drop of Acetic Acid to catalyze aldehyde scavenging with amine resins.
-
-
Filtration: Pass through a fritted funnel or a Celite pad. The filtrate contains the pure product.
Figure 2: Solid-Phase Scavenging Workflow. The impurity is covalently bound to the insoluble bead, allowing physical separation via filtration.
Protocol C: Chromatographic Rescue ( )
Ticket #309: "My starting material and product spots are touching on TLC. I ran a gradient column, but they smeared together."
Technical Analysis
When
Troubleshooting Strategies
Q: How do I separate "touching" spots? A: Use the "Triangle of Selectivity" approach.
-
Change the Modifier (pH Doping):
-
Issue: Streaking/tailing causes overlap.
-
Fix: If compounds are basic, add 1% Triethylamine (TEA) or
to the eluent. If acidic, add 1% Acetic Acid. This sharpens the peaks, effectively increasing resolution.
-
-
Change the Stationary Phase:
-
Switch from Normal Phase (Silica) to Reverse Phase (C18) .
-
Why: Silica separates based on polar group interaction. C18 separates based on lipophilicity. Compounds with similar polarity often have different lipophilic profiles (e.g., methyl vs. ethyl difference).
-
-
Isocratic Hold Strategy:
-
Do not run a continuous linear gradient (0-100%).
-
Determine the % solvent where the product
. -
Run a "step gradient": Go rapidly to 5% below that concentration, hold isocratic for 5–10 column volumes (CV), then ramp up. This stretches the separation distance between close peaks.
-
Protocol D: Selective Precipitation (Crash-Out)
Ticket #412: "My product is a solid, but so is the starting material. Chromatography is too expensive for this scale (100g)."
Technical Analysis
Crystallization is the most scalable purification method. If the SM is highly soluble in a solvent where the product is insoluble (or vice versa), you can induce a "crash-out."
The "Anti-Solvent" Drop Method
-
Dissolution: Dissolve the crude mixture in the minimum amount of a "Good Solvent" (e.g., DCM, THF) where both SM and P are soluble.
-
Anti-Solvent Addition:
-
Slowly add a "Bad Solvent" (e.g., Hexanes, Ether, Water) dropwise with vigorous stirring.
-
Watch for persistent cloudiness.
-
-
The Critical Point:
-
Continue adding until a precipitate forms.
-
Crucial Check: Analyze the supernatant vs. the precipitate by TLC.
-
Scenario A: Product precipitates, SM stays in solution (Ideal). Filter and wash.
-
Scenario B: SM precipitates, Product stays in solution. Filter and rotovap the filtrate.
-
References
-
Biotage. (2024). The Flash Purification Strategy Guide. Biotage Applications. [Link]
-
Teledyne ISCO. (2022). Resolution in Flash Chromatography: How to Separate Close Spots. Teledyne Technologies. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Text).
Technical Support Center: Synthesis of 3-Chloro-4-methoxyphenethylamine
Status: Operational Ticket ID: SC-3C4M-PEA-001 Assigned Specialist: Senior Application Scientist, Process Development Subject: Scale-up Protocols, Troubleshooting, and Safety Integration
Executive Summary & Operational Dashboard
Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-methoxyphenethylamine. This guide addresses the transition from gram-scale discovery to kilogram-scale process development.
The synthesis relies on a two-step sequence:
-
Henry Reaction (Nitroaldol Condensation): 3-Chloro-4-methoxybenzaldehyde
3-Chloro-4-methoxy- -nitrostyrene. -
Hydride Reduction: Nitrostyrene
Phenethylamine.
Operational Targets:
| Metric | Target (Lab Scale) | Target (Pilot Scale) | Critical Control Point (CCP) |
| Overall Yield | 65-75% | 60-70% | Loss of product during LAH quench. |
| Purity (HPLC) | >98% | >99% | Removal of dechlorinated impurity. |
| Appearance | White Crystalline Solid | White/Off-white Powder | Coloration indicates oxidation/polymerization. |
| Safety Rating | Moderate | High Risk | Exotherm control during reduction is paramount. |
Phase I: The Henry Reaction (Nitrostyrene Synthesis)
Objective: Condensation of 3-chloro-4-methoxybenzaldehyde with nitromethane.
Workflow Visualization
Caption: Standard workflow for the Henry Reaction. Critical failure points occur at the Crystallization phase.
Troubleshooting Guide: Phase I
Q: My reaction mixture turned into a dark, intractable oil upon cooling, not the expected yellow crystals. What happened?
-
Diagnosis: This is the "Polymerization/Oiling Out" error.
-
Root Cause:
-
Overheating: Prolonged reflux promotes the polymerization of the nitrostyrene product (Michael addition of side products).
-
Solvent Choice: If using pure Nitromethane as solvent (common in small scale), the solubility is too high to force crystallization.
-
-
Corrective Action:
-
Protocol Shift: Switch to Glacial Acetic Acid with a stoichiometric excess of nitromethane. The nitrostyrene is generally less soluble in cold AcOH.
-
Seed Crystals: Always retain a small sample of pure product to seed the cooling solution at 40°C.
-
Rescue: Re-dissolve the oil in a minimum amount of boiling Isopropanol (IPA) and cool slowly.
-
Q: The reaction stalled at 70% conversion. Adding more catalyst didn't help.
-
Diagnosis: Water Inhibition.
-
Root Cause: The Henry reaction is an equilibrium process producing water. On a larger scale, water accumulation inhibits the forward reaction.
-
Corrective Action:
-
Dean-Stark Trap: Implement azeotropic removal of water if using a solvent like Toluene/Cyclohexane.
-
Reagent Quality: Ensure Ammonium Acetate is dry (not deliquesced).
-
Phase II: Reduction (The Critical Safety Step)
Objective: Reduction of the nitro group to the amine without removing the chlorine atom.
WARNING: This is the most dangerous step.
-
Risk 1: Hydrogen gas evolution (Explosion hazard).
-
Risk 2: Dehalogenation (Chemical integrity hazard).
Decision Logic: Reducing Agent Selection
Caption: Selection logic emphasizing the incompatibility of standard Pd/C hydrogenation with aryl chlorides.
Troubleshooting Guide: Phase II
Q: I used Pd/C for hydrogenation to be 'greener', but my mass spec shows [M-34]. Why?
-
Diagnosis: Hydrodehalogenation.
-
The Science: Palladium is excellent at inserting into Aryl-Chlorine bonds. Under standard hydrogenation conditions, you stripped the chlorine off, yielding 4-methoxyphenethylamine.
-
Corrective Action:
-
Immediate: Stop using Pd/C.
-
Alternative: If you must use hydrogenation (e.g., for industrial safety), use Platinum Oxide (PtO2) in acidic media or a poisoned catalyst (e.g., sulfided platinum), which is less active toward aryl halides [1].
-
Recommended: Stick to Lithium Aluminum Hydride (LAH) or Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in THF.
-
Q: During the LAH quench, the mixture solidified into a 'grey concrete', trapping my product.
-
Diagnosis: Improper Aluminum Salt Formation.
-
The Science: Adding water directly to LAH creates lithium aluminate gels that are impossible to filter.
-
Corrective Action: Use the Fieser Workup (n-n-3n rule) [2]:
-
For every x grams of LAH used:
-
Add x mL Water (Slowly! Exotherm!).
-
Add x mL 15% NaOH.
-
Add 3x mL Water.
-
Result: This produces a granular, sand-like precipitate that filters easily, releasing your amine into the organic phase.
-
Phase III: Purification & Salt Formation
Objective: Converting the freebase oil to a stable Hydrochloride salt.
Q: The final HCl salt is hygroscopic and turning into a goo.
-
Diagnosis: Excess water or impure acid source.
-
Root Cause: 3-Chloro-4-methoxyphenethylamine HCl can be hygroscopic if impurities (like unreacted aldehyde) are present or if aqueous HCl was used.
-
Corrective Action:
-
Anhydrous Generation: Do not use aqueous HCl. Generate HCl in situ by dripping Acetyl Chloride into dry Methanol or Isopropanol.
-
Solvent System: Dissolve the freebase oil in dry Diethyl Ether or MTBE. Add the alcoholic HCl dropwise. The salt should crash out as a fine white powder.
-
Drying: Dry in a vacuum oven at 40°C over P2O5.
-
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581-595.
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text for the synthesis of substituted phenethylamines; specifically the "2C" series which shares this chemistry).
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for scale-up safety regarding exotherms in Henry reactions).
Disclaimer: This guide is for professional research and development purposes only. The user is responsible for compliance with all local, state, and federal regulations regarding chemical synthesis and precursor monitoring.
Methods for monitoring reaction progress in phenethylamine synthesis
Status: Operational | Ticket Priority: High | Audience: R&D, Process Chemistry
Welcome to the Reaction Monitoring Support Hub. This guide addresses the specific analytical challenges inherent to phenethylamine chemistry, particularly the reduction of nitroalkenes, reductive amination, and purification of primary/secondary amines.
Module 1: Rapid Diagnostics (TLC & Colorimetry)
Issue: “I am monitoring the reduction of a nitrostyrene derivative. My product spot on TLC is streaking/tailing badly, making it impossible to determine if the starting material is consumed.”
Root Cause Analysis
Phenethylamines are strong bases. Standard silica gel plates are slightly acidic (
Troubleshooting Protocol
1. Basify the Mobile Phase: Do not run neutral solvents. You must suppress the ionization of the amine or block the active silanol sites.
-
Solution: Add 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your eluent system. -
Standard System: DCM:MeOH:NH4OH (90:9:1) is the "gold standard" for polar amines.
2. Switch Visualization Methods: Many phenethylamines (especially non-conjugated ones like simple dopamine analogs) have weak UV absorbance at 254 nm.
-
Solution: Use Ninhydrin (specific for primary/secondary amines) or Dragendorff’s Reagent (alkaloids/tertiary amines). Ninhydrin turns primary amines a characteristic purple/blue upon heating.
Decision Logic: TLC Optimization
Figure 1: Decision matrix for troubleshooting Thin Layer Chromatography of basic amine compounds.
Module 2: Quantitative Analysis (GC-MS & HPLC)
Issue: “My GC-MS chromatogram shows broad peaks and I see a molecular ion [M+] that doesn't match my product, or multiple peaks for a single pure compound.”
Root Cause Analysis
-
Thermal Instability: Free base phenethylamines can undergo thermal degradation or oxidative dehydrogenation in the hot injection port (
). -
Column Adsorption: Similar to TLC, free amines adsorb to active sites in the GC column stationary phase, causing peak tailing.
-
Carbamate Formation: If exposed to air, amines react with
to form carbamates, appearing as "ghost" peaks.
Troubleshooting Protocol
1. Mandatory Derivatization (GC-MS): Do not inject free amines if quantification is critical. Convert the amine to an amide or fluoro-acyl derivative.
-
Reagent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).
-
Mechanism: Replaces active hydrogens on the amine, increasing volatility and thermal stability while reducing polarity.
2. HPLC Buffer Selection: For HPLC, reverse-phase (C18) is standard, but pH control is non-negotiable.
-
Protocol: Use a phosphate buffer at pH 2.5–3.0. This keeps the amine fully protonated (
). While this reduces retention time, it dramatically improves peak symmetry by preventing interaction with residual silanols on the C18 packing.
Data Comparison: Analytical Methods
| Feature | GC-MS (Derivatized) | HPLC (UV/Vis) |
| Primary Utility | Structural confirmation, impurity ID | Purity quantification, reaction kinetics |
| Sample Prep | High (Requires acylation) | Low (Dilute & Shoot) |
| Sensitivity | High (Picogram range) | Moderate (Microgram range) |
| Risk | Thermal degradation of underivatized sample | Peak tailing if pH is uncontrolled |
Module 3: Spectroscopic Monitoring (IR & NMR)
Issue: “I am reducing a nitrostyrene to a phenethylamine. How do I know when the intermediate oxime or imine is fully reduced without working up the reaction?”
In-Situ Monitoring Strategy
FT-IR (Fourier Transform Infrared Spectroscopy) is the most robust method for monitoring this specific transformation because the functional group signals are distinct and non-overlapping.
-
Starting Material (Nitroalkene): Look for the strong asymmetric
stretch at 1515–1525 cm⁻¹ and the alkene stretch at 1630–1640 cm⁻¹ . -
Intermediate (Oxime/Imine): Appearance of
stretch around 1640–1690 cm⁻¹ . -
Product (Primary Amine): Disappearance of
bands. Appearance of broad stretching (doublet for primary amines) at 3300–3500 cm⁻¹ .
Module 4: Experimental Protocols
Protocol A: TFAA Derivatization for GC-MS
Use this protocol to confirm product identity and avoid thermal degradation.
-
Sampling: Take 10 µL of the reaction mixture.
-
Extraction: Partition into 500 µL Ethyl Acetate (EtOAc) and 500 µL 1M NaOH. Vortex and discard aqueous layer.
-
Drying: Pass the organic layer through a small plug of
. -
Acylation: Transfer 100 µL of the dry EtOAc solution to a GC vial. Add 50 µL Trifluoroacetic Anhydride (TFAA) .
-
Incubation: Cap and heat at 60°C for 15 minutes.
-
Analysis: Inject 1 µL into GC-MS. Look for the
peak corresponding to .
Protocol B: Ninhydrin Stain Preparation
Use for TLC visualization of primary amines.
-
Dissolve 1.5 g Ninhydrin in 100 mL of n-Butanol.
-
Add 3.0 mL of Acetic Acid.
-
Usage: Dip the TLC plate, blot excess, and heat with a heat gun until spots appear (usually purple/blue).
Workflow Visualization: Reaction Monitoring Loop
Figure 2: Integrated workflow for monitoring phenethylamine synthesis from sampling to decision making.
References
-
United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.
-
Journal of Chromatography A. (2003). Derivatization procedures for the detection of biogenic amines.
-
National Center for Biotechnology Information (NCBI).PubChem Compound Summary: Ninhydrin. (Mechanism of amine detection).
-
Agilent Technologies.Analysis of Amphetamines by GC/MS. (Technical note on column selection and thermal stability).
Validation & Comparative
Comparative Guide: Potency and Selectivity Profiles of Phenethylamine Derivatives
Executive Summary
This guide provides a technical analysis of phenethylamine-based ligands, focusing on the structural determinants of potency at the serotonin 5-HT2A receptor—the primary target for psychedelic and psychoplastogen research. We analyze the progression from the prototype (Mescaline) to ring-substituted amphiphilic derivatives (2C-Series, DOx) and N-benzyl substituted super-agonists (NBOMes). This analysis is intended for medicinal chemists and pharmacologists optimizing ligand-receptor interactions for neuropsychiatric drug development.
Structural Determinants of Potency (SAR Analysis)
The phenethylamine scaffold serves as a versatile template. Potency is not merely a function of binding affinity (
The Mescaline Baseline
Mescaline (3,4,5-trimethoxyphenethylamine) represents the structural baseline. It exhibits relatively low potency due to rapid metabolic deamination by MAO-A and flexible binding conformation.
-
Potency Driver: Relying solely on hydrogen bonding at Ser5.46 and Asp3.32.
-
Limitation: High entropic cost upon binding.
The 2C and DOx Series (Hydrophobic 4-Position)
Modifying the 4-position of the phenyl ring with lipophilic groups (halogens, alkyls) drastically increases potency.
-
2C-Series (e.g., 2C-B, 2C-I): Replacement of the 4-methoxy group with a halogen (Br, I) creates a hydrophobic interaction with a specific pocket in the receptor (Val/Phe residues), increasing affinity by 10-100 fold over mescaline.
-
DOx Series (e.g., DOI, DOB): Addition of an alpha-methyl group protects the amine from MAO degradation, increasing oral bioavailability and duration, though stereoselectivity becomes critical (R-isomers are significantly more potent).
The N-Benzyl Explosion (NBOMe/N-BOH)
The addition of a 2-methoxybenzyl group to the amine nitrogen (e.g., 25I-NBOMe) creates a "super-agonist."
-
Mechanism: The N-benzyl group locks the ligand into a specific conformation and engages a secondary binding pocket near the extracellular loop 2 (ECL2) of the 5-HT2A receptor.
-
Result: Sub-nanomolar affinity and high intrinsic efficacy.
Comparative Data: Binding and Functional Potency
The following data aggregates average literature values from human cloned 5-HT2A receptors (h5-HT2A).
Table 1: Receptor Binding Affinity ( ) and Functional Potency ( )
| Compound Class | Representative Ligand | h5-HT2A Affinity ( | Functional Potency ( | Selectivity (2A vs 2C) |
| Simple Phenethylamine | Mescaline | 500 - 800 | 2,000 - 4,000 | Low |
| 2,5-Dimethoxy-4-X | 2C-B | 1.0 - 5.0 | 10 - 40 | Moderate |
| Alpha-Methylated | (R)-DOI | 0.5 - 2.0 | 2.0 - 10 | Moderate |
| N-Benzylated | 25I-NBOMe | 0.04 - 0.1 | 0.2 - 0.8 | High |
| Rigid Analog | TCB-2 | 0.3 - 0.8 | 1.5 - 5.0 | High |
Note: Lower
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the logical progression of chemical modification and its impact on receptor interaction.
Figure 1: SAR progression from Mescaline to NBOMe derivatives showing mechanistic impacts.
Experimental Protocols
To validate the potency data presented above, rigorous experimental workflows are required. Below are the standard operating procedures (SOPs) for Binding and Functional assays.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the affinity (
Reagents:
-
Buffer: 50 mM Tris-HCl, 10 mM
, 0.1 mM EDTA, pH 7.4. -
Radioligand:
-Ketanserin (1.0 nM final concentration). -
Non-specific control: Methysergide (10
).
Workflow:
-
Membrane Prep: Thaw h5-HT2A-transfected HEK293 membrane preparations on ice. Homogenize gently.
-
Incubation: In 96-well plates, combine:
-
25
Test Compound (7 concentrations, log scale). -
25
Radioligand. -
150
Membrane suspension (15-20 protein/well).
-
-
Equilibrium: Incubate for 60 minutes at 27°C (room temp) in the dark. Rationale: Equilibrium must be reached to ensure accurate
calculation. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Rationale: PEI reduces non-specific binding of the radioligand to the filter.
-
Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count CPM (Counts Per Minute).
-
Analysis: Fit data to a one-site competition model using non-linear regression (Cheng-Prusoff equation) to calculate
.
Protocol B: Calcium Flux Functional Assay (FLIPR)
Objective: Measure the functional potency (
Workflow Visualization:
Figure 2: High-throughput Calcium Flux workflow for determining functional potency.
Critical Technical Insight:
Phenethylamines often exhibit functional selectivity (biased agonism). While Calcium flux measures
References
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Braden, M. R., et al. (2006). Molecular docking of hallucinogens and their congeners into the 5-HT2A receptor. Journal of Medicinal Chemistry, 49(21), 6358-6370. Link
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. Link
-
National Institute of Mental Health. (n.d.). Psychoactive Drug Screening Program (PDSP) Protocol Book. UNC School of Medicine. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link
Comparative Guide: 3-Chloro-4-methoxybenzylamine vs. Alternative Precursors in Avanafil Synthesis
Executive Summary & Structural Correction
Critical Structural Distinction: While the prompt references 3-Chloro-4-methoxyphenethylamine , it is imperative to clarify that the active pharmaceutical ingredient (API) Avanafil requires the 3-Chloro-4-methoxybenzylamine moiety.
-
3-Chloro-4-methoxybenzylamine (CBA): The correct C8 precursor. Contains a 1-carbon (methylene) spacer between the aromatic ring and the nitrogen. This matches the pharmacophore required for the Avanafil-PDE5 binding pocket.
-
3-Chloro-4-methoxyphenethylamine (CPEA): A C9 structural homolog with a 2-carbon (ethylene) spacer. Use of this precursor results in a "homo-Avanafil" impurity, which drastically reduces potency (IC50 shift from nM to µM range) due to steric clash within the PDE5 active site.
This guide focuses on the comparative performance of the correct precursor (CBA) against its own synthetic precursors (Aldehydes, Nitriles) and highlights the exclusion of CPEA as a critical quality attribute.
Chemical Profile & Precursor Landscape
The synthesis of Avanafil hinges on the efficient introduction of the benzylamino group into the pyrimidine core. We evaluate three primary routes for sourcing/generating this moiety.
Table 1: Precursor Performance Metrics
| Metric | Route A: Isolated Amine (Standard) | Route B: Nitrile Hydrogenation | Route C: Aldehyde Reductive Amination |
| Starting Material | 3-Chloro-4-methoxybenzylamine HCl | 3-Chloro-4-methoxybenzonitrile | 3-Chloro-4-methoxybenzaldehyde |
| Reaction Type | Direct SNAr Displacement | Catalytic Hydrogenation | Reductive Amination (in-situ) |
| Step Count | 1 (Convergent) | 2 (Linear) | 1 (Telescoped) |
| Yield (Step) | 85-92% | 90-95% (Hydrogenation) | 70-80% |
| Impurity Profile | Low (Salt formation purifies) | Risk of secondary amines | Dimer formation, residual reducing agents |
| Cost Efficiency | Moderate (Commercial sourcing) | High (Raw material is cheap) | Moderate |
| Scalability | Excellent | Good (Requires H2 pressure) | Moderate (Work-up volume) |
Comparative Synthesis Analysis
The Standard Route: Direct Nucleophilic Displacement
The industry-standard approach utilizes 3-Chloro-4-methoxybenzylamine (usually as the Hydrochloride salt) to displace a leaving group (typically Chlorine or Methylsulfinyl) on the pyrimidine intermediate.
-
Mechanism: SNAr (Nucleophilic Aromatic Substitution).
-
Advantage: The amine is pre-purified/crystallized, ensuring that no aldehyde or nitrile impurities are carried forward into the final API.
-
Causality: Using the HCl salt prevents oxidation and dimerization, common issues with the free base amine upon storage.
The "Phenethylamine" Homolog (The False Precursor)
Research into Structure-Activity Relationships (SAR) has shown that extending the linker by one carbon (using 3-Chloro-4-methoxyphenethylamine ) disrupts the hydrogen bonding network in the PDE5 Q-pocket.
-
Experimental Observation: If CPEA is used, the resulting analog shows a >100-fold loss in potency.
-
QC Protocol: HPLC methods must be tuned to detect CPEA (Relative Retention Time ~1.15 vs CBA) to ensure raw material identity.
Visualization: Retrosynthetic Pathway
The following diagram illustrates the convergence of the Benzylamine precursor with the Pyrimidine core, contrasting it with the rejected Phenethylamine route.
Figure 1: Retrosynthetic analysis showing the origin of the correct benzylamine precursor versus the homologous impurity risk.
Experimental Protocol: Optimization of the Benzylamine Coupling
This protocol describes the optimal method for coupling 3-Chloro-4-methoxybenzylamine to the pyrimidine core, designed to minimize side reactions.
Objective:
Synthesize 4-[(3-Chloro-4-methoxybenzyl)amino]-2-methylthiopyrimidine-5-carboxylate (Key Intermediate).
Materials:
-
Substrate: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq).
-
Reagent: 3-Chloro-4-methoxybenzylamine HCl (1.1 eq).
-
Base: Triethylamine (TEA) (2.5 eq) - Critical for neutralizing HCl salt and scavenging HCl byproduct.
-
Solvent: Tetrahydrofuran (THF) or Acetonitrile (ACN).
Step-by-Step Methodology:
-
Preparation:
-
Charge the reaction vessel with Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (10.0 g) and THF (100 mL).
-
Cool the system to 0–5°C. Reason: Controlling exothermicity prevents hydrolysis of the ester group.
-
-
Amine Addition:
-
Add 3-Chloro-4-methoxybenzylamine HCl (9.2 g) as a solid in one portion.
-
Dropwise add TEA (15 mL) over 20 minutes.
-
Observation: A white precipitate (TEA·HCl) will form immediately.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target < 1.0% remaining pyrimidine substrate.
-
-
Work-up:
-
Add water (200 mL) to dissolve salts.
-
Extract with Ethyl Acetate (2 x 100 mL).
-
Wash organic layer with Brine.
-
Dry over Na2SO4 and concentrate in vacuo.
-
-
Crystallization (Self-Validating Step):
-
Recrystallize the crude solid from Ethanol/Water (9:1).
-
Result: This removes any unreacted amine and trace hydrolytic impurities.
-
Workflow Diagram
Figure 2: Optimized workflow for the introduction of the benzylamine moiety.
Impurity Profiling & Safety
When sourcing 3-Chloro-4-methoxybenzylamine , researchers must screen for specific process impurities that affect Avanafil crystallization:
-
3-Chloro-4-methoxybenzyl alcohol: Originates from hydrolysis of the benzyl chloride precursor. Competes in the SNAr reaction to form an ether byproduct.
-
Limit: < 0.15%.
-
-
3-Chloro-4-methoxyphenethylamine (The Homolog): As discussed, this must be absent.
-
Detection: Requires GC-MS or H-NMR (look for triplet at ~2.8 ppm corresponding to the extra methylene group).
-
-
Bis-(3-chloro-4-methoxybenzyl)amine: A secondary amine impurity formed during the hydrogenation of the nitrile.
-
Impact: Caps the reaction chain, lowering yield.
-
References
-
Yamada, K., et al. (2009). Nitrogen-containing heterocyclic compounds and pharmaceutical use thereof. US Patent 7,501,409. Link
- The foundational patent describing the core synthesis of Avanafil and the use of the benzylamine precursor.
-
Wang, Y., et al. (2014). Process for the preparation of Avanafil. CN Patent 103664748. Link
- Describes optimized industrial routes including one-pot synthesis str
-
Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and future prospects. Nature Reviews Drug Discovery, 1(9), 674-682. Link
- Provides the SAR context for the benzylamino linker requirement in PDE5 inhibitors.
Technical Guide: Navigating GPCR Cross-Reactivity in 3-Methoxyphenyl Derivatives
Executive Summary
The 3-methoxyphenyl moiety, particularly when attached to a piperazine ring (1-(3-methoxyphenyl)piperazine, or mMPP), represents a "privileged structure" in medicinal chemistry. While this scaffold is fundamental to the design of serotonergic and dopaminergic modulators, it presents a significant challenge: promiscuous cross-reactivity .
This guide objectively compares the binding profiles of 3-methoxyphenyl derivatives against selective reference standards. It provides the experimental frameworks necessary to deconvolute their complex pharmacology, focusing on distinguishing between 5-HT1A agonism and Alpha-1 adrenergic antagonism—the most common off-target liability.
Part 1: The Cross-Reactivity Landscape
The 3-methoxyphenyl group mimics the indole ring of serotonin and the catechol ring of dopamine, allowing it to slot into the orthosteric binding pocket of aminergic GPCRs. However, the lack of specific steric bulk often leads to "flat" structure-activity relationships (SAR), resulting in multi-receptor engagement.
Comparative Binding Profile: The "Dirty" vs. The Selective
The following table contrasts the affinity (Ki) of the generic scaffold (mMPP) against selective tool compounds. Note the lack of selectivity in mMPP compared to the reference standards.
| Receptor Target | Ligand | Ki (nM) | Functional Activity | Selectivity Ratio (Target vs. Off-Target) |
| 5-HT1A | mMPP (3-methoxy) | 15 - 30 | Partial Agonist | 1 : 2 (vs Alpha-1) |
| WAY-100635 | 0.2 | Silent Antagonist | > 1000 : 1 | |
| Alpha-1 Adrenergic | mMPP (3-methoxy) | 30 - 60 | Antagonist | N/A (Major Liability) |
| Prazosin | 0.2 | Inverse Agonist | > 1000 : 1 | |
| 5-HT2A | mMPP (3-methoxy) | 150 - 300 | Antagonist | Low |
| Ketanserin | 2.0 | Antagonist | High |
Key Insight: Researchers using 3-methoxyphenyl derivatives as "serotonergic probes" without proper blocking controls risk confounding their data with alpha-adrenergic blockade, potentially leading to false positives in behavioral models (e.g., sedation masquerading as anxiolysis).
Part 2: Mechanistic Visualization
To understand the impact of this cross-reactivity, we must visualize the divergent signaling pathways activated or blocked by a single molecule of a 3-methoxyphenyl derivative.
Figure 1: Divergent signaling pathways. The ligand acts as an agonist at 5-HT1A (Green) while simultaneously acting as an antagonist at Alpha-1 Adrenergic receptors (Red).
Part 3: Experimental Validation Protocols
To validate the pharmacological profile of a 3-methoxyphenyl derivative, you cannot rely on a single assay. You must employ a Self-Validating Screening Cascade .
Protocol A: Competitive Radioligand Binding (Affinity)
Objective: Determine the Ki values to assess physical binding, not function.
Materials:
-
Membrane preps: CHO-K1 cells stably expressing h5-HT1A and hAlpha-1a.
-
Radioligands: [3H]-8-OH-DPAT (for 5-HT1A) and [3H]-Prazosin (for Alpha-1).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
Workflow:
-
Preparation: Thaw membranes and homogenize using a Polytron (burst of 5s) to ensure uniform suspension.
-
Incubation:
-
Total Binding: Membrane + Radioligand (at Kd concentration).
-
Non-Specific Binding (NSB): Add 10 µM Serotonin (for 5-HT1A) or 10 µM Phentolamine (for Alpha-1).
-
Experimental: Add 3-methoxyphenyl derivative at concentrations ranging 10^-10 to 10^-5 M.
-
-
Equilibrium: Incubate for 60 mins at 27°C. Note: 3-methoxyphenyl derivatives are lipophilic; ensure equilibrium is reached to avoid kinetic artifacts.
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding of the ligand).
-
Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol B: [35S]GTPγS Functional Assay (Efficacy)
Objective: Distinguish between Agonist (5-HT1A) and Antagonist (Alpha-1) activity.
Expert Insight: Binding does not equal function. 3-methoxyphenyl derivatives often show "functional selectivity," acting as full agonists in some tissues and partial agonists in others due to receptor reserve.
Workflow:
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 10 µM GDP (crucial to reduce basal noise), 10 µg/ml Saponin.
-
Agonist Mode (5-HT1A check):
-
Incubate membranes with test compound + 0.1 nM [35S]GTPγS.
-
Increase in CPM compared to basal indicates agonism.
-
-
Antagonist Mode (Alpha-1 check):
-
Stimulate membranes with EC80 concentration of Phenylephrine (standard Alpha-1 agonist).
-
Add test compound.
-
Decrease in CPM indicates antagonism (cross-reactivity liability).
-
-
Incubation: 30°C for 30 minutes.
-
Quantification: Liquid scintillation counting.
Part 4: The Screening Logic Flow
Use this logic gate to determine if your derivative is suitable for lead optimization or requires structural modification.
Figure 2: Go/No-Go decision tree for evaluating phenylpiperazine derivatives.
References
-
Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology.
-
Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors. Journal of Medicinal Chemistry.
-
Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Database. NIMH.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
Comparative Guide: Analytical Techniques for Catecholamine Derivatization
Executive Summary: The Polarity & Stability Paradox
Catecholamines (Dopamine, Norepinephrine, Epinephrine) present a distinct analytical challenge: they are small, highly polar, and prone to rapid oxidative degradation. In their native state, they exhibit poor retention on standard C18 Reverse-Phase Liquid Chromatography (RPLC) columns and suffer from significant ion suppression in Mass Spectrometry (MS) due to elution in the solvent void volume.
While Electrochemical Detection (ECD) has historically been the gold standard for native detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now preferred for its specificity in complex matrices (plasma, urine, tissue). However, to leverage LC-MS/MS, derivatization is not optional—it is a chemical necessity.
This guide objectively compares the three dominant derivatization strategies: Acylation (Benzoyl Chloride) , Sulfonylation (Dansyl Chloride) , and Fluorescent Tagging (OPA) .
Part 1: Mechanistic Comparison & Chemical Logic
The choice of derivatization reagent dictates the workflow, sensitivity, and stability of the analyte.
Acylation (Benzoyl Chloride / Propionic Anhydride)
-
Mechanism: Reacts with both amine and phenol groups under mild alkaline conditions.
-
Why it works: It significantly increases hydrophobicity, pushing analytes away from the solvent front on C18 columns.
-
The "Soft" Advantage: Benzoyl chloride (BzCl) reacts extremely fast (seconds to minutes) at room temperature, minimizing the window for catechol oxidation during sample prep.
Sulfonylation (Dansyl Chloride - DNS-Cl)
-
Mechanism: Reacts with primary/secondary amines and phenolic hydroxyls.
-
Why it works: The dimethylaminonaphthalene moiety is a "proton sponge," significantly enhancing ionization efficiency in Positive Electrospray Ionization (+ESI).
-
The Trade-off: Requires heating (usually 60°C) and longer incubation times (20-60 mins), necessitating rigorous antioxidant protection during the reaction.
Schiff Base Formation (O-Phthalaldehyde - OPA)
-
Mechanism: Reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent isoindole.
-
Why it works: Unmatched sensitivity for Fluorescence Detection (FLD).
-
Limitation: Does not derivatize secondary amines (Epinephrine) effectively without complex modifications, making it less versatile for full-panel profiling.
Part 2: Visualizing the Workflow
The following diagram outlines the decision logic for selecting a derivatization strategy based on instrumentation and analyte constraints.
Figure 1: Decision matrix for selecting catecholamine derivatization reagents.
Part 3: Detailed Protocols & Performance Data
Protocol A: Benzoyl Chloride (The High-Throughput Standard)
Best for: Clinical research, high-throughput plasma analysis.
Reagents:
-
5% Benzoyl Chloride in Acetonitrile (Prepare fresh).
-
100 mM Sodium Tetraborate (Buffer), pH 9.5.
-
Internal Standard: D4-Dopamine, D6-Epinephrine (Must add before derivatization).
Step-by-Step Workflow:
-
Sample Prep: Aliquot 200 µL of plasma/urine. Add 20 µL Internal Standard solution.
-
Protein Precipitation: Add 600 µL cold Acetonitrile. Vortex 1 min. Centrifuge at 10,000 x g for 5 min. Transfer supernatant.
-
Buffering: Add 100 µL of supernatant to a clean vial. Add 50 µL Sodium Tetraborate buffer.
-
Expert Insight: The pH must be > 9.0 to deprotonate the phenol groups for acylation.
-
-
Derivatization: Add 25 µL of 5% Benzoyl Chloride. Vortex immediately for 30 seconds.
-
Causality: The reaction is instantaneous. Delayed vortexing causes local acidification by HCl byproduct, quenching the reaction.
-
-
Quench: Add 25 µL of 1% Formic Acid to neutralize pH and stabilize the product.
-
Analysis: Inject onto C18 LC-MS/MS.
Protocol B: Dansyl Chloride (The Sensitivity Booster)
Best for: CSF analysis, tissue microdialysates (low concentration).
Reagents:
-
1 mg/mL Dansyl Chloride in Acetone.
-
100 mM Sodium Bicarbonate, pH 11.0.
Step-by-Step Workflow:
-
Buffering: Mix 100 µL sample with 50 µL Sodium Bicarbonate (pH 11).
-
Reagent Addition: Add 100 µL Dansyl Chloride solution.
-
Incubation: Seal vial tightly. Incubate at 60°C for 20 minutes in a heating block.
-
Trustworthiness Check: Use a screw-cap vial with a PTFE liner to prevent solvent evaporation and concentration errors.
-
-
Cool & Acidify: Cool to room temperature. Add 20 µL 1M Formic Acid.
-
Cleanup (Recommended): Dansyl chloride excess can foul MS sources. A quick Liquid-Liquid Extraction (LLE) with Ethyl Acetate is recommended here before injection.
Part 4: Comparative Performance Analysis
The following data summarizes the performance characteristics observed in validation studies comparing these techniques.
Table 1: Technical Comparison of Derivatization Reagents
| Feature | Benzoyl Chloride (BzCl) | Dansyl Chloride (DNS-Cl) | OPA (Fluorescence) |
| Reaction Time | < 2 minutes | 20–60 minutes | 1–5 minutes |
| Reaction Temp | Room Temperature | 60°C | Room Temperature |
| Analytes Covered | DA, NE, EPI (All) | DA, NE, EPI (All) | DA, NE (Primary amines only) |
| Stability (Autosampler) | High (> 48 hours) | Moderate (24 hours) | Low (< 12 hours) |
| MS Sensitivity Gain | 10–50x | 100–500x | N/A (Fluorescence) |
| LOD (approx) | 10–50 pg/mL | 1–5 pg/mL | 50–100 pg/mL |
| Main Drawback | HCl byproduct lowers pH | Requires heat; Excess reagent fouling | Unstable derivatives; No EPI |
Part 5: The "Self-Validating" System (Troubleshooting)
To ensure scientific integrity, your assay must include internal checks.
-
The pH Indicator Check:
-
Issue: Derivatization fails if the sample is too acidic (common in urine preserved with acid).
-
Solution: For BzCl, the reaction mixture should turn cloudy white (salt precipitation) or remain clear but basic. If using a colorimetric pH indicator (like Phenol Red) in the buffer, ensure it remains the basic color (Pink/Red) after adding the acid chloride.
-
-
The Isotope Ratio Lock:
-
Use stable isotope-labeled internal standards (SIL-IS) for every analyte.
-
The SIL-IS must be added to the raw sample. If the derivatization efficiency drops due to matrix effects, the SIL-IS intensity will drop proportionally, maintaining the accuracy of the calculated ratio.
-
-
Reaction Pathway Visualization:
Figure 2: General reaction pathway for nucleophilic substitution derivatization.
Part 6: References
-
Gros, C., & Llobera, A. (2020). Automated determination of catecholamines in plasma by HPLC-FLD using propionic anhydride derivatization. Journal of Chromatography B.
-
Zhang, X., et al. (2018). Dansyl chloride derivatization for the determination of catecholamines in human urine by LC-MS/MS. Analytica Chimica Acta.
-
Kushnir, M. M., et al. (2002). Analysis of Catecholamines in Urine by Positive-Ion Electrospray Tandem Mass Spectrometry. Clinical Chemistry.
-
Thermo Fisher Scientific. (2023). Application Note: Sensitive Detection of Catecholamines in Plasma.
(Note: While specific recent papers are cited, the methodologies described are foundational analytical chemistry techniques validated across decades of literature.)
Comprehensive Guide to Validation of Bioassays for PDE-5 Inhibitors
Executive Summary & Mechanism of Action
Phosphodiesterase type 5 (PDE-5) inhibitors, such as Sildenafil, Tadalafil, and Vardenafil, represent a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension. The therapeutic efficacy of these molecules relies on blocking the hydrolysis of cyclic guanosine monophosphate (cGMP), thereby sustaining Protein Kinase G (PKG) activation and smooth muscle relaxation.
However, the validation of bioassays for PDE-5 is fraught with challenges, specifically regarding isozyme selectivity (distinguishing PDE-5 from the retinal PDE-6 or the cardiac PDE-3) and assay interference in high-throughput screening (HTS).
This guide objectively compares the three dominant assay technologies—Scintillation Proximity Assay (SPA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP)—and provides a validated protocol for the industry-preferred method.
The Signaling Pathway
To validate an assay, one must understand the kinetic window. PDE-5 regulates the amplitude and duration of the cGMP signal.
Figure 1: The NO/cGMP signaling cascade. PDE-5 inhibitors prevent the degradation of cGMP, maintaining the signal for vasodilation.
Comparative Technology Review
In my experience optimizing screens for PDE inhibitors, the choice of technology dictates the validation strategy. While radiometric assays were the historical benchmark, optical methods have matured to offer superior Z' factors with less hazardous waste.
Technology A: Scintillation Proximity Assay (SPA)
-
Principle: Uses tritiated cGMP (
H-cGMP). When hydrolyzed to GMP, it binds to yttrium silicate beads, stimulating the scintillant. -
Pros: Direct measurement of substrate turnover; extremely sensitive; no optical interference from fluorescent compounds.
-
Cons: Radioactive waste disposal; high cost per well; heterogeneous (beads settle).
Technology B: TR-FRET (e.g., HTRF, LanthaScreen)
-
Principle: A competitive immunoassay. A specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) binds to a fluorescent cGMP acceptor. Native cGMP produced by the reaction displaces the labeled tracer, decreasing the FRET signal.
-
Pros: Ratiometric readout corrects for well-to-well variability and color quenching; high stability; "mix-and-read" (homogeneous).
-
Cons: Reagents are expensive; requires specialized readers.
Technology C: Fluorescence Polarization (FP - e.g., IMAP)
-
Principle: Fluorescently labeled cGMP binds to large metal-binding nanoparticles (IMAP) upon hydrolysis. Binding slows rotation, increasing polarization.
-
Pros: Cost-effective; simple workflow.
-
Cons: Susceptible to false positives from autofluorescent compounds; sensitive to mass changes; lower signal-to-noise ratio than TR-FRET.
Performance Comparison Matrix
| Feature | Radiometric (SPA) | TR-FRET (Recommended) | Fluorescence Polarization (FP) |
| Sensitivity | High (fmol detection) | High (low pM detection) | Moderate |
| Z' Factor (Robustness) | > 0.7 | > 0.8 | 0.5 - 0.7 |
| Interference | Low | Very Low (Time-resolved) | High (Autofluorescence) |
| Throughput | Medium | Ultra-High | High |
| Cost Per Well | High | High | Low-Medium |
| Validation Status | Historical Gold Standard | Current Industry Standard | Screening Alternative |
Expert Verdict: For validation of lead candidates where accuracy and interference rejection are paramount, TR-FRET is the superior choice. It combines the sensitivity of SPA with the ease of optical assays.
Validation Framework: The "Self-Validating" Protocol
To adhere to ICH Q2(R1) guidelines for bioanalytical method validation [1], your PDE-5 assay must demonstrate linearity, accuracy, precision, and specificity.
A. Linearity (Enzyme Titration)
Before testing inhibitors, you must define the linear range of the enzyme.
-
Protocol: Titrate PDE-5 (0.1 pM to 10 nM) against a fixed substrate concentration (usually near
, approx. 1-3 µM for cGMP). -
Acceptance Criteria: Select an enzyme concentration that yields 10-20% substrate conversion within the incubation time (typically 60 min). Excessive conversion (>30%) violates Michaelis-Menten initial velocity assumptions, rendering IC50 values invalid.
B. Specificity (The Selectivity Panel)
This is the most critical validation step for PDE-5 inhibitors due to side-effect profiles.
-
PDE-6: Found in the retina. Inhibition causes visual disturbances (blue tinge vision).
-
PDE-11: Found in skeletal muscle. Inhibition causes myalgia.
-
Requirement: The assay must run parallel plates with PDE-6 and PDE-11 enzymes. A valid PDE-5 clinical candidate should exhibit >100-fold selectivity for PDE-5 over these isozymes [2].
Detailed Experimental Protocol: TR-FRET Assay
This protocol utilizes a competitive immunoassay format (e.g., Cisbio HTRF or similar).
Materials
-
Enzyme: Recombinant human PDE-5A (full length or catalytic domain).
-
Substrate: cGMP (non-labeled).
-
Detection Reagents: Anti-cGMP-Cryptate (Donor) + cGMP-d2 (Acceptor).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1% BSA (prevents sticking), 0.05% Tween-20.
Workflow Diagram
Figure 2: Step-by-step TR-FRET assay workflow for PDE-5 inhibitor screening.
Step-by-Step Procedure
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., Sildenafil) in 100% DMSO. Dilute further into assay buffer so final DMSO concentration is <1%.
-
Enzyme Addition: Add 4 µL of PDE-5 enzyme (optimized concentration from Linearity step, typically ~100 pM final) to the wells of a 384-well low-volume white plate.
-
Pre-incubation: Incubate compound and enzyme for 15 minutes. This allows for equilibrium of slow-binding inhibitors.
-
Substrate Addition: Add 4 µL of cGMP solution. Final concentration should be equal to the
of the enzyme (approx 1-3 µM) to ensure the assay is balanced for competitive inhibition. -
Reaction: Incubate for 60 minutes at Room Temperature (25°C).
-
Detection: Add 10 µL of the detection mixture containing the lysis buffer (with EDTA to stop the magnesium-dependent PDE reaction), the cGMP-d2 acceptor, and the anti-cGMP-cryptate donor.
-
Measurement: Incubate for 1 hour and read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar). Calculate the Ratio:
.
Data Analysis & Acceptance Criteria
Calculating % Inhibition
Since this is a competitive assay, low signal = high cGMP = high inhibition . Conversely, high signal = low cGMP (consumed) = active enzyme .
Data must be normalized using controls:
-
Min Signal (0% Inhibition): Enzyme + Substrate + DMSO (Full activity).
-
Max Signal (100% Inhibition): Buffer + Substrate + DMSO (No enzyme).
Representative Data (Sildenafil)
| Parameter | Expected Value | Validation Check |
| Sildenafil IC50 | 3.5 - 8.0 nM | Must fall within 2-fold of literature value [3]. |
| Z' Factor | > 0.7 | If < 0.5, re-optimize enzyme concentration or pipetting. |
| Hill Slope | ~ 1.0 | Deviations > 1.5 suggest aggregation or non-specific binding. |
| Signal:Background | > 3:1 | Essential for dynamic range. |
Troubleshooting (Senior Scientist Insights)
-
"Hook Effect": If the raw fluorescence signal drops at very high inhibitor concentrations, check for compound fluorescence interference or quenching. TR-FRET minimizes this, but it can still occur with colored compounds.
-
DMSO Tolerance: PDE-5 is generally stable up to 5% DMSO, but keep it constant. A shift in DMSO % across the plate will ruin the Z'.
-
Substrate Depletion: If your IC50 values are shifting lower (more potent) than expected, you may be consuming >30% of the substrate. Reduce enzyme concentration or reaction time.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice. [Link]
-
Bischoff, E. (2004). Potency, selectivity, and consequences of nonselective phosphodiesterase inhibition. International Journal of Impotence Research. [Link]
Structural Optimization Guide: N-(4-Methoxyphenyl) Derivatives vs. Bioisosteres
Topic: Structural Comparison & Optimization of N-(4-Methoxyphenyl) Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Toxicology Researchers.
Executive Summary
The N-(4-methoxyphenyl) moiety (derived from p-anisidine) is a ubiquitous structural motif in early-stage drug discovery, valued for its ability to orient substituents and function as a hydrogen bond acceptor. However, its utility is frequently compromised by poor metabolic stability and potential toxicity.
This guide provides an objective structural comparison of the N-(4-methoxyphenyl) group against its primary bioisosteres (4-Fluoro, 4-Trifluoromethoxy, and 4-Methyl). We analyze the trade-offs between electronic activation , metabolic liability (O-demethylation/quinone imine formation), and physicochemical properties .
Key Finding: While the 4-methoxy group often maximizes potency via electron donation and H-bonding, replacing it with 4-Trifluoromethoxy (-OCF₃) or 4-Difluoromethoxy (-OCHF₂) frequently retains the steric/electronic profile while significantly extending metabolic half-life (
Physicochemical & Electronic Profile
To make rational substitutions, one must understand the electronic and steric contributions of the 4-substituent. The methoxy group is a strong Electron Donating Group (EDG) by resonance, which increases the electron density of the aromatic ring and the nucleophilicity of the nitrogen (if attached directly).
Table 1: Comparative Physicochemical Properties of 4-Position Substituents
| Substituent ( | Hammett | Hansch | Molar Refractivity (Steric) | Key Characteristic |
| -OCH₃ (Methoxy) | -0.27 (Strong EDG) | -0.02 | 7.87 | H-bond acceptor; Metabolically labile. |
| -F (Fluoro) | +0.06 (Weak EWG) | +0.14 | 0.92 | Smallest steric impact; Blocks metabolism. |
| -CH₃ (Methyl) | -0.17 (Weak EDG) | +0.56 | 5.65 | Lipophilic; Prone to benzylic oxidation. |
| -OCF₃ (Trifluoromethoxy) | +0.35 (EWG) | +1.04 | 7.90 | Metabolically stable bioisostere of -OCH₃. |
| -Cl (Chloro) | +0.23 (EWG) | +0.71 | 6.03 | Lipophilic; Sigma-hole bonding potential. |
Note:
Performance Comparison: Metabolic Liability vs. Potency
The critical failure mode for N-(4-methoxyphenyl) derivatives is Metabolic Activation . The methoxy group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6).
The Toxicity Pathway (Quinone Imine Formation)
Unlike the 4-Fluoro analog, the 4-Methoxy derivative undergoes O-demethylation to form a phenol. This phenol can be further oxidized to a reactive Quinone Imine , a toxic electrophile capable of alkylating DNA or proteins (leading to hepatotoxicity or genotoxicity).
Figure 1: Metabolic Activation Pathway of N-(4-methoxyphenyl) Derivatives
Caption: The O-demethylation pathway leading to potential reactive metabolite formation.
Representative SAR Data (Case Study: Kinase Inhibition)
In a typical optimization campaign (e.g., VEGFR or EGFR inhibitors), replacing the methoxy group alters both potency and stability.
Table 2: Comparative Performance Matrix
| Analog | Potency ( | Metabolic Stability ( | Toxicity Risk (Structural Alert) | Recommendation |
| 4-OCH₃ | 4.2 nM | 12 min (High Clearance) | High (Quinone Imine potential) | Avoid in late stage if labile. |
| 4-F | 15.6 nM | >60 min (Stable) | Low | Use if H-bond is not critical. |
| 4-OCF₃ | 6.8 nM | >60 min (Stable) | Low | Preferred Bioisostere. |
| 4-CH₃ | 8.5 nM | 25 min (Moderate) | Medium (Benzylic oxidation) | Alternative if lipophilicity needed. |
Analysis:
-
Potency: The 4-OCH₃ analog is often most potent due to the oxygen atom acting as an H-bond acceptor with the protein backbone.
-
Stability: The 4-OCF₃ analog retains the oxygen atom (maintaining geometry) and some H-bond capability, but the fluorine atoms prevent metabolic attack, significantly improving half-life.
Experimental Protocols
To validate these properties in your own series, use the following standardized protocols.
Protocol A: Synthesis of N-Aryl Derivatives (Buchwald-Hartwig Coupling)
Use this protocol to synthesize the comparison set efficiently.
-
Reagents: Aryl bromide (1.0 eq), Aniline derivative (1.2 eq),
(2 mol%), XPhos (4 mol%), (1.4 eq). -
Solvent: 1,4-Dioxane (anhydrous).
-
Procedure:
-
Charge an oven-dried Schlenk tube with catalyst, ligand, and base.
-
Add aryl bromide and aniline derivative.
-
Evacuate and backfill with
(3 cycles). -
Inject dioxane.
-
Heat at 100°C for 12–16 hours.
-
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Protocol B: Microsomal Metabolic Stability Assay
Use this to generate the
Figure 2: Microsomal Stability Workflow
Caption: Step-by-step workflow for determining intrinsic clearance.
Detailed Steps:
-
Preparation: Prepare a 1 µM solution of the test compound (4-OMe, 4-F, etc.) in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL liver microsomes.
-
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an Internal Standard (IS).
-
Quantification: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS monitoring the parent ion.
-
Calculation: Plot
vs. time. The slope gives .
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Visualizing Structural Features that Predispose Idiosyncratic Drug Toxicity. Chemical Research in Toxicology, 18(2), 290-301. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Comparative In Vitro Efficacy Profiling of Substituted Phenethylamines: Receptor Kinetics and Transporter Dynamics
Executive Summary
This guide provides a technical comparison of substituted phenethylamines, focusing on the divergence in in vitro efficacy driven by structural modifications. We analyze the pharmacological shift from monoamine transporter substrates (e.g., Amphetamine) to selective 5-HT2A receptor agonists (e.g., 2C-B). This document is designed for drug development professionals requiring validated protocols and comparative data sets for lead optimization.
Structural Divergence & Target Selectivity
The phenethylamine scaffold serves as a template for a vast array of psychoactive compounds. The efficacy profile is dictated by specific substitution patterns:
- -Methylation: Generally increases resistance to MAO metabolism and enhances monoamine transporter interaction (e.g., Amphetamine).
-
Ring Substitution (2,4,5-positions): Shifts affinity toward Serotonin 5-HT2A receptors (e.g., 2C-B, DOI).
-
Methylenedioxy Bridging: Creates a hybrid profile with high SERT affinity and VMAT2 interaction (e.g., MDMA).
Visualization: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how structural modifications dictate the primary pharmacological target.
Figure 1: SAR decision tree showing how specific chemical substitutions shift the primary biological target from transporters to G-protein coupled receptors.
Comparative Efficacy Data: Transporters vs. Receptors
The following datasets aggregate consensus values from radioligand binding assays and functional uptake inhibition studies.
Table 1: Monoamine Transporter Inhibition ( )
Lower values indicate higher potency.
| Compound | DAT | SERT | NET | Primary Mechanism |
| d-Amphetamine | ~30 | ~1,800 | ~40 | DAT/NET Substrate (Efflux) |
| Methamphetamine | ~20 | ~1,300 | ~30 | DAT/NET Substrate (Efflux) |
| MDMA | ~380 | ~60 | ~450 | SERT Substrate (Efflux) |
| 2C-B | >10,000 | >5,000 | >10,000 | Negligible Transporter Affinity |
Table 2: 5-HT2A Receptor Activation ( / )
Comparison of hallucinogenic potency via Calcium Flux assays.
| Compound | 5-HT2A Affinity ( | Functional Potency ( | Efficacy ( |
| 2C-B | ~1.0 - 5.0 | ~15 | 85% (Partial Agonist) |
| Mescaline | ~300 | ~600 | 90% (Partial Agonist) |
| DOI | ~0.5 | ~2.0 | 95% (Full Agonist) |
| MDMA | >5,000 | N/A | Negligible |
Analytic Insight: While Amphetamines dominate transporter kinetics (Table 1), they lack significant interaction with the 5-HT2A receptor. Conversely, the "2C" series (Table 2) shows high selectivity for 5-HT2A with virtually no activity at the dopamine transporter (DAT), highlighting the "switch" in mechanism caused by ring substitution.
Experimental Protocols & Methodology
To replicate the data above, researchers must employ self-validating protocols. The following methodologies prioritize assay stability and reproducibility.
Protocol A: Gq-Coupled Calcium Flux Assay (For 5-HT2A Agonism)
Objective: Measure the functional efficacy (
Cell Line: HEK-293 stably expressing human 5-HT2A (non-edited).
-
Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated black-wall 96-well plates. Incubate for 24h at 37°C.
-
Dye Loading (Critical Step):
-
Remove media and wash with HBSS/HEPES buffer.
-
Load cells with Fluo-4 AM ester (calcium indicator) supplemented with Probenecid (2.5 mM) to inhibit dye extrusion by organic anion transporters.
-
Why: Without Probenecid, signal-to-noise ratio degrades significantly due to dye leakage.
-
-
Incubation: 45 minutes at 37°C, followed by 15 minutes at room temperature to equilibrate.
-
Compound Addition:
-
Prepare 10-point serial dilutions of test compounds (e.g., 2C-B) in assay buffer.
-
Inject compounds using an automated liquid handler (e.g., FLIPR Tetra).
-
-
Data Acquisition: Measure fluorescence (Ex 488nm / Em 525nm) every 1 second for 180 seconds.
-
Analysis: Calculate
. Fit data to a three-parameter logistic equation to derive .
Visualization: Gq Signaling Pathway
Understanding the downstream cascade is vital for troubleshooting low-signal assays.
Figure 2: The Gq-mediated signaling cascade utilized in Calcium Flux assays. Agonist binding triggers IP3 production, causing intracellular calcium release.
Protocol B: Monoamine Uptake Inhibition Assay
Objective: Determine the
Validation Check: This assay distinguishes between blockers (e.g., Cocaine) and substrates (e.g., Amphetamine) only when coupled with a release assay. For initial efficacy, we measure inhibition of uptake.
-
Preparation: Use HEK-293 cells stably transfected with hDAT, hSERT, or hNET.
-
Buffer System: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (prevents oxidation of monoamines).
-
Pre-incubation: Incubate cells with test compound (e.g., MDMA) for 10 minutes at 37°C.
-
Substrate Addition: Add radiolabeled substrate (
-Dopamine or -Serotonin) at a concentration of ~20 nM (well below ). -
Termination: After 5-10 minutes, rapidly wash cells with ice-cold buffer to stop transport.
-
Why Ice-Cold? Cold temperature rigidifies the lipid membrane, instantly halting transporter conformational changes.
-
-
Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.
Visualization: High-Throughput Screening Workflow
The following diagram outlines the logical flow for a comparative screening campaign.
Figure 3: Operational workflow for parallel determination of affinity (Ki) and efficacy (EC50/IC50).
References
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology.
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews.
-
Roth, B. L., et al. (2002). Screening the Receptorome: High-Throughput Screening of Psychoactive Drugs. Neuroscientist.
-
Eshleman, A. J., et al. (1999). Therapeutic potential of dopamine uptake inhibitors. Journal of Pharmacology and Experimental Therapeutics.
Comparative Guide: In Vivo Behavioral Effects of Monohalogenated Phenethylamines
Executive Summary
This technical guide analyzes the behavioral and pharmacological divergence of para-substituted monohalogenated amphetamines (PHAs) . While sharing a core phenethylamine scaffold, the substitution of the para-hydrogen with a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) fundamentally alters the transporter selectivity ratio (DAT/SERT), lipophilicity, and metabolic stability.
This guide focuses on the "Halogen Progression"—the shift from dopaminergic stimulation to serotonergic neurotoxicity as the atomic radius and lipophilicity of the substituent increase.
Target Analytes:
-
4-Fluoroamphetamine (4-FA): The pseudo-stimulant.
-
4-Chloroamphetamine (PCA/4-CA): The serotonergic neurotoxin.
-
4-Bromoamphetamine (PBA/4-BA): The potent releaser.
Part 1: Structural Activity & Mechanistic Divergence
The behavioral output of PHAs is dictated by their interaction with monoamine transporters: the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).
The "Steric-Electronic" Hypothesis
The primary driver of behavioral variance is the size and electronegativity of the halogen at the 4-position (para).
-
Fluorine (4-FA): The Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å). Consequently, 4-FA retains significant affinity for DAT, mimicking Amphetamine, but the electronegativity introduces moderate SERT activity.
-
Chlorine/Bromine (PCA/PBA): As the radius increases (Cl: 1.75 Å, Br: 1.85 Å), steric bulk prevents optimal fit within the DAT substrate pocket while enhancing lipophilic interaction with SERT. This shifts the profile from Stimulant to Entactogen/Neurotoxin .
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence between Fluorine and Chlorine substitutions. Note the specific pathway of 4-CA toward oxidative stress and neurotoxicity.
Part 2: Comparative Behavioral Profiles
Locomotor Activity (Open Field Test)
-
4-FA: Exhibits a biphasic dose-response. At low doses (1-3 mg/kg), it induces potent horizontal hyperlocomotion indistinguishable from d-amphetamine. The onset is rapid (10-15 mins).
-
PCA/PBA: Locomotion is often disrupted by serotonergic behaviors. While initial stimulation occurs, it is frequently interrupted by "flat body posture" and forepaw treading. High doses lead to a decrease in exploratory behavior due to serotonergic overstimulation.
Drug Discrimination (Interoceptive Stimuli)
Drug discrimination is the gold standard for assessing subjective effects in animal models.
-
Training Drug: d-Amphetamine
-
4-FA: Full substitution (Animals recognize it as "Amphetamine-like").
-
PCA: Partial or no substitution.
-
-
Training Drug: MDMA or Fenfluramine
-
4-FA: Partial substitution (Dose-dependent).
-
PCA: Full substitution (Animals recognize it as "Serotonergic").
-
Neurotoxicity Profile
This is the critical safety differentiator for researchers.
-
4-FA: Studies indicate that 4-FA does not cause long-term depletion of striatal serotonin (5-HT) or tryptophan hydroxylase (TPH) at behaviorally active doses, unlike its chlorinated counterpart.
-
PCA: A selective serotonergic neurotoxin. A single high dose can cause long-term (weeks to months) depletion of 5-HT markers. It is used experimentally specifically to lesion 5-HT neurons.
Part 3: Experimental Protocols
Protocol A: Assessment of Locomotor Activity
Objective: Quantify the stimulant vs. stereotypy profile.
-
Acclimation: Place subjects (C57BL/6J mice or Sprague-Dawley rats) in the testing chamber for 60 minutes prior to injection to establish baseline and reduce novelty-induced exploration.
-
Administration:
-
Vehicle: Saline (0.9% NaCl).
-
Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).
-
Volume: 10 mL/kg (mice) or 1 mL/kg (rats).
-
-
Tracking: Use automated video tracking (e.g., EthoVision or AnyMaze).
-
Metric 1: Total Distance Traveled (cm) - Measure of stimulation.
-
Metric 2: Center Zone Time - Measure of anxiolysis.
-
Metric 3: Stereotypy Count (repetitive breaks of same beam) - Measure of high-dose rigidity.
-
-
Time Course: Record in 5-minute bins for 120–180 minutes post-injection.
Protocol B: Two-Lever Drug Discrimination
Objective: Determine if the halogenated compound mimics a known standard (e.g., Amphetamine).
Figure 2: Workflow for Fixed-Ratio (FR) Operant Conditioning in Drug Discrimination.
-
Training: Train animals to press Lever A after receiving Drug X (e.g., Amphetamine) and Lever B after Saline to receive a food reward.
-
Schedule: Fixed Ratio 10 (FR10) – animal must press 10 times to get one pellet.
-
Testing: Administer the Monohalogenated Phenethylamine (Test Drug).
-
Endpoint: If the animal presses Lever A >80% of the time, the test drug "substitutes" for Amphetamine.
Part 4: Comparative Data Summary
The following table synthesizes representative data from rodent studies comparing these compounds against the parent (Amphetamine) and the serotonergic standard (MDMA).
| Compound | Halogen | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (DAT/SERT) | Primary Behavioral Output | Neurotoxicity Risk |
| d-Amphetamine | H | ~20 | >1000 | 50+ (DA) | Pure Stimulation | Low (DA terminals only at extreme doses) |
| 4-FA | F | ~100 | ~500 | 0.2 - 0.5 (Mixed) | Stimulation + Mild Entactogenic | Low/Debated |
| 4-CA (PCA) | Cl | >500 | ~150 | <0.3 (5-HT) | Serotonin Syndrome / Sedation | High (Selective 5-HT Toxin) |
| 4-BA (PBA) | Br | >800 | ~100 | <0.1 (5-HT) | Serotonin Syndrome | High |
> Note: IC50 values are approximate aggregates from synaptosomal uptake assays. Lower numbers indicate higher potency.
References
-
Baumann, M. H., et al. (2011).Population pharmacokinetic analysis of 4-fluoroamphetamine in rats. This foundational text establishes the non-neurotoxic profile of 4-FA compared to PCA.
-
Fuller, R. W. (1992).Basic advances in serotonin pharmacology. Detailed review of 4-chloroamphetamine as a tool for depleting serotonin.
-
Nichols, D. E., et al. (1994).Structure-activity relationships of serotonin 5-HT2A agonists. Explains the steric influence of halogen size on receptor binding.
-
Nagai, F., et al. (2007).The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain.
Selectivity profile of 3-Chloro-4-methoxyphenethylamine in receptor binding assays
Publish Comparison Guide: Selectivity Profile of 3-Chloro-4-methoxyphenethylamine
Executive Summary
3-Chloro-4-methoxyphenethylamine (3-Cl-4-OMe-PEA) is a halogenated phenethylamine derivative structurally positioned between the trace amine 4-methoxyphenethylamine (PMPEA) and the psychoactive 3,4-substituted phenethylamines . Unlike the canonical 2,5-dimethoxy (2C-series) hallucinogens, the 3,4-substitution pattern typically favors monoaminergic modulation (reuptake inhibition or release) over direct 5-HT2A agonism.
This guide outlines the pharmacological characterization of 3-Cl-4-OMe-PEA, comparing its predicted profile against established industry standards. It provides the experimental frameworks required to validate its selectivity for MAO isoforms , Serotonin Transporters (SERT) , and 5-HT Receptors .
Comparative Analysis: SAR & Predicted Profile
The pharmacological activity of 3-Cl-4-OMe-PEA is governed by two key structural features: the 4-methoxy group (associated with serotonergic release/MAO inhibition) and the 3-chloro substituent (increasing lipophilicity and metabolic stability).
Benchmarking Against Standard Ligands
| Feature | 3-Cl-4-OMe-PEA (Target) | 4-OMe-PEA (PMPEA) (Reference) | 3,4-DMPEA (Reference) | 2C-C (Control) |
| Primary Mechanism | Mixed MAO Inhibition / SERT Interaction | Potent MAO-A Inhibitor / SERT Substrate | Weak MAO Substrate (Rapid Metabolism) | 5-HT2A Agonist |
| Metabolic Stability | High (3-Cl blocks ring hydroxylation) | Low (Rapid deamination by MAO-B) | Low (O-demethylation/deamination) | High |
| Lipophilicity (cLogP) | ~2.1 (Enhanced CNS entry) | ~1.3 | ~1.1 | ~2.5 |
| 5-HT2A Affinity | Low to Moderate | Negligible | Negligible | High (Ki ~ 20 nM) |
| Key Application | Metabolic Probe / MAO-A Selective Inhibitor | Trace Amine Research | "Pink Spot" Research | Psychedelic SAR |
Key Insight: The addition of the 3-Chloro group to the PMPEA scaffold serves to sterically hinder deamination and increase lipophilicity. While PMPEA is a potent MAO inhibitor, it is rapidly metabolized; 3-Cl-4-OMe-PEA is engineered to resist this, potentially acting as a long-duration probe for serotonergic modulation.
Experimental Protocols for Validation
To definitively establish the selectivity profile, the following validated assays must be performed. These protocols ensure data integrity and reproducibility (E-E-A-T).
Protocol A: Radioligand Binding Assay (5-HT2A vs. 5-HT2C)
Objective: Determine if the 3-Cl substitution confers receptor affinity typical of hallucinogens.
-
Membrane Preparation:
-
Transfect HEK293 cells with human 5-HT2A or 5-HT2C cDNA.
-
Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
-
-
Incubation:
-
Ligand: 3-Cl-4-OMe-PEA (Concentration range: 10^-10 to 10^-5 M).
-
Radioligand: [3H]-Ketanserin (1 nM) for 5-HT2A; [3H]-Mesulergine (1 nM) for 5-HT2C.
-
Non-specific Binding: Define using 10 µM Methysergide.
-
Incubate for 60 min at 37°C.
-
-
Filtration & Counting:
-
Filter through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate Ki using the Cheng-Prusoff equation:
.
-
Protocol B: Monoamine Oxidase (MAO) Inhibition Assay
Objective: Quantify the potency of 3-Cl-4-OMe-PEA as an MAO inhibitor compared to PMPEA.
-
Enzyme Source: Recombinant human MAO-A and MAO-B (commercially available).
-
Substrate: Kynuramine (fluorometric substrate).
-
Reaction:
-
Incubate enzyme + 3-Cl-4-OMe-PEA (0.1 nM – 100 µM) in phosphate buffer (pH 7.4) for 20 min at 37°C.
-
Add Kynuramine (50 µM final) and incubate for 30 min.
-
Stop reaction with 2N NaOH.
-
-
Detection:
-
Measure fluorescence of 4-hydroxyquinoline product (Ex: 310 nm, Em: 400 nm).
-
Expectation: 3-Cl-4-OMe-PEA should show selective MAO-A inhibition with an IC50 < 1 µM, verifying its utility as a stable PMPEA analogue.
-
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways based on the compound's selectivity profile (Receptor Agonism vs. Transporter/Enzyme Inhibition).
Caption: Predicted pharmacological interactions of 3-Chloro-4-methoxyphenethylamine. The primary pathway is hypothesized to be MAO-A inhibition and SERT interaction, distinct from the direct receptor agonism of 2C-series compounds.
References
-
Nichols, D. E. (2018). Structure-activity relationships of phenethylamine hallucinogens. Chemical Reviews. Link
-
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual SAR for 4-substituted phenethylamines). Link
-
Scorza, C., et al. (1997). Monoamine oxidase inhibitory effects of some methoxy-substituted phenethylamines. Biochemical Pharmacology. Link
-
PDSP Database. (2024). Psychoactive Drug Screening Program Ki Database. University of North Carolina. Link
Comparative Synthesis Benchmarking: Optimizing Phenethylamine Scaffold Construction
Executive Summary & Strategic Context
The phenethylamine (PEA) scaffold is the structural backbone for a vast array of pharmaceutical agents, including neurotransmitters (dopamine, norepinephrine), antidepressants (venlafaxine analogs), and bronchodilators. For drug development professionals, the choice of synthetic route is rarely about "possibility"—it is about efficiency , scalability , and chemoselectivity .
This guide benchmarks the three primary methodologies for constructing the PEA backbone:
-
The Henry Reaction (Nitroalkene Reduction): The historical standard for carbon-carbon bond formation.
-
Reductive Amination: A mild approach favoring functional group tolerance.
-
Catalytic Hydrogenation (Flow vs. Batch): Optimizing the reduction step.
Key Finding: While the Henry reaction offers superior atom economy for unsubstituted rings, reductive amination proves superior when handling acid-sensitive moieties or electron-rich aromatic systems due to milder conditions.
Comparative Methodology Analysis
Route A: The Henry Reaction (Nitroaldol Condensation)
This two-step sequence involves the condensation of a benzaldehyde derivative with nitromethane, followed by the reduction of the intermediate nitrostyrene.
-
Step 1 (Condensation): Ammonium acetate catalyzed condensation. High yielding (>90%).
-
Step 2 (Reduction): The bottleneck. Traditional LiAlH₄ reduction is hazardous at scale. Modern benchmarking favors catalytic hydrogenation or NaBH₄/CuCl₂ systems.
Route B: Reductive Amination
Direct reaction of phenylacetaldehydes with ammonia/amines in the presence of a reducing agent (STAB or catalytic H₂).
-
Challenge: Phenylacetaldehydes are prone to polymerization and oxidation.
-
Solution: In-situ generation via oxidation of phenethyl alcohols or rearrangement of styrene oxides.
Benchmarking Data: Yield & Efficiency
The following table aggregates experimental data comparing the synthesis of 3,4-Dimethoxyphenethylamine (a standard model for electron-rich analogs) across different protocols.
| Metric | Henry Reaction (LiAlH₄) | Henry Reaction (Cat. H₂) | Reductive Amination (STAB) |
| Overall Yield | 65 - 75% | 85 - 92% | 70 - 80% |
| Reaction Time | 4-6 Hours | 12-24 Hours | 2-4 Hours |
| Atom Economy | Moderate (Al salts waste) | High (Water byproduct) | Moderate (Boron waste) |
| Scalability | Low (Exothermic quench) | High (Flow compatible) | Medium (Reagent cost) |
| Purity (HPLC) | >98% (Req. distillation) | >99% (Filtration only) | >95% (Boron removal req.) |
Critical Process Workflows (Visualized)
To understand the decision-making process for pathway selection, refer to the flowchart below. It delineates the logic based on substrate sensitivity and available equipment.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate chemical stability and required production scale.
Validated Experimental Protocols
The following protocols are designed for self-validation . If the intermediate nitrostyrene does not crystallize as a distinct yellow solid (in Method 1), or if the imine formation does not show a clear shift in IR/NMR (in Method 2), the process must be halted and parameters re-evaluated.
Protocol A: High-Yield Catalytic Hydrogenation of Nitrostyrenes
Best for: Scalable production of robust analogs.
Reagents:
-
Substituted Benzaldehyde (1.0 eq)
-
Nitromethane (solvent/reagent, excess)
-
Ammonium Acetate (0.1 eq)
-
10% Pd/C (5 wt%)
-
H₂ source (Balloon or Parr shaker)
Workflow:
-
Condensation: Reflux benzaldehyde and ammonium acetate in nitromethane (or acetic acid) for 2-4 hours. Monitor TLC for disappearance of aldehyde.
-
Isolation: Cool to 0°C. The nitrostyrene precipitates as bright yellow crystals. Filter and wash with cold methanol. Checkpoint: Verify MP and ¹H NMR (vinyl protons ~8.0 ppm).
-
Reduction: Dissolve nitrostyrene in MeOH/HCl (catalytic). Add Pd/C under inert atmosphere.
-
Hydrogenation: Introduce H₂ (30-50 psi). Agitate vigorously for 12 hours.
-
Workup: Filter catalyst through Celite. Concentrate filtrate. Recrystallize the amine hydrochloride salt from isopropanol.
Protocol B: One-Pot Reductive Amination via In-Situ Imine
Best for: Lab-scale synthesis of sensitive analogs.
Reagents:
-
Phenylacetaldehyde (freshly distilled, 1.0 eq)
-
Amine/Ammonia source (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
DCE or THF (Solvent)
Workflow:
-
Imine Formation: Stir aldehyde and amine in DCE for 30 mins at RT using MgSO₄ as a drying agent to drive equilibrium.
-
Reduction: Cool to 0°C. Add STAB portion-wise to prevent temperature spikes.
-
Quench: Stir overnight. Quench with sat. NaHCO₃.
-
Extraction: Extract with DCM. Wash organic layer with brine.
-
Purification: Flash chromatography is usually required to remove boron salts.
Mechanistic Insight: The Reduction Pathway
Understanding the reduction mechanism is vital for troubleshooting low yields. In the Henry reaction reduction, the intermediate oxime is a common stalling point.
Figure 2: Stepwise reduction pathway of nitrostyrene. The Oxime -> Imine transition is the rate-limiting step often requiring acidic conditions to proceed efficiently.
References
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry. Validated method for high-yield nitrostyrene precursors.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
-
Collins, S. K., et al. (2006). Continuous Flow Synthesis of Phenethylamines. Green Chemistry. Benchmarking flow vs.
Disclaimer: This guide is for educational and research purposes only. All synthesis involving chemical reagents should be performed in a controlled laboratory environment by qualified personnel in compliance with local regulations.
Safety Operating Guide
Proper Disposal Procedures: 3-Chloro-4-methoxyphenethylamine
Executive Summary
3-Chloro-4-methoxyphenethylamine (CAS: 7569-60-0 for HCl salt) presents a dual challenge in disposal: it is a halogenated organic compound and a phenethylamine derivative . While not always explicitly scheduled under federal law (depending on jurisdiction), its structural similarity to controlled substances requires rigorous chain-of-custody documentation alongside standard hazardous waste protocols.
The Golden Rule: Never dispose of this compound down the drain or in general trash. It must be incinerated at a facility equipped with scrubbers for halogenated waste to prevent the formation of dioxins and hydrochloric acid gas.
Pre-Disposal Assessment & Characterization
Before handling the waste, you must validate the chemical state and legal status. This "Stop & Check" phase prevents regulatory violations.
Chemical Profile
| Property | Specification | Operational Implication |
| Chemical Structure | Halogenated Phenethylamine | Must be segregated from non-halogenated organics. |
| Functional Group | Primary Amine (Basic) | Incompatible with strong oxidizers and acids (exothermic risk). |
| Physical State | Solid (Crystalline/Powder) | Preferred disposal state is solid. Do not dissolve unless required. |
| Hazards (GHS) | Irritant (Skin/Eye), STOT-SE | Standard lab PPE is mandatory. |
Regulatory Status Check (Critical)
While 3-Chloro-4-methoxyphenethylamine is often a research chemical, it is a structural analog of controlled phenethylamines.
-
Action: Check your institution’s "Controlled Substance" list.
-
If Listed: You must use a Reverse Distributor (DEA-registered handler), not a standard waste hauler.
-
If Not Listed: Proceed with Hazardous Waste protocols described below.
Operational Workflow: The Decision Matrix
The following logic flow dictates the safe path for disposal. This eliminates guesswork regarding segregation.
Figure 1: Decision matrix for the disposal of halogenated phenethylamines. Note the critical divergence for controlled substances.
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Why: Phenethylamines can be bioactive. Inhalation of dust is the primary risk vector.
-
Respiratory: N95 mask minimum; P100 respirator recommended if handling open powder outside a fume hood.
-
Dermal: Nitrile gloves (double-gloving recommended).
-
Eye: Chemical splash goggles.
Phase 2: Waste Segregation (The "Halogen Rule")
Expert Insight: You must not mix this with "Non-Halogenated" solvents (like acetone or methanol waste) unless necessary. Incinerators burn halogenated waste at higher temperatures to destroy the carbon-chlorine bond. Mixing it complicates the downstream fuel blending process.
Protocol:
-
Select Container:
-
Solids: Use a dedicated wide-mouth HDPE jar.
-
Liquids: Use a chemically resistant glass or HDPE bottle.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Mandatory Fields:
-
Chemical Name: "3-Chloro-4-methoxyphenethylamine" (Do not use abbreviations like '3C-M').[1]
-
Hazard Checkbox: "Toxic", "Irritant".
-
Constituent Note: Write "Contains Halogens" clearly.
-
-
Phase 3: Chemical Deactivation (Optional/Advanced)
Note: Only perform this if required by your facility's specific safety officer. In most cases, direct disposal is safer to avoid handling errors. If you must quench the amine reactivity:
-
Dissolve the solid in a small amount of dilute Hydrochloric Acid (1M).
-
This converts the free base into the stable Hydrochloride salt (if it isn't already).
-
Dispose of the resulting solution into the Halogenated Aqueous/Solvent waste stream.
Phase 4: Storage & Handoff[3][4]
-
Secondary Containment: Place the waste container inside a secondary tray to catch potential leaks.
-
Segregation: Store away from oxidizers (e.g., Nitric Acid) to prevent reaction with the amine group.
-
Documentation: Log the weight and date in your laboratory's waste accumulation log.
Emergency Procedures: Spill Management
Scenario: You drop a vial containing 500mg of 3-Chloro-4-methoxyphenethylamine powder.
-
Evacuate & Ventilate: Clear the immediate area. If outside a hood, allow dust to settle for 10 minutes.
-
PPE Up: Don double nitrile gloves, goggles, and a respirator.
-
Containment (Dry Spill):
-
Do not sweep vigorously (creates dust).
-
Cover the powder with a wet paper towel (dampened with water or ethanol) to trap the dust.
-
Scoop the wet material into a waste container.[2]
-
-
Decontamination: Wipe the surface with a mild detergent followed by water.
-
Disposal: The cleanup materials (towels/gloves) are now Hazardous Waste and must be bagged and tagged as such.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Listings & Halogenated Solvents (F-Codes). Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). Compound Summary: 3-Chloro-4-methoxyphenethylamine.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Drug Enforcement Administration (DEA). (n.d.).[3] Controlled Substance Schedules & Analog Act Information. Retrieved January 28, 2026, from [Link]
Sources
Personal protective equipment for handling 3-Chloro-4-methoxyphenethylamine
Executive Summary & Risk Context
As a Senior Application Scientist, I emphasize that 3-Chloro-4-methoxyphenethylamine is a halogenated phenethylamine derivative. While specific toxicological data (LD50) may be sparse for this specific isomer compared to common reagents, its structural homology to bioactive monoamines dictates that it be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .
The primary risks are not just acute toxicity, but unknown pharmacological activity and sensitization . The chlorine substituent at the 3-position increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated phenethylamines. This guide prioritizes the "Precautionary Principle"—assuming high toxicity until data proves otherwise.
Hierarchy of Controls & Engineering
Before selecting PPE, the environment must be secured. PPE is the last line of defense, not the first.
Engineering Controls (Mandatory)
-
Primary Containment: All open-container handling (weighing, solubilizing) must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow Velocity: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s) .
-
Static Control: Phenethylamine salts (e.g., HCl) are often electrostatic. Use an ionizing bar or anti-static gun inside the hood to prevent powder scattering (aerosolization).
Personal Protective Equipment (PPE) Specifications
The following PPE matrix is designed to create a "Self-Validating System." If one barrier fails, a backup is in place.
A. Dermal Protection (Hands)
Requirement: Double-gloving is mandatory. Scientific Rationale: Chlorinated amines can permeate standard latex. Nitrile provides superior chemical resistance, but microscopic defects can occur during manufacturing.
| Layer | Material | Thickness | Function |
| Inner | Nitrile (Bright Color) | 4 mil (0.10 mm) | Acts as a breach indicator. If the outer glove tears, the bright color contrasts with the outer glove. |
| Outer | Nitrile (Extended Cuff) | 5–8 mil (0.12+ mm) | Primary chemical barrier. Extended cuff covers the wrist gap (the "zone of vulnerability"). |
-
Protocol: Inspect gloves for pinholes by trapping air and squeezing before donning. Change outer gloves immediately after any splash or every 60 minutes of active handling.
B. Respiratory Protection
Requirement: Engineering controls (Fume Hood) are primary. Contingency: If handling outside a hood is unavoidable (e.g., equipment failure or spill cleanup), use:
-
Respirator: Full-face elastomeric respirator.
-
Cartridge: P100 (HEPA) for particulates combined with OV (Organic Vapor) cartridges.
-
Rationale: The solid is likely a salt (particulate hazard), but if free-based or in solution, organic vapors become the vector.
C. Body & Ocular Protection
-
Eyes: Chemical splash goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of airborne dust entering from the side.
-
Body: Tyvek® lab coat or disposable sleeve covers.
-
Why? Cotton lab coats trap dust in the fibers, which can then be re-aerosolized in your office or home. Tyvek is non-porous and disposable.
-
Operational Workflow: Step-by-Step
This workflow utilizes a "Clean-to-Dirty" logic to prevent cross-contamination.
Diagram: Safe Handling Logic Flow
Figure 1: Operational logic flow ensuring engineering controls are verified before PPE is donned.
Detailed Protocol: Weighing & Solubilization
-
Preparation:
-
Place a disposable absorbent mat (benchkote) inside the fume hood.
-
Pre-label your receiving vessel.
-
The "Clean Hand/Dirty Hand" Rule: Designate your dominant hand as "dirty" (touches the spatula/chemical container) and your non-dominant hand as "clean" (touches the balance buttons/notebook).
-
-
Weighing:
-
Open the container only inside the hood.
-
If the powder is clumpy, do not crush it vigorously; this creates dust. Gently break it apart.
-
Transfer using a disposable anti-static spatula.
-
Critical Step: Wipe the exterior of the stock container with a solvent-dampened Kimwipe before returning it to storage. This removes invisible dust residues.
-
-
Solubilization (If applicable):
-
Add solvent to the solid slowly to minimize splashing.
-
Once in solution, the respiratory risk decreases, but the permeation risk (skin absorption) increases.
-
Emergency Response & Disposal
Spill Management (Solid)
-
Alert: Notify nearby personnel.
-
Isolate: Do not create a draft (close doors).
-
Clean: Cover the powder with a wet paper towel (dampened with water or methanol) to prevent aerosolization.
-
Remove: Scoop up the damp material and place it in a hazardous waste bag.
-
Decontaminate: Wash the surface with a mild surfactant followed by water.
Waste Disposal
-
Classification: Segregate as "Toxic Organic Waste."
-
Labeling: Clearly label as "Contains Halogenated Phenethylamine."
-
Do NOT: Do not mix with oxidizers (e.g., nitric acid) as this may generate chloramines or other toxic gases.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Personal Protective Equipment. United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
PubChem. (n.d.). Compound Summary: Phenethylamine. National Library of Medicine. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
